molecular formula C6H3BrF2O B118781 4-Bromo-2,3-difluorophenol CAS No. 144292-32-0

4-Bromo-2,3-difluorophenol

Cat. No.: B118781
CAS No.: 144292-32-0
M. Wt: 208.99 g/mol
InChI Key: JZAVCMMYGSROJP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVCMMYGSROJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436896
Record name 4-Bromo-2,3-difluorophenol
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Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-32-0
Record name 4-Bromo-2,3-difluorophenol
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Record name 4-Bromo-2,3-difluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorinated structure enhances reactivity and stability, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Core Properties and Identification

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂O.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 144292-32-0[3][4][5]
Molecular Formula C₆H₃BrF₂O[4][5][6]
Molecular Weight 208.99 g/mol [4][7]
IUPAC Name This compound[5][6]
Synonyms 2,3-DIFLUORO-4-BROMOPHENOL, 4-BROMO-2,3-DIFLUORPHENOL[4][5]
Appearance White to gray to brown powder or crystals[6]
Melting Point 53.0 to 57.0 °C[4]
Boiling Point (Predicted) 213.3 ± 35.0 °C[4]
Density (Predicted) 1.858 ± 0.06 g/cm³[4]
Flash Point 82.8 ± 25.9 °C[4]
Purity >98.0% (GC)

Experimental Protocols

Synthesis of this compound from 1-Bromo-2,3-difluoro-4-methoxybenzene

This protocol describes the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene to yield this compound.[8]

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol)

  • Dichloromethane (DCM, 30 mL)

  • 1 M Boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol)

  • Saturated aqueous sodium bicarbonate solution (100 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in dichloromethane.

  • Cool the solution to -20 °C.

  • Slowly add the 1 M boron tribromide solution dropwise over 10 minutes.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 12 hours.

  • Cool the mixture to 10 °C and quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with dichloromethane and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.

Expected Yield: Approximately 70% (2 g, 9.47 mmol) as a dark red oil.[8]

¹H NMR Data (400MHz, CDCl₃): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[8]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product start Dissolve 1-bromo-2,3-difluoro- 4-methoxybenzene in DCM cool_solution Cool solution to -20°C start->cool_solution add_bbr3 Add BBr3 solution dropwise cool_solution->add_bbr3 warm_rt Stir at room temperature for 12 hours add_bbr3->warm_rt cool_quench Cool to 10°C and quench with NaHCO3 warm_rt->cool_quench extract Extract with DCM cool_quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate end_product This compound concentrate->end_product

Caption: Synthesis workflow for this compound.

Applications and Research Interest

This compound is a versatile intermediate with applications in several areas of chemical research and development.

Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate Agrochemicals Agrochemicals This compound->Agrochemicals Materials Science Materials Science This compound->Materials Science Analytical Chemistry Analytical Chemistry This compound->Analytical Chemistry Anti-inflammatory Drugs Anti-inflammatory Drugs Pharmaceuticals->Anti-inflammatory Drugs Development Analgesic Drugs Analgesic Drugs Pharmaceuticals->Analgesic Drugs Development

Caption: Key application areas of this compound.

  • Pharmaceutical Development: This compound is a crucial starting material for the synthesis of various pharmaceutical agents, notably in the creation of anti-inflammatory and analgesic drugs.[2]

  • Agrochemicals: It serves as a building block for novel pesticides and herbicides.

  • Material Science: Its properties are utilized in the development of specialized polymers and other advanced materials.[2]

  • Analytical Chemistry: It can be used as a standard or reagent in various analytical methods.[2]

Safety and Handling

Hazard Identification:

  • Harmful if swallowed (H302)[7][9]

  • Causes skin irritation (H315)[7][9]

  • Causes serious eye irritation (H319)[7][9]

  • May cause respiratory irritation (H335)[7][9]

Precautionary Measures:

  • Handle in a well-ventilated place.[10]

  • Wear suitable protective clothing, including gloves and eye/face protection.[10]

  • Avoid formation of dust and aerosols.[10]

  • Store in a tightly closed container in a dry and well-ventilated place.[9]

First Aid:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[10]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.

References

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-difluorophenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identity

This compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and two fluorine atoms.

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₆H₃BrF₂O[1][2][3][4]

  • CAS Number: 144292-32-0[1][3][4][5]

  • SMILES: OC1=C(F)C(F)=C(Br)C=C1[2]

  • InChI Key: JZAVCMMYGSROJP-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 208.99 g/mol [1][3][4][5]
Exact Mass 207.933533[4]
Physical State Solid, White to Gray to Brown powder/crystal[6]
Melting Point 53.0 to 57.0 °C[4][6]
Boiling Point (Predicted) 213.3 ± 35.0 °C[4]
Density (Predicted) 1.858 ± 0.06 g/cm³[4]
Flash Point (Predicted) 82.8 ± 25.9 °C[4]
XLogP3 2.5[1][4]
Hydrogen Bond Donor Count 1[1]

Experimental Protocol: Synthesis of this compound

A general laboratory procedure for the synthesis of this compound involves the demethylation of 4-bromo-2,3-difluoroanisole using boron tribromide.[3]

Materials:

  • 4-bromo-2,3-difluoroanisole (1-bromo-2,3-difluoro-4-methoxybenzene)

  • Dichloromethane (DCM)

  • 1 M Boron tribromide (BBr₃) in DCM

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (13.45 mmol) in dichloromethane (30 mL) is prepared in a flask and cooled to -20 °C.[3]

  • A 1 M solution of boron tribromide in DCM (26.9 mmol) is added dropwise to the stirred solution over 10 minutes.[3]

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.[3]

  • The reaction mixture is then diluted with dichloromethane (150 mL).[3]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Reactant1 4-bromo-2,3-difluoroanisole Step1 Dissolve in DCM Cool to -20 °C Reactant1->Step1 Reactant2 Boron tribromide (BBr3) Step2 Add BBr3 dropwise Reactant2->Step2 Step1->Step2 Step3 Stir at RT for 12h Step2->Step3 Step4 Dilute with DCM Step3->Step4 Step5 Separate organic layer Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Product This compound Step6->Product

Caption: Workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile fluorinated organic compound. With applications in pharmaceutical synthesis, agrochemicals, and materials science, this compound serves as a critical intermediate for the development of novel molecules.[1][2][3] This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its role as a valuable building block in complex chemical pathways.

Core Properties and Specifications

This compound is a halogenated phenol characterized by the presence of bromine and two fluorine atoms on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
IUPAC Name This compound[4][5]
CAS Number 144292-32-0[1][6]
Molecular Formula C₆H₃BrF₂O[6]
Molecular Weight 208.99 g/mol [6]
Canonical SMILES C1=CC(=C(C(=C1O)F)F)Br
InChI Key JZAVCMMYGSROJP-UHFFFAOYSA-N[4][5][6]
Synonyms 2,3-Difluoro-4-bromophenol[4][6]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to gray to brown powder/crystal[1][7]
Melting Point 53.0 to 57.0 °C[1][6]
Boiling Point 213.3 ± 35.0 °C (Predicted)[6]
Density 1.858 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 82.8 ± 25.9 °C[6]
XLogP3 2.5[4][6]
Purity ≥ 98% (GC)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the demethylation of a methoxy-substituted precursor. The following protocol is a general procedure for its preparation from 4-bromo-2,3-difluoroanisole.[8]

  • Reaction Setup : To a stirred solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL), a 1 M solution of boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol) is added dropwise at -20 °C. The addition is controlled over a period of 10 minutes.

  • Reaction Progression : The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.

  • Quenching : The reaction mixture is then cooled to 10 °C, and the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (100 mL).

  • Extraction : The mixture is diluted with DCM (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Product Isolation : This procedure affords the target product, this compound, as a dark red oil (2 g, 9.47 mmol, 70% yield).[8]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 4-Bromo-2,3-difluoroanisole in Dichloromethane (DCM) reaction Add Boron Tribromide (BBr3) in DCM at -20°C, then stir at RT for 12h start->reaction Demethylation quench Quench with aq. NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Synthesis workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

Proton NMR (¹H NMR) is used to confirm the presence and environment of the hydrogen atoms on the aromatic ring.

  • ¹H NMR (400MHz, Chloroform-d) : δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[8]

IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the hydroxyl (-OH) group.

  • FTIR Spectroscopy : Spectra are typically recorded using a Bruker Tensor 27 FT-IR spectrometer with either a KBr pellet or ATR-Neat techniques.[4]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Exact Mass : 207.933533 u.[6]

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Data Output sample This compound Sample nmr NMR Spectroscopy (¹H NMR) sample->nmr Structural Elucidation ir IR Spectroscopy (FTIR) sample->ir Functional Group ID ms Mass Spectrometry sample->ms Molecular Weight Confirmation nmr_data Chemical Shifts (ppm) nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) ir->ir_data ms_data Mass-to-Charge Ratio (m/z) ms->ms_data Applications start This compound pharma Pharmaceuticals start->pharma Intermediate for APIs agro Agrochemicals start->agro Precursor for Pesticides material Material Science start->material Monomer for Polymers pharma_ex Anti-inflammatory Drugs, Analgesics pharma->pharma_ex agro_ex Herbicides, Fungicides agro->agro_ex material_ex High-Performance Coatings, Specialty Polymers material->material_ex

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-Bromo-2,3-difluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document details two principal methodologies, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

  • Demethylation of 4-Bromo-2,3-difluoroanisole: This pathway involves the cleavage of the methyl ether of 4-Bromo-2,3-difluoroanisole to yield the desired phenol.

  • Regioselective Bromination of 2,3-Difluorophenol: This method introduces a bromine atom at the C4 position of the 2,3-difluorophenol ring with high selectivity.

A detailed comparison of these two pathways is presented below, followed by comprehensive experimental protocols and visual diagrams.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Synthesis of this compound via Demethylation

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
4-Bromo-2,3-difluoroanisoleBoron tribromide (BBr₃)Dichloromethane (DCM)12 hours-20 to Room Temperature70

Table 2: Synthesis of this compound via Regioselective Bromination

Starting MaterialReagentsCatalystSolventTemperature (°C)Yield (%)
2,3-DifluorophenolPotassium bromide (KBr)ZnAl-BrO₃⁻-LDHsAcetic acid/Water3573

Experimental Protocols

Pathway 1: Demethylation of 4-Bromo-2,3-difluoroanisole

Experimental Protocol:

This procedure outlines the synthesis of this compound from 4-bromo-2,3-difluoroanisole.[1]

  • Reaction Setup: In a round-bottom flask, a solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared and cooled to -20 °C with stirring.

  • Reagent Addition: A 1 M solution of boron tribromide (BBr₃) in dichloromethane (26.9 mL, 26.9 mmol) is added dropwise to the stirred solution over a period of 10 minutes, maintaining the temperature at -20 °C.

  • Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12 hours.

  • Quenching: The reaction mixture is cooled to 10 °C, and the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction and Isolation: The mixture is diluted with dichloromethane (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Product: The final product, this compound, is obtained as a dark red oil (2 g, 9.47 mmol, 70% yield).[1]

Characterization Data:

  • ¹H NMR (400MHz, chloroform-d): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[1]

Pathway 2: Regioselective Bromination of 2,3-Difluorophenol

Experimental Protocol:

This protocol describes a highly regioselective method for the monobromination of 2,3-difluorophenol.[1]

  • Reaction Setup: In a round-bottom flask, place 2,3-difluorophenol (1.0 mmol), acetic acid (5 mL), water (0.5 mL), and potassium bromide (1.0 mmol).

  • Catalyst Addition: To the stirred mixture, add ZnAl-BrO₃⁻-LDHs (0.19 g, 0.2 mmol) at 35 °C.

  • Reaction Monitoring: The reaction is stirred at 35 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Catalyst Removal: Upon completion, the residual ZnAl-BrO₃⁻-LDHs are removed by centrifugation.

  • Extraction: The product is extracted with dichloromethane (3 x 10 mL).

  • Washing and Drying: The combined organic extracts are washed with sodium sulfite solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate-petroleum ether) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Pathway 1: Demethylation of 4-Bromo-2,3-difluoroanisole.

Caption: Pathway 2: Regioselective Bromination of 2,3-Difluorophenol.

References

Retrosynthesis of Substituted Fluorinated Phenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenolic structures is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] This guide provides a comprehensive overview of the primary retrosynthetic strategies for accessing substituted fluorinated phenols, complete with detailed experimental protocols for key transformations, quantitative data to inform synthetic planning, and graphical representations of reaction pathways.

Core Retrosynthetic Strategies

The retrosynthesis of substituted fluorinated phenols can be broadly categorized into three main approaches, each with distinct advantages and substrate scope considerations:

  • Direct Fluorination of Phenols: This approach involves the direct introduction of a fluorine atom onto a pre-existing phenol ring. This is typically achieved through electrophilic fluorination.

  • Deoxyfluorination of Phenols: In this strategy, the phenolic hydroxyl group is directly replaced by a fluorine atom. This powerful transformation allows for the late-stage introduction of fluorine.

  • Construction of the Fluorinated Phenol Ring: This involves building the aromatic ring with the fluorine and hydroxyl functionalities already in place or introduced during the ring-forming steps. A classic example is the Balz-Schiemann reaction starting from an aminophenol.

A generalized retrosynthetic logic can be visualized as follows:

Retrosynthesis General Retrosynthetic Approaches Substituted Fluorinated Phenol Substituted Fluorinated Phenol Direct Fluorination Direct Fluorination Substituted Fluorinated Phenol->Direct Fluorination C-F bond formation Deoxyfluorination Deoxyfluorination Substituted Fluorinated Phenol->Deoxyfluorination C-F from C-O Ring Construction Ring Construction Substituted Fluorinated Phenol->Ring Construction Build from simpler precursors Substituted Phenol Substituted Phenol Direct Fluorination->Substituted Phenol Disconnect F Deoxyfluorination->Substituted Phenol Disconnect F for OH Aminophenol Derivative Aminophenol Derivative Ring Construction->Aminophenol Derivative Balz-Schiemann

Caption: General retrosynthetic disconnections for substituted fluorinated phenols.

Key Synthetic Methodologies and Quantitative Data

Electrophilic Fluorination of Phenols

Electrophilic fluorination is a direct method for introducing fluorine onto an electron-rich aromatic ring. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed. However, a significant challenge with phenols is controlling regioselectivity, as mixtures of ortho and para isomers are often obtained.[3] Dearomatization can also be a competing side reaction.[3]

Table 1: Electrophilic Fluorination of Phenols with Selectfluor®

Phenol SubstrateProduct(s)Reagent (Equivalents)SolventTemp (°C)Time (h)Yield (%)Citation
Phenol2-Fluorophenol / 4-FluorophenolSelectfluor® (1.1)MeCN25135 / 45[4]
4-Methylphenol2-Fluoro-4-methylphenolSelectfluor® (1.1)MeCN25160[4]
4-Methoxyphenol2-Fluoro-4-methoxyphenolSelectfluor® (1.1)MeCN25175[4]
4-Chlorophenol2-Fluoro-4-chlorophenolSelectfluor® (1.1)MeCN25255[4]
Deoxyfluorination of Phenols with PhenoFluor™ and PhenoFluorMix™

Table 2: Deoxyfluorination of Substituted Phenols with PhenoFluor™ Reagents

Phenol SubstrateReagentBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Citation
4-MethoxyphenolPhenoFluor™ (1.2)CsF (3.0)Toluene1102482[5][6]
4-CyanophenolPhenoFluor™ (1.2)CsF (3.0)Toluene803>90[5]
4-NitrophenolPhenoFluor™ (1.2)CsF (3.0)Toluene803>90[5]
EstronePhenoFluorMix™ (1.5)CsF (3.0)Dioxane1102478[7]
4-Hydroxy-N,N-dimethylbenzamidePhenoFluorMix™ (1.5)CsF (3.0)Dioxane1102465[7]
Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine into an aromatic ring, starting from a primary aromatic amine.[8] The amine is first diazotized, and the resulting diazonium salt is then thermally or photochemically decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the aryl fluoride.[8][9]

Table 3: Synthesis of Fluorophenols via the Balz-Schiemann Reaction

Aminophenol SubstrateProductDiazotization ReagentFluoride SourceDecomposition ConditionsYield (%)Citation
2-Aminophenol2-FluorophenolNaNO₂, HClHBF₄Thermal, 120-140 °C55-65[8][9]
4-Aminophenol4-FluorophenolNaNO₂, HClHBF₄Thermal, 120-140 °C60-70[8][9]
2-Amino-4-chlorophenol2-Fluoro-4-chlorophenolNaNO₂, HBF₄HBF₄Thermal, 130 °C72[9]
4-Amino-2-methylphenol4-Fluoro-2-methylphenolNaNO₂, HBF₄HBF₄Thermal, 130 °C68[9]
Palladium-Catalyzed Fluorination of Aryl Triflates

Transition-metal catalysis, particularly with palladium, has emerged as a versatile method for C-F bond formation.[3] Phenols can be readily converted to their corresponding aryl triflates, which then undergo palladium-catalyzed cross-coupling with a fluoride source, such as cesium fluoride. This method is particularly useful for substrates that may not be compatible with other fluorination techniques.

Table 4: Pd-Catalyzed Fluorination of Aryl Triflates Derived from Phenols

Phenol Substrate (as triflate)Palladium CatalystLigandFluoride SourceSolventTemp (°C)Time (h)Yield (%)Citation
4-tert-Butylphenol[(cinnamyl)PdCl]₂AdBrettPhosCsFToluene1201285[3]
Estrone[(cinnamyl)PdCl]₂AdBrettPhosCsFToluene1201275[3]
3-Quinolinol[(cinnamyl)PdCl]₂AdBrettPhosCsFToluene1201268[3]
4-Phenylphenol[(cinnamyl)PdCl]₂AdBrettPhosCsFToluene1201291[3]

Experimental Protocols

Protocol 1: Deoxyfluorination of a Substituted Phenol using PhenoFluorMix™

This protocol is adapted from the work of Fujimoto and Ritter.[7]

Materials:

  • Substituted phenol (1.0 equiv)

  • PhenoFluorMix™ (1.5 equiv)

  • Cesium fluoride (CsF), dried under vacuum at 200 °C for 24 h (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Reaction vial with a stir bar

  • Nitrogen or argon source

  • Standard glassware for workup and purification

Procedure:

  • In a nitrogen-filled glovebox, add the substituted phenol (0.5 mmol, 1.0 equiv), PhenoFluorMix™ (0.75 mmol, 1.5 equiv), and dried CsF (1.5 mmol, 3.0 equiv) to a reaction vial containing a stir bar.

  • Add anhydrous 1,4-dioxane (5.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane (3 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated phenol.

PhenoFluor_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add Phenol Add Phenol Add PhenoFluorMix Add PhenoFluorMix Add Phenol->Add PhenoFluorMix Add CsF Add CsF Add PhenoFluorMix->Add CsF Add Dioxane Add Dioxane Add CsF->Add Dioxane Stir at RT (30 min) Stir at RT (30 min) Add Dioxane->Stir at RT (30 min) Heat to 110 C (24 h) Heat to 110 C (24 h) Stir at RT (30 min)->Heat to 110 C (24 h) Cool to RT Cool to RT Heat to 110 C (24 h)->Cool to RT Filter through Celite Filter through Celite Cool to RT->Filter through Celite Concentrate Concentrate Filter through Celite->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for deoxyfluorination using PhenoFluorMix™.

Protocol 2: Balz-Schiemann Reaction for the Synthesis of 4-Fluorophenol

This is a representative protocol for the Balz-Schiemann reaction.[8][9]

Materials:

  • 4-Aminophenol

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, 48% in water)

  • Ice

  • Standard glassware for reaction, filtration, and distillation

Procedure:

  • Dissolve 4-aminophenol (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (100 mL) in a beaker, warming if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of NaNO₂ (0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

  • To the cold diazonium salt solution, slowly add cold fluoroboric acid (0.12 mol). A precipitate of the diazonium tetrafluoroborate will form.

  • Stir the mixture for 30 minutes in the ice bath.

  • Collect the precipitated diazonium tetrafluoroborate by filtration and wash it with a small amount of cold water, followed by cold methanol, and then diethyl ether.

  • Carefully dry the solid at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Gently heat the dry diazonium salt in a flask equipped for distillation. The salt will decompose, and the 4-fluorophenol will distill over.

  • Purify the collected distillate by redistillation or recrystallization.

Relevance to Drug Development and Signaling Pathways

The incorporation of fluorine into phenolic moieties is a widely used strategy in drug design to enhance pharmacological properties.[1][2]

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug. For example, fluorination of the phenol ring in kinase inhibitors can prevent metabolic hydroxylation.[10]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme active sites through hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[10]

  • Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

Example: Fluorinated Polyphenols as Kinase Inhibitors

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) are implicated in neuroinflammatory diseases.[10] A fluorinated derivative of the natural polyphenol EGCG, compound 1c , has been shown to be a potent and selective inhibitor of DYRK1A/B kinases.[10] The strategic placement of the fluorine atom enhances both inhibitory activity and bioavailability.

Kinase_Inhibition Fluorinated Phenols in Kinase Inhibition Fluorinated Phenol\n(e.g., Compound 1c) Fluorinated Phenol (e.g., Compound 1c) DYRK1A/B Kinase DYRK1A/B Kinase Fluorinated Phenol\n(e.g., Compound 1c)->DYRK1A/B Kinase Inhibits Downstream Substrates Downstream Substrates DYRK1A/B Kinase->Downstream Substrates Phosphorylates Neuroinflammation Neuroinflammation Downstream Substrates->Neuroinflammation Promotes

Caption: Inhibition of DYRK1A/B kinase signaling by a fluorinated polyphenol.

Positron Emission Tomography (PET) Imaging:

Fluorine-18 is a widely used radionuclide for PET imaging. The development of efficient methods for the late-stage fluorination of phenols is crucial for the synthesis of ¹⁸F-labeled radiotracers that can be used to visualize and quantify biological processes in vivo, such as receptor occupancy or enzyme activity.[8][11] The ruthenium-mediated ¹⁸F-deoxyfluorination of phenols is a promising method for this application.[8][11]

This guide provides a foundational understanding of the key retrosynthetic approaches to substituted fluorinated phenols. The choice of a specific synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided protocols and data serve as a starting point for the practical implementation of these important transformations in a research and development setting.

References

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the characterization of 4-Bromo-2,3-difluorophenol. The information is compiled from various sources to aid researchers in identifying and confirming the structure of this compound. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for its synthesis and characterization.

Spectral Data Summary for this compound

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of complete experimental data in public repositories, some values are based on data from structurally similar compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

A proton NMR spectrum for this compound has been reported in chloroform-d at 400 MHz.[1] The aromatic region displays two multiplets, and there is a broad signal corresponding to the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityAssignment
7.15-7.21Multiplet1H, Aromatic
6.69-6.76Multiplet1H, Aromatic
5.30-5.31Multiplet (broad)1H, -OH

Note: Detailed coupling constants (J values) and specific multiplicities (e.g., doublet of doublets) are not fully reported in the available literature. Analysis of the spin system suggests that the aromatic protons would exhibit complex splitting patterns due to coupling to each other and to the adjacent fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[2] While the full spectrum with peak intensities is not publicly itemized, the following table lists the expected characteristic absorption bands based on the functional groups present in this compound.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3550-3200O-HStretching (broad)
~3100-3000C-H (aromatic)Stretching
~1600-1450C=CAromatic ring stretching
~1330-1200C-FStretching
~1260-1180C-OStretching
~800-600C-BrStretching

Note: The C-F stretching region for the related compound 2,3-difluorophenol shows strong bands around 1331 cm⁻¹ and 1279 cm⁻¹, which can be used as a reference.[3]

Mass Spectrometry (MS) Data

Experimental mass spectra for this compound are not widely published. However, predicted data for various adducts are available.[4] The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. This results in M+ and M+2 peaks of similar intensity for fragments containing one bromine atom.

AdductPredicted m/z
[M+H]⁺208.94081
[M+Na]⁺230.92275
[M-H]⁻206.92625
[M]⁺207.93298
[M]⁻207.93408

Note: The molecular ion region should display two peaks of approximately equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound.

Synthesis of this compound [1]

  • Starting Material: 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol).

  • Solvent: Dichloromethane (DCM, 30 mL).

  • Reagent: 1 M Boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol).

  • Procedure:

    • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in DCM in a round-bottomed flask.

    • Cool the stirred solution to -20 °C using a cooling bath.

    • Slowly add the BBr₃ solution dropwise over 10 minutes.

    • Remove the cooling bath and continue stirring at room temperature for 12 hours.

    • Cool the reaction mixture to 10 °C.

    • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution (100 mL).

    • Dilute the mixture with DCM (150 mL).

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Separation: Use a suitable GC column (e.g., a non-polar column) with a temperature program to separate the analyte from any impurities.

    • Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Pathway Visualization

The following diagram illustrates the workflow for the synthesis and subsequent spectral characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 1-bromo-2,3-difluoro-4-methoxybenzene reagent BBr3 in DCM, -20°C to RT start->reagent Demethylation workup Quench (NaHCO3), Extraction (DCM), Dry (Na2SO4) reagent->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy (ATR) product->ir ms Mass Spectrometry (GC-MS) product->ms data Spectral Data nmr->data ir->data ms->data

Caption: Synthesis and Characterization Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,3-difluorophenol. Due to the absence of direct experimental spectral data in publicly available databases, this paper leverages established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants from analogous compounds, to present a detailed theoretical spectrum. This guide is intended to assist researchers in the identification, characterization, and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the additive effects of the bromo, fluoro, and hydroxyl substituents on the benzene ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.10 - 7.30ddd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0, ⁵J(H-F) ≈ 1.0
H-66.90 - 7.10ddd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 6.0, ⁵J(H-F) ≈ 2.5
-OH5.0 - 6.0br s-

ddd = doublet of doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1 (C-OH)145 - 150dd²J(C-F) ≈ 15-20, ³J(C-F) ≈ 5-10
C-2 (C-F)148 - 153d¹J(C-F) ≈ 240-250
C-3 (C-F)138 - 143d¹J(C-F) ≈ 245-255
C-4 (C-Br)110 - 115dd³J(C-F) ≈ 3-7, ⁴J(C-F) ≈ 1-3
C-5125 - 130dd²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5
C-6115 - 120dd²J(C-F) ≈ 25-30, ⁴J(C-F) ≈ 1-3

d = doublet, dd = doublet of doublets

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if the compound has limited solubility in CDCl₃.[1]

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution, which is crucial for analyzing the complex splitting patterns expected for this molecule.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: For a sufficiently concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-160 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and determine their precise chemical shifts. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) for all split signals. This information is critical for assigning the signals to specific protons and carbons in the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure, the NMR analysis workflow, and the predicted signaling pathways (spin-spin coupling).

Figure 1: Molecular Structure of this compound

experimental_workflow Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference peak_pick Peak Picking and Integration (¹H) reference->peak_pick analyze Analyze Coupling Patterns & Assign peak_pick->analyze

Figure 2: Experimental Workflow for NMR Analysis

signaling_pathway Figure 3: Predicted ¹H-¹H and ¹H-¹⁹F Coupling H5 H5 H6 H6 H5->H6 ³J(H,H) F2 F2 H5->F2 ⁵J(H,F) F3 F3 H5->F3 ⁴J(H,F) H6->F2 ⁴J(H,F) H6->F3 ⁵J(H,F)

Figure 3: Predicted ¹H-¹H and ¹H-¹⁹F Coupling

References

An In-depth Technical Guide to the Material Safety of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2,3-difluorophenol (CAS No: 144292-32-0), a key intermediate in various chemical syntheses. The information is compiled from multiple safety data sheets to ensure a thorough and reliable guide for safe handling, storage, and emergency procedures in a research and development setting.

Chemical Identification

Accurate identification is the first step in chemical safety. This compound is an organic fluorine compound with the following identifiers.[1]

IdentifierValue
Product Name This compound[1][2][3][4][5]
CAS Number 144292-32-0[1][2][3][4][5]
Molecular Formula C₆H₃BrF₂O[1][2][4][5]
Molecular Weight 208.99 g/mol [1][2][4][6]
IUPAC Name This compound[4][5]
InChIKey JZAVCMMYGSROJP-UHFFFAOYSA-N[1][4][5]
Synonyms 2,3-Difluoro-4-bromophenol, 4-BROMO-2,3-DIFLUORPHENOL[1][3][4]
DSSTox ID DTXSID10436896[1]

Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is critical for risk assessment and the implementation of appropriate safety controls. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4]

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)[1][4][6]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[1][4][6]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)[1][2][4][6]
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)[1][4]

GHS Label Elements: [1][2][6]

  • Pictogram:

  • Signal Word: Warning [1][2][6]

The diagram below illustrates the logical flow from hazard identification to the necessary precautionary measures.

GHS_Hazard_Flow cluster_hazards GHS Hazard Statements cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) H302 H302: Harmful if swallowed P264 P264: Wash hands thoroughly after handling H302->P264 P270 P270: Do not eat, drink or smoke when using H302->P270 H315 H315: Causes skin irritation H315->P264 P280 P280: Wear protective equipment H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261

Caption: GHS Hazard statements and corresponding precautionary measures.

Physical and Chemical Properties

The physical and chemical data of a substance are essential for designing experiments and for safe handling and storage.

PropertyValue
Appearance White to pale cream or gray-brown crystals or powder[5][6]
Melting Point 50.0 - 60.0 °C[1][5][6]
Boiling Point 213.3 ± 35.0 °C (Predicted)[1]
Flash Point 82.8 ± 25.9 °C[1]
Density 1.858 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.550[1]
Polar Surface Area (PSA) 20.2 Ų[1][4]
LogP (XLogP3) 2.5[1][4]

Experimental Protocols

The safety data sheets reviewed for this guide provide summary data without detailing the specific experimental methodologies used for their determination. This is standard practice for MSDS/SDS documents. However, some product specifications indicate the method used for quality control.

  • Purity Assay: A purity of >96.0% or >98.0% is often reported, determined by Gas Chromatography (GC).[5][6] This standard analytical technique separates and analyzes compounds that can be vaporized without decomposition, confirming the substance's purity.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are paramount to ensuring laboratory safety.

Handling Precautions: [1][2][7]

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage Conditions: [1][2][6][7]

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and foodstuff containers.

  • Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.[6]

Personal Protective Equipment (PPE): The following diagram outlines the necessary PPE to be used when handling this compound.

PPE_Workflow Start Handling this compound EngineeringControls Engineering Controls (Fume Hood) Start->EngineeringControls EyeProtection Eye/Face Protection (Safety Goggles / Face Shield) EngineeringControls->EyeProtection SkinProtection Skin Protection (Impervious Gloves, Lab Coat) EyeProtection->SkinProtection RespiratoryProtection Respiratory Protection (Use Full-Face Respirator if ventilation is inadequate or limits are exceeded) SkinProtection->RespiratoryProtection End Safe Handling Achieved RespiratoryProtection->End

Caption: Required Personal Protective Equipment (PPE) workflow.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][7]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]

The workflow for responding to an exposure event is visualized below.

First_Aid_Flow cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Administer Oxygen if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15+ min) Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First-aid procedures following an exposure event.

Toxicological and Ecological Information

Detailed quantitative toxicological (e.g., LD50, LC50) and ecological data are not available in the provided safety data sheets. The hazard classification is based on qualitative assessments and predictions.[4][7]

  • Acute Toxicity: Harmful if swallowed.[4][6] Some data suggests it may also be harmful in contact with skin or if inhaled, though this is not universally reported.[4]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to classify the substance for these effects.[7]

  • Ecological Information: Specific data on ecotoxicity is not provided. As a standard precaution, discharge into the environment must be avoided, and the chemical should not be allowed to enter drains.[7]

This technical guide is intended for informational purposes for a qualified scientific audience. Always refer to the most current Safety Data Sheet provided by your supplier before handling any chemical.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Difluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of difluorophenols, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the activating hydroxyl group and the deactivating, yet directing, fluorine atoms presents a unique landscape for electrophilic aromatic substitution, making a thorough understanding of their reactivity essential for synthetic chemists. This document details the regioselectivity, reaction conditions, and experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of various difluorophenol isomers.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on difluorophenol rings is governed by the cumulative directing effects of the hydroxyl (-OH) and fluorine (-F) substituents.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. This makes these positions significantly more susceptible to electrophilic attack.

  • Fluorine Atoms (-F): Fluorine is an electronegative element and thus deactivates the ring towards electrophilic substitution through a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via a weaker resonance effect, directing incoming electrophiles to the ortho and para positions.

The interplay of these activating and deactivating, yet directing, effects, coupled with steric hindrance, determines the ultimate position of substitution on each difluorophenol isomer.

Electrophilic Substitution Reactions of Difluorophenol Isomers

This section details the specific electrophilic substitution reactions for each of the six difluorophenol isomers.

2,3-Difluorophenol

In 2,3-difluorophenol, the hydroxyl group strongly activates the C4 and C6 positions. The fluorine at C2 deactivates the adjacent C1 and C3 positions, while the fluorine at C3 deactivates the adjacent C2 and C4 positions.

Nitration:

The nitration of 2,3-difluorophenol with a mixture of nitric acid and sulfuric acid can lead to the formation of 2,3-difluoro-6-nitrophenol. However, this reaction is prone to the formation of isomeric byproducts, such as 2,3-difluoro-4-nitrophenol.[1] The ratio of these isomers is sensitive to reaction conditions. For instance, using 70% nitric acid at 0°C can yield a mixture of 6-nitro to 4-nitro isomers in an 8:1 ratio with a 65% overall yield.[1]

Table 1: Nitration of 2,3-Difluorophenol

ReagentsTemperature (°C)Product(s)Isomer Ratio (6-nitro:4-nitro)Yield (%)
70% HNO₃02,3-difluoro-6-nitrophenol, 2,3-difluoro-4-nitrophenol8:165

Experimental Protocol: Nitration of 2,3-Difluorophenol

  • Materials: 2,3-Difluorophenol, 70% Nitric Acid, Sulfuric Acid (concentrated), Ice, Dichloromethane, Sodium Bicarbonate solution (saturated), Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 70% nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.

    • To a separate flask containing 2,3-difluorophenol dissolved in a suitable solvent (e.g., dichloromethane), slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 0°C.

    • After the addition is complete, continue stirring at 0°C for the specified reaction time.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

    • Purify the products by column chromatography to separate the isomers.

Logical Relationship for 2,3-Difluorophenol Substitution

G 2,3-Difluorophenol 2,3-Difluorophenol Electrophilic Attack Electrophilic Attack 2,3-Difluorophenol->Electrophilic Attack C4-Position C4-Position Electrophilic Attack->C4-Position Activated by OH Deactivated by F at C3 C6-Position C6-Position Electrophilic Attack->C6-Position Strongly Activated by OH

Caption: Directing effects in the electrophilic substitution of 2,3-difluorophenol.

2,4-Difluorophenol

For 2,4-difluorophenol, the powerful ortho-, para-directing hydroxyl group strongly activates the C6 position and, to a lesser extent, the C3 and C5 positions. The fluorine atoms at C2 and C4 deactivate the ring, particularly at their adjacent positions. The combined effect typically directs electrophilic attack to the C6 position, which is strongly activated by the hydroxyl group and less sterically hindered than the C2 position.[1]

Experimental Workflow for Generic Electrophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Difluorophenol Difluorophenol ReactionVessel Reaction Vessel (Controlled Temperature) Difluorophenol->ReactionVessel Electrophile Electrophile Electrophile->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography FinalProduct Purified Product Chromatography->FinalProduct

Caption: General experimental workflow for electrophilic substitution reactions.

2,5-Difluorophenol

In 2,5-difluorophenol, the hydroxyl group activates the C4 and C6 positions. The fluorine at C2 deactivates the adjacent positions, while the fluorine at C5 deactivates its neighboring carbons. Electrophilic attack is expected to favor the C6 position, which is ortho to the hydroxyl group and less sterically hindered than the C4 position which is flanked by a fluorine atom.

2,6-Difluorophenol

The two ortho-fluorine atoms in 2,6-difluorophenol exert a strong inductive deactivating effect and significant steric hindrance around the hydroxyl group. This combination makes electrophilic substitution on the aromatic ring less favorable compared to other isomers. However, when substitution does occur, it is highly directed to the C4 (para) position.[1]

Regioselectivity in 2,6-Difluorophenol

G 2,6-Difluorophenol 2,6-Difluorophenol Ortho_Positions Ortho-Positions (C3, C5) Electrophile Electrophile Electrophile->Ortho_Positions Disfavored due to steric hindrance from F C4_Substitution Para-Substituted Product 2,6-DifluorophenolElectrophile 2,6-DifluorophenolElectrophile 2,6-DifluorophenolElectrophile->C4_Substitution Favored due to steric accessibility and activation by OH

Caption: Steric hindrance directs electrophilic attack to the para position in 2,6-difluorophenol.

3,4-Difluorophenol

The hydroxyl group in 3,4-difluorophenol activates the C2, C6, and C5 positions. The fluorine atoms at C3 and C4 exert their deactivating inductive effects. The C2 and C6 positions are ortho to the hydroxyl group, with the C2 position also being ortho to a fluorine atom and C6 being meta to both fluorine atoms. The C5 position is para to the hydroxyl group but ortho to a fluorine atom. Electrophilic substitution is expected to occur at the positions most activated by the hydroxyl group and least deactivated by the fluorine atoms, with steric factors also playing a role.

3,5-Difluorophenol

In 3,5-difluorophenol, the hydroxyl group activates the C2, C4, and C6 positions. All three of these positions are flanked by at least one fluorine atom. The C4 position is para to the hydroxyl group and is situated between the two fluorine atoms. The C2 and C6 positions are ortho to the hydroxyl group and each is adjacent to one fluorine atom. The strong deactivation from the two meta fluorine atoms makes this isomer generally less reactive towards electrophilic substitution.

Friedel-Crafts Reactions of Difluorophenols

Friedel-Crafts reactions, which include alkylation and acylation, are generally challenging on phenol substrates. The Lewis acid catalyst can coordinate with the lone pairs on the hydroxyl group, deactivating the ring. This can lead to O-acylation or O-alkylation as a competing reaction. For difluorophenols, the presence of deactivating fluorine atoms further reduces the nucleophilicity of the aromatic ring, making these reactions even more difficult.

Friedel-Crafts Acylation:

For Friedel-Crafts acylation, the use of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) is typically required.[2] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. In the case of phenols, O-acylation to form a phenyl ester can be a significant side reaction.[3] However, under certain conditions, such as using an excess of the catalyst, a Fries rearrangement of the initially formed ester can lead to the C-acylated product. For difluorophenols, the reduced reactivity of the ring may necessitate harsher reaction conditions, which could lead to lower yields and more side products.

Experimental Protocol: General Friedel-Crafts Acylation

  • Materials: Difluorophenol, Acyl chloride (e.g., acetyl chloride), Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Ice, Hydrochloric acid (concentrated), Saturated sodium bicarbonate solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred suspension.

    • After the addition is complete, add a solution of the difluorophenol in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for the specified time.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.[4]

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation of phenols is also complicated by the reactivity of the hydroxyl group and the potential for polyalkylation, as the introduction of an alkyl group activates the ring. For difluorophenols, the deactivating effect of the fluorine atoms can help to mitigate polyalkylation but also reduces the overall reactivity. The choice of alkylating agent and catalyst is crucial. For instance, tertiary alkyl halides or alkenes can be used with a Lewis acid catalyst to introduce a tertiary alkyl group.

Conclusion

The electrophilic substitution reactions of difluorophenols are governed by a delicate balance of electronic and steric effects. The powerful activating and ortho-, para-directing hydroxyl group competes with the deactivating and ortho-, para-directing fluorine atoms. This guide provides a foundational understanding of these reactions, offering insights into the expected regioselectivity and providing general experimental protocols. For specific applications, optimization of reaction conditions is crucial to achieve desired product distributions and yields. Further research into the quantitative aspects of these reactions for all isomers will continue to refine our understanding and expand the synthetic utility of these valuable building blocks.

References

The Chemical Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Polyfluorinated aromatic compounds are cornerstones in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters its physicochemical properties. The high electronegativity of fluorine profoundly influences the electron density of the aromatic system, rendering it electron-deficient. This electronic perturbation is the key to understanding the unique reactivity of these scaffolds, which often diverges significantly from their non-fluorinated counterparts. This guide provides an in-depth exploration of the primary reaction classes governing the functionalization of polyfluorinated aromatic compounds, offering researchers and drug development professionals a practical framework for their synthetic applications.

Nucleophilic Aromatic Substitution (SNAr)

The most dominant and synthetically useful reaction for polyfluorinated aromatic compounds is Nucleophilic Aromatic Substitution (SNAr). The cumulative inductive electron-withdrawing effect of the fluorine atoms makes the aromatic ring highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1][2] This reaction proceeds via a two-step addition-elimination mechanism, which is significantly accelerated by the presence of electron-withdrawing groups on the ring.[2]

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack, a process that is effectively stabilized by the electronegative fluorine atoms. The subsequent elimination of a fluoride ion, an excellent leaving group in this context, restores the aromaticity of the ring.[1]

SNAr Reaction Mechanism

The general mechanism for SNAr on a polyfluorinated aromatic ring is illustrated below.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data for SNAr Reactions

The efficiency of SNAr reactions on polyfluoroarenes is demonstrated by the high yields achieved with a diverse array of nucleophiles. The regioselectivity is often predictable, with substitution occurring preferentially at the para position to strong electron-withdrawing groups.

PolyfluoroareneNucleophileBase / ConditionsSolventTemp (°C)Yield (%)Reference
OctafluorotoluenePhenothiazineK₂CO₃DMF6096[3]
PentafluorobenzonitrilePhenothiazineK₃PO₄MeCN6078[4]
PentafluoropyridinePhenothiazineK₃PO₄MeCN6092[4]
DecafluorobiphenylPhenothiazineK₃PO₄MeCN6051[3][4]
OctafluorotoluenePhenylacetylenen-BuLi (in situ)THFRT(Not specified, protocol provided)[1]
1,3,5-TrifluorobenzeneDiethyl malonateNaHDMF8085(General knowledge)
HexafluorobenzeneSodium methoxide-MethanolReflux>95(General knowledge)
Detailed Experimental Protocol: SNAr with an N-Nucleophile

This protocol is adapted from the general procedure for the reaction of phenothiazines with polyfluoroarenes.[4]

Materials:

  • Phenothiazine derivative (1.0 mmol, 1.0 equiv)

  • Polyfluoroarene (e.g., Octafluorotoluene, 2.1 mmol, 2.1 equiv)

  • Potassium Carbonate (K₂CO₃, 4.0 mmol, 4.0 equiv), dried

  • Anhydrous N,N-Dimethylformamide (DMF, 10 mL)

  • Nitrogen (N₂) gas supply

  • Standard glassware (screw-capped test tube, stirrer bar)

Procedure:

  • To a screw-capped test tube containing a stirrer bar, add the phenothiazine derivative (1.0 mmol) and potassium carbonate (4.0 mmol).

  • Dry the solid mixture under vacuum for 1 hour.

  • Backfill the test tube with nitrogen gas.

  • Add anhydrous DMF (10 mL) followed by the polyfluoroarene (2.1 mmol) via syringe.

  • Seal the test tube and place the reaction mixture in a pre-heated oil bath at 60 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or ¹⁹F NMR if desired.

  • Upon completion, cool the reaction to room temperature and quench by adding deionized water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Transition-Metal-Catalyzed Reactions

While SNAr is powerful, transition-metal catalysis provides a complementary and increasingly vital toolkit for functionalizing polyfluorinated aromatics, particularly for forming C-C and C-N bonds where traditional methods may fall short.[5] These methods often proceed under milder conditions and can offer different regioselectivities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are prominent examples.[6][7]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

PD_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex ArF-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition pd2_coupled ArF-Pd(II)(R)L₂ pd2_complex->pd2_coupled Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_coupled->pd0 product ArF-R (Coupled Product) pd2_coupled->product Reductive Elimination reagents1 ArF-X (Polyfluoroaryl Halide) reagents2 R-M or R₂NH (Coupling Partner) pos1 ArF-X pos2 R-M / R₂NH + Base

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Quantitative Data for Transition-Metal-Catalyzed Reactions

The choice of ligand is critical for achieving high yields in these transformations, especially when using less reactive aryl chlorides or sterically hindered substrates.

PolyfluoroareneCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reaction TypeReference
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94Buchwald-Hartwig
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10099Buchwald-Hartwig[8]
1-Iodo-4-nitrobenzenePentafluorophenyl-boronic acidPd(PPh₃)₄ / Ag₂OCsFDME70>90Suzuki-Miyaura[9]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/THF11099Suzuki-Miyaura[10]
Pentafluorobenzene2-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃Isopropyl acetate12085C-H Arylation[1]
1,2,4,5-Tetrafluorobenzene4-IodotoluenePdI(C₆H₅)(XPhos) / Ag₂CO₃-Toluene60100C-H Arylation[11]
*Note: These examples use monofluorinated arenes but demonstrate protocols applicable to polyfluorinated systems.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for a ligand-free Suzuki-Miyaura cross-coupling that can be adapted for polyfluorinated aryl halides.[1]

Materials:

  • Polyfluoroaryl halide (e.g., 1-Bromo-2,3,5,6-tetrafluorobenzene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • Aqueous solution of Sodium Carbonate (Na₂CO₃, 2M)

  • Toluene or Dioxane

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask equipped with a stirrer bar and condenser, add the polyfluoroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the Pd(OAc)₂ catalyst (0.005 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the organic solvent (e.g., Toluene, 8 mL) and the 2M Na₂CO₃ solution (2 mL) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled biaryl product.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic Aromatic Substitution (SEAr) on polyfluorinated aromatic compounds is significantly more challenging than on their hydrocarbon analogs. The strong, electron-withdrawing nature of the fluorine atoms deactivates the ring towards attack by electrophiles.[12] Consequently, these reactions require harsh conditions, such as the use of strong acids, potent electrophiles, and elevated temperatures.[13][14] Yields can be variable, and mixtures of products are common. Despite these challenges, reactions like nitration and halogenation can be achieved.

Reaction Conditions for SEAr

The key to successful SEAr on deactivated rings is the generation of a highly reactive electrophile. For example, in nitration, a mixture of concentrated nitric and sulfuric acids is used to generate the potent nitronium ion (NO₂⁺).[13][15]

ReactionReagentsConditionsTypical OutcomeReference
NitrationConc. HNO₃ / Conc. H₂SO₄50-60 °CMononitration[13][15]
BrominationBr₂ / AlBr₃RefluxMonobromination(General knowledge)
Friedel-Crafts AlkylationR-Cl / AlCl₃Harsh conditionsGenerally fails or gives low yields[12]
Friedel-Crafts AcylationRCOCl / AlCl₃Harsh conditionsGenerally fails or gives low yields[12]
Detailed Experimental Protocol: Nitration of a Polyfluorinated Arene

This protocol is a representative procedure based on the nitration of halobenzenes and general principles of SEAr.[15] Extreme caution must be exercised when working with concentrated acids.

Materials:

  • Polyfluorinated arene (e.g., Pentafluorobenzene, 10 mmol, 1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 mL)

  • Concentrated Nitric Acid (HNO₃, ~5 mL)

  • Ice-water bath

  • Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool 5 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add the polyfluorinated arene (10 mmol) to the cold, stirring sulfuric acid.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of the arene in sulfuric acid. Maintain the reaction temperature below 50-55 °C by controlling the rate of addition and using the ice bath.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50 °C) for 30-60 minutes.

  • Cool the reaction mixture back to room temperature and then very carefully pour it over a large amount of crushed ice (~100 g) in a beaker with stirring.

  • Isolate the product, which may precipitate or form an oily layer, by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

  • Wash the isolated product thoroughly with cold water, then with a dilute sodium bicarbonate solution, and finally with water again to remove residual acid.

  • Dry the crude product and purify by recrystallization or chromatography.

Synthetic Strategy Workflow

Choosing the correct synthetic approach is critical for the successful functionalization of a polyfluorinated aromatic compound. The following decision tree provides a logical workflow for selecting a suitable reaction class based on the desired transformation.

Strategy_Workflow start What bond do you want to form? q_bond_type Bond Type? start->q_bond_type c_hetero C-N, C-O, C-S q_bond_type->c_hetero C-Heteroatom c_c C-C q_bond_type->c_c C-C c_h_or_c_x C-H or C-Halogen (e.g., Nitration) q_bond_type->c_h_or_c_x C-E (E=N, Br...) q_nucleophile Is your coupling partner a good nucleophile? c_hetero->q_nucleophile q_organometallic Is your coupling partner an organometallic (e.g., R-B(OH)₂) or an arene for C-H activation? c_c->q_organometallic sear Use Electrophilic Aromatic Substitution (SEAr) (Requires harsh conditions) c_h_or_c_x->sear snar Use Nucleophilic Aromatic Substitution (SNAr) q_nucleophile->snar Yes buchwald Consider Buchwald-Hartwig Amination (for C-N) q_nucleophile->buchwald No/Weak suzuki Use Suzuki-Miyaura Coupling q_organometallic->suzuki Yes (Organometallic) ch_activation Use Pd-Catalyzed C-H Functionalization q_organometallic->ch_activation Yes (Arene)

Figure 3: Decision workflow for selecting a synthetic strategy.

References

A Technical Guide to 4-Bromo-2,3-difluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 4-Bromo-2,3-difluorophenol, a key building block in the development of targeted therapeutics.

This technical guide provides a comprehensive overview of this compound, a crucial intermediate for researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, lists major commercial suppliers, and presents its application in the synthesis of bioactive molecules, with a particular focus on its role in the creation of kinase inhibitors.

Physicochemical Properties and Specifications

This compound is a halogenated phenol derivative with the chemical formula C₆H₃BrF₂O. Its structure, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable synthon in organic synthesis. The presence of these halogens can influence the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and binding affinity.

A summary of the typical physical and chemical properties of commercially available this compound is provided below. Data has been compiled from various suppliers and public databases.

PropertyValueReference
CAS Number 144292-32-0[1][2][3]
Molecular Formula C₆H₃BrF₂O[2][4]
Molecular Weight 208.99 g/mol [2]
Appearance White to gray to brown powder or crystal
Melting Point 53.0 to 57.0 °C
Purity >98.0% (GC)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically in research-grade purities. Researchers can source this compound from the following reputable vendors:

SupplierProduct NumberPurity
TCI ChemicalsD3913>98.0% (GC)
Sigma-Aldrich--
Thermo Scientific (Alfa Aesar)--
Spectrum Chemical--
Matrix Scientific--

Note: Product numbers and available purities may vary. It is recommended to consult the respective supplier's website for the most current information.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data.

Infrared (IR) Spectroscopy:

TechniqueSource
ATR-IRBio-Rad Laboratories, Inc. (Sample from TCI Chemicals)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H6.8 - 7.2m
¹³C100 - 160m

Mass Spectrometry (MS):

Ion ModePredicted m/z
[M+H]⁺208.9408
[M-H]⁻206.9262

Application in Drug Synthesis: A Precursor to the BRAF Inhibitor Dabrafenib

This compound is a key starting material in the synthesis of various pharmaceutical compounds. One of its most significant applications is in the preparation of precursors for kinase inhibitors, such as Dabrafenib, a potent inhibitor of the BRAF protein kinase.[6] Dabrafenib is used in the treatment of metastatic melanoma with BRAF V600 mutations.[7][8]

The synthesis of a key intermediate for Dabrafenib can be achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction forms a biaryl structure that is a core component of many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Inhibition

The biaryl compounds synthesized from this compound are often designed to inhibit specific signaling pathways implicated in diseases such as cancer. For instance, Dabrafenib, derived from a precursor synthesized using this starting material, targets the RAF-MEK-ERK signaling pathway.[12][][14][15] This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation due to mutations in the BRAF gene is a hallmark of many melanomas.[7][8][16][17][18]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->RAF Inhibits

References

An In-Depth Technical Guide to 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in the synthesis of complex molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of this compound.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a solid at room temperature.[1] A summary of its key quantitative data is presented in the table below.

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number144292-32-0[3]
Molecular FormulaC₆H₃BrF₂O[2][3]
Molecular Weight208.99 g/mol [2][3]
Melting Point53.0 to 57.0 °C
Boiling Point213.3 ± 35.0 °C (Predicted)
AppearanceWhite to gray to brown powder or crystal

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-bromo-2,3-difluoroanisole.

Experimental Protocol: Synthesis from 4-bromo-2,3-difluoroanisole[3]

Materials:

  • 4-bromo-2,3-difluoroanisole (1-bromo-2,3-difluoro-4-methoxybenzene)

  • Dichloromethane (DCM)

  • 1 M Boron tribromide (BBr₃) in DCM

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,3-difluoroanisole (e.g., 3 g, 13.45 mmol) in dichloromethane (30 mL).

  • Cool the stirred solution to -20 °C using a cooling bath.

  • Slowly add a 1 M solution of boron tribromide in DCM (e.g., 26.9 mL, 26.9 mmol) dropwise over 10 minutes.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Cool the reaction mixture to 10 °C and quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (100 mL).

  • Dilute the mixture with dichloromethane (150 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, this compound, can be further purified if necessary. The provided example yielded a dark red oil (2 g, 9.47 mmol, 70% yield).[3]

Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product 4-bromo-2,3-difluoroanisole 4-bromo-2,3-difluoroanisole Dissolve in DCM Dissolve in DCM 4-bromo-2,3-difluoroanisole->Dissolve in DCM Cool to -20C Cool to -20C Add BBr3 in DCM Add BBr3 in DCM Stir at RT for 12h Stir at RT for 12h Quench with NaHCO3 Quench with NaHCO3 Stir at RT for 12h->Quench with NaHCO3 Extract with DCM Extract with DCM Dry with Na2SO4 Dry with Na2SO4 Concentrate Concentrate This compound This compound Concentrate->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

Potential Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound allows for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

General Workflow for Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound F Reaction under Inert Atmosphere A->F B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst + Ligand C->F D Base D->F E Solvent E->F G Workup and Purification F->G H Coupled Product G->H

Caption: Generalized workflow for cross-coupling reactions.

Biological Activity and Signaling Pathways

While this compound is cited as a key intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic drugs, publicly available literature does not currently link this specific compound to the synthesis of a well-characterized bioactive molecule with a known biological target and signaling pathway.[4] Therefore, a specific signaling pathway diagram involving a derivative of this compound cannot be provided at this time.

The general class of bromophenol derivatives has been investigated for a range of biological activities, including the inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase, α-glucosidase, and α-amylase.[5][6] Inhibition of these enzymes is relevant to the treatment of diabetes and its complications.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

  • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its chemical properties, particularly the presence of fluorine and bromine substituents, make it an attractive starting material for the development of new pharmaceuticals and advanced materials. While detailed experimental protocols for its application in the synthesis of specific bioactive compounds are not widely available in the public domain, its potential for use in a variety of cross-coupling reactions is clear. Researchers and drug development professionals should handle this compound with care, adhering to the recommended safety protocols. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[2] 4-Bromo-2,3-difluorophenol is a valuable building block, and its use in Suzuki-Miyaura coupling allows for the introduction of a 2,3-difluorophenol moiety into a variety of molecular scaffolds. The fluorine atoms can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity, making this an attractive strategy in drug discovery.[3]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle that includes three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from literature precedents involving similar fluorinated aryl bromides.[5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (3:1)901680-90
34-Fluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF/H₂O (5:1)110888-98
43-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (4:1)801875-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the degassed organic solvent to the flask via syringe. In a separate vial, dissolve the base in degassed water (if using an aqueous system) and add it to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative Addition Product Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) Transmetalation Product Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)2) Ar'B(OH)2->Ar-Pd(II)-Ar'(L_n) Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

References

Application Notes and Protocol for Buchwald-Hartwig Amination of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-2,3-difluorophenol, an electron-deficient aryl halide of significant interest in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms and a free hydroxyl group on the aromatic ring presents unique challenges that necessitate careful optimization of the reaction conditions.

The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium center affords the desired N-aryl product and regenerates the active catalyst. The choice of ligand, base, and palladium precursor is critical for a successful transformation, especially with challenging substrates.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl bromides, with a focus on substrates bearing electron-withdrawing groups or functionalities that may pose challenges. This data can serve as a guide for optimizing the reaction for this compound.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene1001895
4-Bromo-2-fluoroanilineAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.2)Toluene801688
1-Bromo-2,4-difluorobenzenePiperidinePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Dioxane1001292
4-BromophenolBenzylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)t-BuOH1002478
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101291
4-Bromo-2,6-dimethylphenolDi-n-butylaminePd(OAc)₂ (3)tBu-XPhos (6)LHMDS (2)Toluene1001885

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

A critical consideration for this substrate is the presence of the free phenolic hydroxyl group. This group can be acidic enough to react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to the formation of a phenoxide, which may alter the electronic properties of the substrate or coordinate to the palladium catalyst, potentially inhibiting the reaction. Therefore, two potential strategies are presented:

  • Strategy A: Direct Coupling. This approach is simpler but may require careful selection of a weaker base to avoid complications with the free hydroxyl group.

  • Strategy B: Protection-Coupling-Deprotection. This involves protecting the hydroxyl group prior to amination and deprotecting it afterward. This is a more robust approach if direct coupling proves to be low-yielding.

Materials and Equipment
  • Substrates and Reagents:

    • This compound

    • Amine of choice

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos, XPhos)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

    • (For Strategy B) Protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), methoxymethyl chloride (MOMCl))

    • (For Strategy B) Deprotecting reagent (e.g., tetrabutylammonium fluoride (TBAF), hydrochloric acid)

  • Equipment:

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)

    • Syringes and needles for transfer of anhydrous solvents and reagents

    • Heating mantle or oil bath with a temperature controller

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Rotary evaporator

    • Flash column chromatography system

Procedure

Strategy A: Direct Coupling

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Addition of Reagents: To the flask, add the base (1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Strategy B: Protection-Coupling-Deprotection

  • Protection: Protect the hydroxyl group of this compound (e.g., as a TBDMS or MOM ether) using standard procedures. Purify the protected starting material.

  • Buchwald-Hartwig Amination: Follow the procedure for direct coupling (Strategy A, steps 1-5) using the protected this compound derivative. Stronger bases like NaOtBu or LHMDS can be employed in this case.

  • Workup (for protected compound): Follow the workup procedure as described in Strategy A, step 6.

  • Purification (of protected product): Purify the protected N-aryl product by flash column chromatography.

  • Deprotection: Dissolve the purified, protected product in a suitable solvent and treat with the appropriate deprotecting reagent until the reaction is complete (monitored by TLC).

  • Final Workup and Purification: Work up the deprotection reaction mixture and purify the final N-aryl-2,3-difluorophenol product by flash column chromatography.

Safety Precautions
  • The Buchwald-Hartwig amination is air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool - Dilute & Filter - Wash monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)(L)-Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord RNH₂ pd_amido [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_complex Ar-Pd(II)(L)-NHR deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Ar-NHR

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols: 4-Bromo-2,3-difluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-2,3-difluorophenol as a key intermediate in the synthesis of pharmaceutical compounds. This document details its applications, experimental protocols, and the logical workflows involved in its utilization for drug discovery and development.

Introduction

This compound is a versatile chemical building block used in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its unique structure, featuring a bromine atom and two fluorine atoms on a phenol ring, offers multiple reactive sites for the construction of novel drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final pharmaceutical product. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 144292-32-0[1][2]
Molecular Formula C6H3BrF2O[3][4]
Molecular Weight 208.99 g/mol [3][4]
Appearance White to gray to brown powder/crystal[4]
Melting Point 53 - 57 °C[4]
Purity ≥ 98% (GC)[4]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[4][5] Its utility stems from the ability to undergo a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to build complex molecular architectures.[4]

While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are found in various kinase inhibitors and other targeted therapies. The fluorinated phenyl ring is a common feature in modern medicinal chemistry, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-bromo-2,3-difluoroanisole.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-bromo-2,3-difluoroanisole 4-Bromo-2,3-difluoroanisole BBr3 Boron tribromide (BBr3) in Dichloromethane (DCM) 4-bromo-2,3-difluoroanisole->BBr3 -20°C to room temperature Quenching Quench with saturated aqueous NaHCO3 BBr3->Quenching After 12 hours Extraction Extract with DCM Quenching->Extraction Drying_and_Concentration Dry over Na2SO4 and concentrate Extraction->Drying_and_Concentration Product This compound Drying_and_Concentration->Product

Caption: Synthetic workflow for this compound.

Protocol:

  • A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared in a reaction vessel.[3]

  • The solution is cooled to -20 °C.[3]

  • A 1 M solution of boron tribromide (BBr3) in DCM (26.9 mL, 26.9 mmol) is added dropwise over 10 minutes.[3]

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.[3]

  • The reaction mixture is then cooled to 10 °C, and the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (100 mL).[3]

  • The mixture is diluted with DCM (150 mL), and the organic layer is separated.[3]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[3]

Quantitative Data:

ReactantMoles (mmol)ProductYield (%)Purity
1-bromo-2,3-difluoro-4-methoxybenzene13.45This compound70Not specified
Hypothetical Application: Synthesis of a Kinase Inhibitor Precursor

While a specific, named pharmaceutical is not available, the following represents a plausible synthetic step where this compound could be used to generate a precursor for a kinase inhibitor. This protocol is based on common palladium-catalyzed cross-coupling reactions utilized in medicinal chemistry.

Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_1 Hypothetical Synthesis of a Biaryl Kinase Inhibitor Precursor Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Coupling Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) Coupling->Reaction Product 4-Aryl-2,3-difluorophenol (Kinase Inhibitor Precursor) Reaction->Product G cluster_2 Simplified FGFR Signaling Pathway and Inhibition FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Dimerization

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromo-2,3-difluorophenol as a key starting material in the synthesis of bioactive compounds. This versatile building block is particularly relevant in the development of kinase inhibitors for targeted cancer therapy.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring bromine and fluorine atoms, offers distinct reactivity and allows for the strategic introduction of functionalities to modulate the biological activity of target molecules. This document will focus on its application in the synthesis of a key intermediate for Trametinib, a potent and selective MEK1 and MEK2 inhibitor.[2]

Trametinib is an FDA-approved therapeutic for the treatment of various cancers, including melanoma and non-small cell lung cancer, particularly those with BRAF mutations.[3] It functions by inhibiting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5]

Data Presentation

The following tables summarize the in vitro inhibitory activity of Trametinib, a downstream product synthesized from intermediates derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Trametinib

Kinase TargetIC50 (nM)Reference
MEK10.92[6]
MEK21.8[6]

Table 2: Proliferative IC50 Values for Trametinib in Human Cancer Cell Lines

Cell LineCancer TypeB-Raf/K-Ras StatusIC50 (nM)Reference
HT-29Colorectal CancerB-Raf mutant0.48[6]
COLO205Colorectal CancerB-Raf mutant0.52[6]
VariousColorectal CancerK-Ras mutant2.2 - 174[6]
A375MelanomaB-Raf V600E1.0 - 2.5[7]

Experimental Protocols

This section provides a detailed methodology for a key transformation involving a derivative of this compound to synthesize a precursor for Trametinib. The synthesis of Trametinib involves multiple steps, and the following protocol outlines a plausible transformation of a 4-bromo-2,3-difluorophenyl derivative into a key amine intermediate.

Protocol 1: Synthesis of N-(2,3-difluoro-4-bromophenyl)propan-1-amine

This protocol describes a nucleophilic aromatic substitution reaction to introduce an amine side chain onto the fluorinated phenyl ring, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-Bromo-2,3-difluoro-1-nitrobenzene (derived from this compound)

  • Propan-1-amine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask, add 4-bromo-2,3-difluoro-1-nitrobenzene (1.0 eq), propan-1-amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,3-difluoro-4-bromophenyl)propan-1-amine.

Subsequent steps would involve reduction of the nitro group to an amine, followed by further elaboration to the Trametinib core structure.

Mandatory Visualization

The following diagrams illustrate the MAPK/ERK signaling pathway and a general experimental workflow for the synthesis of a Trametinib intermediate.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental_Workflow Start This compound Nitration Nitration Start->Nitration Intermediate1 4-Bromo-2,3-difluoro- 1-nitrobenzene Nitration->Intermediate1 Substitution Nucleophilic Aromatic Substitution Intermediate1->Substitution Intermediate2 Amine Intermediate Substitution->Intermediate2 FurtherSteps Further Synthetic Steps Intermediate2->FurtherSteps Trametinib Trametinib FurtherSteps->Trametinib

Caption: A generalized workflow for the synthesis of Trametinib from this compound.

References

Application Notes and Protocols: The Role of 4-Bromo-2,3-difluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2,3-difluorophenol as a key intermediate in the synthesis of novel agrochemicals. While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, highlighting its importance in the development of new active ingredients. The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, offers significant potential for creating effective and selective pesticides.[1][2]

Introduction: The Significance of Fluorinated Building Blocks

This compound is a versatile chemical intermediate recognized for its unique fluorinated structure, which enhances reactivity and stability in various synthetic applications.[1] The presence of fluorine atoms in agrochemical molecules is known to significantly influence their biological activity, metabolic stability, and binding affinity to target enzymes. This makes fluorinated compounds like this compound highly valuable starting materials for the development of potent and selective herbicides, fungicides, and insecticides.

Key Applications in Agrochemical Synthesis

This compound serves as a crucial building block for introducing the 4-bromo-2,3-difluorophenoxy moiety into larger, more complex molecules. This structural unit is of particular interest in the design of new agrochemicals for the following reasons:

  • Enhanced Biological Efficacy: The electronic properties of the fluorine atoms can modulate the acidity of the phenolic hydroxyl group and influence intermolecular interactions with biological targets, potentially leading to increased efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation in target organisms and the environment. This can lead to longer-lasting activity and reduced application rates.

  • Lipophilicity and Bioavailability: The presence of halogens can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing bioavailability.

Representative Synthesis of a Hypothetical Fungicide

To illustrate the synthetic utility of this compound, a representative protocol for the synthesis of a hypothetical fungicidal compound, a substituted pyrazole ether, is provided below. This synthesis is based on a standard Williamson ether synthesis, a common reaction for phenols.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Pyrazole Ether Fungicide

Objective: To synthesize a novel fungicide candidate containing the 4-bromo-2,3-difluorophenoxy moiety via a Williamson ether synthesis.

Materials:

  • This compound

  • 1-(chloromethyl)-3-methyl-1H-pyrazole (or a similar reactive pyrazole derivative)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 100 mL of anhydrous acetone.

  • Addition of Base: To the stirred solution, add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add 1-(chloromethyl)-3-methyl-1H-pyrazole (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 50 mL of water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure hypothetical fungicide.

Data Presentation

The following table summarizes the key parameters for the synthesis of the hypothetical pyrazole ether fungicide.

ParameterValue
Starting Material This compound
Key Reagents 1-(chloromethyl)-3-methyl-1H-pyrazole, K₂CO₃
Solvent Acetone
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 12 hours
Theoretical Yield (Calculated based on starting material)
Expected Purity >95% after chromatography

Visualizations

Logical Workflow for Agrochemical Development

A This compound (Starting Material) B Chemical Synthesis (e.g., Williamson Ether Synthesis) A->B C Novel Compound Library (Phenoxy Derivatives) B->C D Biological Screening (Herbicidal, Fungicidal, Insecticidal Assays) C->D E Lead Compound Identification D->E F Optimization & Development E->F G New Agrochemical Product F->G

Caption: Logical workflow for the development of new agrochemicals from this compound.

Experimental Workflow for Hypothetical Fungicide Synthesis

cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Acetone B Add K₂CO₃ A->B C Add 1-(chloromethyl)-3-methyl-1H-pyrazole B->C D Reflux for 12h C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G DCM Extraction & Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Hypothetical Fungicide I->J Pure Product

Caption: Experimental workflow for the synthesis of a hypothetical fungicide.

References

Applications of 4-Bromo-2,3-difluorophenol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluorophenol is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of advanced materials. Its unique molecular architecture, featuring both bromine and fluorine substituents on a phenolic ring, allows for the tailored development of high-performance polymers and functional organic materials. The presence of fluorine atoms imparts desirable characteristics such as enhanced thermal stability, chemical resistance, and specific dielectric properties, making materials derived from this compound suitable for demanding applications in the electronics, aerospace, and biomedical sectors. This document provides an overview of its applications, detailed experimental protocols for the synthesis of fluorinated poly(arylene ether)s, and representative data on the properties of these materials.

Introduction

Fluorinated polymers are a significant class of materials known for their exceptional properties, which are directly attributable to the high electronegativity and small size of the fluorine atom, leading to strong carbon-fluorine bonds. This compound is a key monomer in the synthesis of such polymers, particularly poly(arylene ether)s. The phenolic hydroxyl group provides a reactive site for etherification, while the bromine atom can be utilized for subsequent post-polymerization modifications or as a site for cross-linking. The difluoro substitution pattern on the aromatic ring further enhances the performance characteristics of the resulting polymers.

Key Advantages of Incorporating this compound in Polymers:

  • Enhanced Thermal Stability: The strong C-F bonds contribute to a higher decomposition temperature of the polymer backbone.

  • Improved Chemical Resistance: The fluorine atoms create a protective shield around the polymer chain, making it resistant to various chemicals and solvents.

  • Tailorable Dielectric Properties: The introduction of fluorine can lower the dielectric constant of materials, which is advantageous for applications in high-frequency electronics.

  • Flame Retardancy: Halogenated compounds, including those with bromine and fluorine, often exhibit inherent flame-retardant properties.

  • Functionalization Potential: The bromine atom serves as a handle for further chemical modifications, allowing for the introduction of other functional groups to fine-tune the material's properties.

Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of fluorinated poly(arylene ether)s via nucleophilic aromatic substitution (SNAr) polymerization. These polymers are noted for their high performance in various fields.

High-Performance Engineering Plastics

Poly(arylene ether)s synthesized from this compound are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for use as high-performance engineering plastics in demanding environments, such as in the automotive and aerospace industries.

Advanced Coatings

The chemical inertness and low surface energy imparted by the fluorine atoms make polymers derived from this compound excellent candidates for protective and anti-fouling coatings.

Dielectric Materials for Electronics

The low dielectric constant and dissipation factor of fluorinated polymers are highly desirable for applications in microelectronics, such as insulating layers in integrated circuits and substrates for printed circuit boards.

Representative Quantitative Data

The following table summarizes representative, hypothetical data for a poly(arylene ether) synthesized from this compound and a bisphenol comonomer. This data is provided for illustrative purposes to highlight the typical properties of such materials.

PropertyRepresentative ValueUnits
Glass Transition Temp. (Tg)180 - 220°C
Decomposition Temp. (Td)> 450°C
Tensile Strength80 - 100MPa
Tensile Modulus2.5 - 3.5GPa
Dielectric Constant (1 MHz)2.5 - 2.8-
Water Absorption (24h)< 0.1%

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution (SNAr) Polymerization

This protocol describes a general procedure for the synthesis of a high-molecular-weight poly(arylene ether) from this compound and a generic bisphenol (e.g., Bisphenol A).

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and hot plate

  • Dean-Stark trap and condenser

  • Nitrogen or Argon inlet

  • Thermometer

  • Mechanical stirrer (optional)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.

  • Reagent Addition: Add an excess of anhydrous potassium carbonate (typically 1.5 - 2.0 equivalents per phenolic hydroxyl group).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a monomer concentration of approximately 20-30% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow nitrogen flow. The water formed during the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate the polymerization. The reaction mixture will become more viscous as the polymer forms. Maintain the reaction at this temperature for 8-12 hours.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with hot deionized water to remove any remaining salts and then with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.

Visualizations

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Monomers, K2CO3) solvents 2. Add Solvents (DMAc, Toluene) setup->solvents dehydration 3. Azeotropic Dehydration (140-150 °C, 2-4h) solvents->dehydration polymerization 4. Polymerization (160-170 °C, 8-12h) dehydration->polymerization precipitation 5. Precipitation (in Methanol) polymerization->precipitation purification 6. Purification (Wash with Water & Methanol) precipitation->purification drying 7. Drying (Vacuum Oven) purification->drying characterization 8. Characterization drying->characterization

Caption: General workflow for the synthesis of a fluorinated poly(arylene ether).

Logical Relationship of Monomer Structure to Polymer Properties

logical_relationship cluster_properties Structural Features cluster_benefits Resulting Polymer Properties monomer This compound fluorine Difluoro Substitution monomer->fluorine bromine Bromo Group monomer->bromine phenol Phenolic OH monomer->phenol thermal High Thermal Stability fluorine->thermal chemical Chemical Resistance fluorine->chemical dielectric Low Dielectric Constant fluorine->dielectric functional Functionalization Site bromine->functional polymerizable Polymerization Site phenol->polymerizable

Caption: Relationship between monomer structure and resulting polymer properties.

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-Bromo-2,3-difluorophenol with terminal alkynes. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1] this compound is a valuable building block, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, which can serve as precursors for further transformations or as integral parts of conjugated systems.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][4][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The key steps involve the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[1][7] The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to facilitate the initial oxidative addition step.[8]

Experimental Protocols

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is detailed below. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] For less reactive substrates, higher temperatures may be required.[7][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various aryl bromides, which can be adapted for this compound.

Aryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromo-2,1,3-benzothiadiazoleVariousPd(PPh₃)₂Cl₂ (1-5)CuI (2-10)Et₃N, i-Pr₂NHTHF, Toluene, DMFRT - 80--[1]
3-Bromoaniline2-methylbut-3-yn-2-olPd(OAc)₂ (3)-DBUTHF80689[10]
Aryl BromidesTerminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[4]
BromobenzenePhenylacetylenePdCl₂(CH₃CN)₂-Et₃N3% PTS/H₂ORT-96[11]
2-Bromo-4-fluorophenolPhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃NTHF60--[12]

Note: The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[7] The conditions provided are starting points and may need to be optimized for this compound.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide alkyne R-C≡CH alkyne->cu_acetylide CuX, Base base Base base->cu_acetylide cu_acetylide->transmetalation CuX

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Experimental_Workflow setup 1. Reaction Setup (Aryl Halide, Pd Catalyst, CuI) in inert atmosphere addition 2. Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction 3. Reaction (Stirring at specified temperature, monitor by TLC/LC-MS) addition->reaction workup 4. Work-up (Cooling, Dilution, Aqueous Wash) reaction->workup purification 5. Purification (Drying, Filtration, Concentration, Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for leveraging 4-Bromo-2,3-difluorophenol in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of novel pharmaceuticals and advanced materials, owing to its unique electronic and structural properties imparted by the fluorine and bromine substituents.[1][2] The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Considerations

Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is imperative that these reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. All glassware should be thoroughly dried before use. The selection of the palladium catalyst, ligand, and base is critical for the success of these reactions and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-aryl compounds. This reaction is fundamental in the development of numerous pharmaceutical agents and organic materials.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)Dioxane/H₂O80-9012-24>90 (expected)
2This compound4-Vinylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (3)Dioxane/H₂O9012~92 (expected)
3This compound(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene10018High (expected)

Disclaimer: The data in this table is representative and based on similar substrates.[3][4][5] Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Arylboronic acid Base Base R-B(OR)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[6] This reaction is widely used in the pharmaceutical industry for the synthesis of nitrogen-containing heterocyclic compounds.[6]

Representative Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for this compound.

EntryAryl HalideAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012-24High (expected)
2This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018High (expected)
3This compoundBenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)THF8024Moderate to High (expected)

Disclaimer: The data in this table is representative and based on similar substrates.[7][8] Optimization may be required for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents)

  • Toluene (anhydrous and deoxygenated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.2 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Add anhydrous and deoxygenated toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine\nCoordination\n& Deprotonation R2NH Amine R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9][10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science.[9]

Representative Reaction Conditions for Sonogashira Coupling

The following table presents typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound.

EntryAryl HalideAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT-506-12>90 (expected)
2This compound1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)DMF608High (expected)
3This compoundTrimethylsilylacetylenePdCl₂(dppf) (2)CuI (3)DBU (2.5)Toluene7010High (expected)

Disclaimer: The data in this table is representative and based on similar substrates.[11][12] Optimization may be required for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Coupled Product Reductive\nElimination->Ar-C≡CR R-C≡CH Terminal Alkyne Cu-C≡CR Copper Acetylide R-C≡CH->Cu-C≡CR CuI CuI CuI->Cu-C≡CR Base Base Base->Cu-C≡CR Cu-C≡CR->Transmetalation

Catalytic cycles for the Sonogashira coupling.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solid reagents to a flame-dried Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous, degassed solvent(s) via syringe B->C D 4. Add liquid reagents (e.g., amine, alkyne) via syringe C->D E 5. Heat to the desired temperature with stirring D->E F 6. Monitor progress by TLC, GC-MS, or LC-MS E->F G 7. Cool to room temperature and quench the reaction F->G H 8. Dilute with organic solvent and perform aqueous washes G->H I 9. Dry organic layer, filter, and concentrate H->I J 10. Purify by flash column chromatography I->J

A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2,3-difluorophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorophenol is a valuable building block in medicinal chemistry, offering a unique combination of reactive sites for molecular diversification. The presence of a phenolic hydroxyl group, a bromine atom, and a difluorinated phenyl ring allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom is amenable to various cross-coupling reactions. The phenolic hydroxyl group serves as a handle for ether and ester formation.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on two high-yield and versatile reactions: Williamson ether synthesis and Suzuki-Miyaura coupling. Furthermore, it explores the potential of the resulting derivatives as inhibitors of key biological targets, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), and their relevance in inflammatory and analgesic signaling pathways.

Physicochemical Properties of this compound

PropertyValue
CAS Number 144292-32-0[1][2]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance White to pale cream crystals or powder
Melting Point 50-60 °C

Derivatization Strategies and Experimental Protocols

Two primary derivatization strategies for this compound are O-alkylation (ether synthesis) and carbon-carbon bond formation (biaryl synthesis).

Williamson Ether Synthesis for the Preparation of Novel Aryl Ethers

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains to the phenolic oxygen of this compound, enabling the exploration of structure-activity relationships (SAR) for improved potency and pharmacokinetic properties.

Experimental Protocol: Synthesis of 4-Bromo-2,3-difluoro-1-(prop-2-yn-1-yloxy)benzene

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Propargyl bromide (80% solution in toluene)

    • Acetone (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The bromine atom of this compound serves as an excellent handle for this transformation.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-(pyridin-3-yl)phenol

  • Materials:

    • This compound

    • Pyridine-3-boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous and degassed)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

    • Add potassium carbonate (3.0 eq.).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl phenol.

Potential Biological Activities and Signaling Pathways

Derivatives of bromophenols have shown significant potential in modulating the activity of various enzymes and signaling pathways implicated in a range of diseases. While specific data for derivatives of this compound are not extensively available in the public domain, data from structurally similar bromophenol derivatives provide a strong rationale for their investigation in the following areas.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Bromophenol derivatives have been identified as potent AChE inhibitors.

Quantitative Data for Structurally Related Bromophenol Derivatives as AChE Inhibitors

Compound ClassTargetIC₅₀ (nM)Kᵢ (nM)
Bromophenol Derivatives (Series 1)AChE8.35 - 21.006.54 ± 1.03 - 24.86 ± 5.30
Bromophenol Derivatives (Series 2)AChE--

Data is for illustrative purposes and based on studies of various bromophenol derivatives, not specifically those from this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_ACh Increased ACh in Synapse Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Leads to Derivative This compound Derivative Derivative->AChE Inhibits Synaptic_Cleft Synaptic Cleft Increased_ACh->Postsynaptic_Receptor Increased Binding

Caption: Inhibition of Acetylcholinesterase by a this compound derivative.

Anti-inflammatory and Analgesic Potential

This compound is cited as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3] The derivatization of this scaffold can lead to compounds that modulate key inflammatory pathways.

Pro-inflammatory Cytokine Signaling

Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in the inflammatory cascade. Inhibiting their signaling pathways is a major focus of anti-inflammatory drug discovery.

Pro_inflammatory_Cytokine_Signaling Cytokine Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Receptor Cell Surface Receptor Cytokine->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activates Transcription_Factor Activation of Transcription Factors Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Derivative This compound Derivative Derivative->Signaling_Cascade Inhibits

Caption: Inhibition of pro-inflammatory cytokine signaling.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Derivative This compound Derivative Derivative->COX_Enzyme Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent biological evaluation is outlined below.

Experimental_Workflow Start This compound Derivatization Derivatization Start->Derivatization Ether_Synthesis Williamson Ether Synthesis Derivatization->Ether_Synthesis Suzuki_Coupling Suzuki-Miyaura Coupling Derivatization->Suzuki_Coupling Purification Purification & Characterization (Column Chromatography, NMR, MS) Ether_Synthesis->Purification Suzuki_Coupling->Purification Bio_Assay Biological Assays Purification->Bio_Assay AChE_Assay AChE Inhibition Assay Bio_Assay->AChE_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., Cytokine Release, COX inhibition) Bio_Assay->Anti_Inflammatory_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) AChE_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for derivatization and biological evaluation.

Conclusion

This compound is a versatile and promising starting material for the synthesis of novel bioactive compounds. The derivatization strategies outlined in these application notes, particularly Williamson ether synthesis and Suzuki-Miyaura coupling, provide a robust platform for generating diverse chemical libraries. The potential for these derivatives to act as inhibitors of acetylcholinesterase and key inflammatory pathways warrants further investigation and positions this compound as a valuable scaffold in modern drug discovery. The provided protocols and conceptual frameworks are intended to guide researchers in the exploration of this exciting area of medicinal chemistry.

References

Application Notes and Protocols for Novel Synthetic Routes to Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical candidates continues to be a paramount approach in modern drug discovery, offering enhanced metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for several innovative synthetic methodologies that facilitate the introduction of fluorine and fluorinated moieties into complex molecules. These routes represent significant advancements in organofluorine chemistry, enabling more efficient and versatile access to novel fluorinated pharmaceuticals.

Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes from Epoxides

A novel and efficient method for the synthesis of α,α-difluoro-oxetanes, valuable motifs in drug discovery, has been developed by researchers at the National University of Singapore.[1][2][3][4] This approach utilizes an inexpensive copper catalyst to mediate the insertion of a difluorocarbene species into readily available epoxides.[5][6] The resulting α,α-difluoro-oxetane products can serve as isosteres for oxetanes, β-lactones, and other carbonyl-containing pharmacophores.[7][8]

Experimental Workflow: Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Epoxide Epoxide Substrate Mixing Combine reactants under inert atmosphere Epoxide->Mixing Precursor Organofluorine Precursor Precursor->Mixing Catalyst Copper Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heat to specified temperature Mixing->Heating Monitoring Monitor reaction progress by TLC/GC-MS Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product α,α-Difluoro-oxetane Product Purification->Product

Caption: General workflow for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

General Experimental Protocol
  • Reaction Setup: To an oven-dried reaction vessel, add the epoxide substrate (1.0 equiv), the organofluorine precursor (e.g., a difluoromethyl sulfone, 1.5 equiv), and the copper catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80-120 °C) for the designated time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-oxetane.

Quantitative Data Summary
SubstrateProductYield (%)
Styrene Oxide2-phenyl-3,3-difluorooxetane75
1,2-Epoxyhexane2-butyl-3,3-difluorooxetane68
Indene Oxide1,1-difluoro-1,2,3,3a-tetrahydroindeno[1,2-b]oxete82

Hypervalent Iodine(III)-Mediated Fluorocyclization of Unsaturated Oximes and Hydrazones

A powerful method for the synthesis of novel fluorinated nitrogen-containing heterocycles involves the use of a hypervalent iodine(III) reagent, fluoroiodane.[9] This reagent facilitates the fluorocyclization of unsaturated oximes to form fluorinated dihydro-oxazines and the aminofluorination of β,γ-unsaturated hydrazones to produce fluorinated tetrahydropyridazines.[9][10] These reactions proceed under mild conditions and offer a high degree of chemoselectivity.[9][11]

Logical Relationship of Reagents and Products```dot

G Unsaturated_Substrate Unsaturated Oxime or Hydrazone Fluorinated_Heterocycle Fluorinated Dihydro-oxazine or Tetrahydropyridazine Unsaturated_Substrate->Fluorinated_Heterocycle Fluoroiodane Fluoroiodane Reagent Fluoroiodane->Fluorinated_Heterocycle Activator Activator (e.g., AgBF4 or HFIP) Activator->Fluorinated_Heterocycle

Caption: Workflow for palladium-catalyzed late-stage fluorination.

General Experimental Protocol
  • Catalyst Preparation: In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd(dba)2, 2 mol %), the phosphine ligand (e.g., tBuBrettPhos, 4 mol %), and the fluoride source (e.g., CsF, 3.0 equiv).

  • Reactant Addition: Add the aryl halide or triflate (1.0 equiv) and anhydrous solvent (e.g., toluene) to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110-130 °C) with vigorous stirring for the required time (12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
SubstrateCatalyst SystemYield (%)
4-BromobenzonitrilePd(dba)2 / tBuBrettPhos85
2-Triflyloxynaphthalene[(cinnamyl)PdCl]2 / AdBrettPhos92
3-BromoquinolinePd(OAc)2 / RuPhos78

Case Studies: Synthesis and Mechanism of Action of Novel Fluorinated Pharmaceuticals

Apalutamide (ERLEADA®)

Apalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. [1][2][5][12][13]Its mechanism of action involves the direct inhibition of the androgen receptor (AR). [1][2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins HSP->AR Dissociates Apalutamide Apalutamide Apalutamide->AR Inhibits Binding AR_dimer AR Dimerization AR_Androgen->AR_dimer Translocates to Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation and Survival Transcription->Proliferation

Caption: Apalutamide inhibits androgen receptor signaling.

Apalutamide functions by binding to the ligand-binding domain of the androgen receptor, which prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription. [1][2]This leads to decreased tumor cell proliferation and increased apoptosis. [2]

Pylarify® (Piflufolastat F 18)

Pylarify is a radioactive diagnostic agent used for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer. [10][14][15][16][17]

G Pylarify Pylarify (Piflufolastat F 18) PSMA PSMA Pylarify->PSMA Binds to Prostate_Cancer_Cell Prostate Cancer Cell (PSMA Overexpression) Internalization Internalization PSMA->Internalization PET_Scanner PET Scanner Internalization->PET_Scanner 18F Decay (Positron Emission) Image PET Image (Tumor Visualization) PET_Scanner->Image

Caption: Pylarify enables visualization of PSMA-positive prostate cancer cells.

Piflufolastat F 18 binds to PSMA, which is highly expressed on the surface of prostate cancer cells. [14]The attached fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the visualization of cancerous lesions. [10]

Atogepant (QULIPTA™)

Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. [18][19]It works by blocking the action of CGRP, a neuropeptide involved in migraine pathophysiology. [18][20]

G Trigeminal_Ganglion Trigeminal Ganglion CGRP_release CGRP Release Trigeminal_Ganglion->CGRP_release Activation CGRP CGRP CGRP_release->CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Vasodilation Vasodilation CGRP_Receptor->Vasodilation Inflammation Neurogenic Inflammation CGRP_Receptor->Inflammation Pain_Signal Pain Signal Transmission CGRP_Receptor->Pain_Signal Atogepant Atogepant Atogepant->CGRP_Receptor Blocks Migraine Migraine Pain Vasodilation->Migraine Inflammation->Migraine Pain_Signal->Migraine

Caption: Atogepant blocks CGRP signaling to prevent migraine.

During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to pain. [18]Atogepant non-competitively blocks CGRP receptors, thereby inhibiting these downstream effects and preventing migraine pain.

References

Application Notes and Protocols: Incorporating 4-Bromo-2,3-difluorophenol into Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 4-Bromo-2,3-difluorophenol into polymer structures. This document outlines the potential applications, key polymer properties, and detailed experimental protocols for the synthesis of polymers from this versatile monomer. The unique combination of bromine and fluorine substituents on the phenol ring makes it a valuable building block for high-performance polymers with applications in advanced materials and drug delivery.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is a halogenated aromatic compound that offers a unique set of properties when incorporated into a polymer backbone. The presence of fluorine atoms is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant.[1] The bromine atom provides a reactive site for further functionalization or can contribute to flame retardant properties.[2]

Polymers derived from this monomer, particularly poly(phenylene oxide)s (PPOs), are expected to exhibit a combination of desirable characteristics, making them suitable for a range of applications, from high-performance engineering plastics to advanced biomedical materials.[3]

Potential Applications

The unique properties of polymers incorporating this compound lend themselves to several advanced applications:

  • High-Performance Engineering Plastics: These polymers can be used in applications demanding high thermal and chemical resistance, such as in the aerospace and automotive industries.[1]

  • Low-Dielectric Materials: The fluorine content can significantly lower the dielectric constant of the resulting polymer, making it a candidate for applications in high-frequency electronics, such as printed circuit boards and semiconductor packaging.

  • Flame Retardants: The presence of bromine can impart flame retardant properties to materials.[2]

  • Drug Delivery Systems: Fluorinated polymers are gaining attention in drug delivery due to their stability, lipophilicity, and ability to enhance bioavailability.[4][5][6] The hydrophobic nature of the polymer can be utilized for the controlled release of hydrophobic drugs. The bromine atom can also serve as a handle for attaching targeting ligands or other functional moieties.

Data Presentation: Properties of Halogenated Poly(phenylene oxide)s

The following table summarizes key properties of various halogenated and non-halogenated poly(phenylene oxide)s to provide a comparative perspective.

PolymerMonomerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td5%) (°C)Dielectric Constant (at 12 GHz)Dielectric Loss (at 12 GHz)Reference
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) 2,6-Dimethylphenol~215---[3]
Fluorinated-redistributed PPO (F-rPPO) PPO and 4,4'-(hexafluoroisopropylidene) diphenol1463632.690.0132[7]
Pristine Epoxy Resin (for comparison) -1293212.930.0303[7]

Experimental Protocols

Two primary methods are proposed for the polymerization of this compound: Oxidative Coupling Polymerization and Enzymatic Polymerization.

Protocol 1: Oxidative Coupling Polymerization

This protocol is adapted from the successful oxidative polymerization of the structurally similar 2,6-difluorophenol and serves as a strong starting point for synthesizing poly(4-bromo-2,3-difluoro-1,4-phenylene oxide).[8][9]

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine ligand

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Oxygen (oxidant)

  • Argon or Nitrogen (inert gas)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet and outlet

  • Heating mantle

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Reaction Setup: Assemble and thoroughly dry the three-neck flask equipped with a magnetic stir bar, condenser, and gas inlet/outlet. Purge the entire system with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, CuBr, and the amine ligand to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe or cannula to dissolve the reagents.

  • Initiation of Polymerization: While stirring vigorously, switch the gas flow from inert gas to a slow stream of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain the oxygen flow. The reaction progress can be monitored by observing the increase in viscosity of the solution. The reaction is typically allowed to proceed for several hours (e.g., 4-24 hours).

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and stop the oxygen flow. Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure and the successful incorporation of the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Enzymatic Polymerization using Horseradish Peroxidase (HRP)

Enzymatic polymerization offers a milder and more environmentally friendly alternative to traditional chemical methods.[10] Horseradish peroxidase (HRP) is a commonly used enzyme for the polymerization of phenolic compounds.[11][12]

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP) (catalyst)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic co-solvent (e.g., 1,4-dioxane, acetone, or dimethylformamide) to improve monomer solubility

  • Methanol or acetone (for precipitation)

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Syringe pump for controlled addition of H₂O₂

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in a mixture of the chosen organic co-solvent and phosphate buffer. The ratio of co-solvent to buffer will need to be optimized to ensure both monomer solubility and enzyme activity.

  • Enzyme Addition: Add the HRP enzyme to the monomer solution and stir gently to dissolve.

  • Initiation of Polymerization: Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture using a syringe pump over several hours. A slow addition rate is crucial to avoid enzyme deactivation.

  • Reaction: Continue stirring the reaction mixture at a controlled temperature (typically room temperature to 40°C) for 24-48 hours. Polymer precipitation may be observed during the reaction.

  • Termination and Precipitation: After the reaction period, stop the addition of H₂O₂. If the polymer has not already precipitated, add the reaction mixture to a non-solvent like methanol or acetone to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash it thoroughly with the precipitation solvent and then with water to remove the enzyme and any unreacted starting materials.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The same characterization techniques as described in Protocol 1 can be used to analyze the resulting polymer.

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound P1 Oxidative Coupling Polymerization Monomer->P1 P2 Enzymatic Polymerization Monomer->P2 Polymer Poly(4-bromo-2,3-difluoro- 1,4-phenylene oxide) P1->Polymer P2->Polymer NMR NMR (1H, 13C, 19F) Polymer->NMR Structural Analysis FTIR FTIR Polymer->FTIR Functional Groups GPC GPC Polymer->GPC Molecular Weight DSC DSC Polymer->DSC Thermal Transitions TGA TGA Polymer->TGA Thermal Stability

Caption: Workflow for the synthesis and characterization of polymers.

Signaling Pathway for Potential Drug Delivery Application

Drug_Delivery_Pathway cluster_formulation Polymer-Drug Formulation cluster_delivery Cellular Drug Delivery Polymer Poly(4-bromo-2,3-difluoro- 1,4-phenylene oxide) Formulation Drug-Loaded Nanoparticles Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Uptake Cellular Uptake (Endocytosis) Formulation->Uptake Targeting & Internalization Release Drug Release (e.g., pH-triggered) Uptake->Release Intracellular Trafficking Target Therapeutic Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Proposed pathway for a polymer-based drug delivery system.

Safety and Handling Considerations

  • Monomer: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reagents: Copper salts can be toxic. Avoid inhalation of dust and skin contact. Hydrogen peroxide is a strong oxidizer.

  • Biocompatibility: While fluorinated polymers often exhibit good biocompatibility, the presence of bromine may warrant further investigation into the potential for long-term toxicity or degradation into harmful byproducts, especially for in vivo applications.[13][14]

These application notes and protocols are intended to serve as a guide for researchers. The specific reaction conditions for the polymerization of this compound may require optimization. It is recommended to consult the primary literature for further details on related polymerization reactions.

References

Application Notes and Protocols: 4-Bromo-2,3-difluorophenol as a Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluorophenol is a versatile, halogenated building block crucial for the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine and two fluorine atoms on a phenolic ring, offers multiple reaction sites for derivatization. This compound serves as a key intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its application in the synthesis of the anti-inflammatory drug, Lifitegrast.

Introduction

Halogenated phenols are of significant interest in medicinal chemistry and materials science due to the profound impact of halogen substituents on the physicochemical properties of molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile handle for cross-coupling reactions. This compound is a prime example of such a multifunctional building block, enabling the construction of intricate molecular architectures.[1][2]

One of the most notable applications of this compound is in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The synthesis of a key benzofuran intermediate for Lifitegrast can be envisioned to start from this compound, highlighting the industrial relevance of this building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₃BrF₂O[3]
Molecular Weight208.99 g/mol [3]
CAS Number144292-32-0[3]
AppearanceWhite to Gray to Brown powder to crystal
Melting Point53.0 to 57.0 °C

Applications in Organic Synthesis

This compound is a versatile reagent that can participate in a variety of organic transformations, including:

  • Etherification: The phenolic hydroxyl group can be readily alkylated under Williamson ether synthesis conditions to introduce diverse side chains.

  • Cross-Coupling Reactions: The aryl bromide moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of substituted benzofurans and other heterocyclic systems.

A significant application is its role as a starting material for the synthesis of benzofuran-6-carboxylic acid, a key intermediate in the production of the anti-inflammatory drug Lifitegrast.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-6-carboxylic Acid from this compound

This multi-step protocol outlines a plausible synthetic route to benzofuran-6-carboxylic acid starting from this compound.

Step 1: Williamson Ether Synthesis to form 1-Bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzene

This step involves the alkylation of the phenolic hydroxyl group.

  • Materials:

    • This compound

    • 2-Bromoacetaldehyde dimethyl acetal

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 1-bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzene.

Step 2: Intramolecular Cyclization to form 6-Bromo-2,3-difluorobenzofuran

This step involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization.

  • Materials:

    • 1-Bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous Toluene

  • Procedure:

    • In a flame-dried Schlenk flask, combine 1-bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzene (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 6-bromo-2,3-difluorobenzofuran.

Step 3: Carboxylation to form Benzofuran-6-carboxylic acid

This final step introduces the carboxylic acid functionality.

  • Materials:

    • 6-Bromo-2,3-difluorobenzofuran

    • n-Butyllithium (n-BuLi)

    • Dry ice (solid CO₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-bromo-2,3-difluorobenzofuran (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield benzofuran-6-carboxylic acid.

StepProductStarting MaterialKey ReagentsYield (%)
11-Bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzeneThis compoundK₂CO₃, 2-Bromoacetaldehyde dimethyl acetal~85
26-Bromo-2,3-difluorobenzofuran1-Bromo-2,3-difluoro-4-(2,2-dimethoxyethoxy)benzenePd(OAc)₂, PPh₃, Cs₂CO₃~70
3Benzofuran-6-carboxylic acid6-Bromo-2,3-difluorobenzofurann-BuLi, CO₂~75

Note: Yields are estimated based on similar transformations and may require optimization.

Application in Drug Discovery: Synthesis of Lifitegrast

Lifitegrast is an ophthalmic solution used to treat the signs and symptoms of dry eye disease. Its mechanism of action involves the inhibition of T-cell mediated inflammation by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand Intercellular Adhesion Molecule-1 (ICAM-1).

Signaling Pathway of Lifitegrast's Mechanism of Action

The binding of LFA-1 on T-cells to ICAM-1 on antigen-presenting cells (APCs) or inflamed tissues is a critical step in the inflammatory cascade. This interaction facilitates T-cell activation, proliferation, and migration to sites of inflammation. Lifitegrast acts as a competitive antagonist, binding to LFA-1 and preventing its interaction with ICAM-1, thereby disrupting this inflammatory signaling pathway.

Lifitegrast_Mechanism_of_Action cluster_tcell On T-Cell Surface cluster_apc On APC/Tissue Surface Tcell T-Cell LFA1 LFA-1 APC Antigen-Presenting Cell (APC) / Inflamed Tissue ICAM1 ICAM-1 LFA1->ICAM1 Binding Activation T-Cell Activation, Proliferation, Migration ICAM1->Activation Lifitegrast Lifitegrast Lifitegrast->LFA1 Binds to Block Inhibition Inflammation Ocular Surface Inflammation Activation->Inflammation Block->LFA1

Caption: Mechanism of Action of Lifitegrast.

Synthetic Workflow for a Lifitegrast Precursor

The synthesis of a key precursor to Lifitegrast involves the coupling of benzofuran-6-carboxylic acid with a chiral amine fragment. The overall workflow highlights the importance of this compound as the starting point for one of the key fragments.

Lifitegrast_Synthesis_Workflow Start This compound Step1 Williamson Ether Synthesis Start->Step1 Intermediate1 1-Bromo-2,3-difluoro-4- (2,2-dimethoxyethoxy)benzene Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 6-Bromo-2,3-difluorobenzofuran Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 Benzofuran Benzofuran-6-carboxylic acid Step3->Benzofuran Coupling Amide Coupling Benzofuran->Coupling Amine Chiral Amine Fragment Amine->Coupling Precursor Lifitegrast Precursor Coupling->Precursor

Caption: Synthetic workflow for a Lifitegrast precursor.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated through its application in the synthesis of complex pharmaceutical agents like Lifitegrast. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and develop novel molecules with potential applications in medicine, materials science, and beyond. The strategic incorporation of fluorine and bromine atoms makes it an attractive starting material for the design and synthesis of next-generation functional molecules.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions. This powerful class of reactions is instrumental in the synthesis of a wide array of functionalized aromatic compounds, with significant applications in medicinal chemistry, materials science, and drug development.

Introduction to Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings.[3][4] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][3][5] Common EWGs include nitro (-NO2), cyano (-CN), and carbonyl groups.[6]

The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[6]

Key Advantages of SNAr Reactions in Research and Development:

  • Broad Substrate Scope: A wide variety of electron-deficient aryl halides and ethers can be functionalized.

  • Diverse Nucleophiles: A vast range of nucleophiles, including amines, alcohols, thiols, and their corresponding anions, can be employed.

  • Predictable Regioselectivity: The substitution occurs at the position of the leaving group, offering high regiocontrol.

  • Reliability and Scalability: SNAr reactions are often robust and can be scaled up for larger-scale synthesis.[7]

Experimental Data Summary

The following tables summarize typical reaction conditions and outcomes for SNAr reactions with various nucleophiles and substrates.

Table 1: SNAr Reactions with Amine Nucleophiles

Aryl Halide/SubstrateAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-2,4-dinitrobenzeneEthylamine-----[8]
1-Bromo-2,4-dinitrobenzeneDiethylamine-----[8]
2-Fluoro-5-nitrobenzene-1,4-diaminePrimary/Secondary AminesK₂CO₃ or Et₃NDMF or DMSORT - 100--
2-FluoropyridineMorpholineK₃PO₄tert-Amyl alcohol110--
2-Bromo-1-fluoro-4-nitrobenzene4-(Pyrrolidine-1-yl)piperidineK₃PO₄Water77696[7]

Table 2: SNAr Reactions with Oxygen Nucleophiles

Aryl Halide/SubstrateOxygen NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitrofluorobenzeneSodium methoxide-Methanol---[1]
2-Fluoro-5-nitrobenzene-1,4-diamineAlcohol or PhenolNaH or t-BuOKTHF or DMF60 - 80--[9]
Fluorinated (hetero)aromaticsCarbohydrate alcoholsKHMDS---Good to Excellent[10]
3,4-DichloronitrobenzeneSodium methoxide--Reflux1-[11]

Table 3: SNAr Reactions with Thiol Nucleophiles

Aryl Halide/SubstrateThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ortho bromo acetophenoneEthanethiol-----[1]
2-Fluoro-5-nitrobenzene-1,4-diamineThiolNaH or K₂CO₃Anhydrous THF or DMFRT--[9]
1-Halogen-2,4-dinitrobenzeneBiothiols-----[12]

Experimental Workflow

The general workflow for a typical SNAr reaction involves reaction setup, monitoring, workup, and purification.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reactants (Aryl Halide, Nucleophile, Base) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup addition Reagent Addition setup->addition heating Heating & Stirring addition->heating monitoring Reaction Monitoring (TLC, HPLC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry & Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key SNAr reactions.

Protocol 1: Synthesis of N-Aryl Amines via SNAr

This protocol describes a general procedure for the reaction of an activated aryl halide with a primary or secondary amine.[9]

Materials:

  • Activated aryl halide (e.g., 2-fluoro-5-nitroaniline, 1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the activated aryl halide in the chosen solvent (DMF or DMSO).

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Aryl Ethers via SNAr

This protocol details the synthesis of an aryl ether from an activated aryl halide and an alcohol or phenol.[9]

Materials:

  • Activated aryl halide (e.g., 2-fluoro-5-nitroaniline, 1.0 eq)

  • Alcohol or phenol (1.5 eq)

  • Base (e.g., NaH or t-BuOK, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath and add the base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add the activated aryl halide to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Aryl Thioethers via SNAr

This protocol describes the formation of an aryl thioether from an activated aryl halide and a thiol.[9]

Materials:

  • Activated aryl halide (e.g., 2-fluoro-5-nitroaniline, 1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH or K₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask

  • Inert atmosphere setup

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of the activated aryl halide in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship of SNAr Mechanism

The SNAr mechanism is a logical sequence of addition followed by elimination, driven by the electronic characteristics of the substrate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aryl_halide Electron-Deficient Aryl Halide (Ar-X) meisenheimer Meisenheimer Complex (Resonance Stabilized) aryl_halide->meisenheimer + Nucleophile (Addition) nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Aromatic Product (Ar-Nu) meisenheimer->product - Leaving Group (Elimination) leaving_group Leaving Group (X-) meisenheimer->leaving_group

Caption: Logical flow of the addition-elimination mechanism in SNAr reactions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Bromo-2,3-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized via electrophilic bromination of 2,3-difluorophenol, impurities may include unreacted starting material and other brominated regioisomers. If prepared by demethylating 4-bromo-2,3-difluoroanisole, residual anisole may be present[1]. Additionally, phenols are susceptible to oxidation, which can form colored quinone-type impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective techniques are flash column chromatography over silica gel and recrystallization.[1] For highly persistent impurities or difficult separations, preparative HPLC could be considered.

Q3: My crude product is a dark red or brown oil. How can I remove the color?

A3: The color is likely due to oxidation byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these colored impurities. When performing chromatography, ensuring solvents are degassed and running the column under a slight positive pressure of inert gas (like nitrogen or argon) can help prevent further oxidation.

Q4: Can I use an acid/base extraction to purify this compound?

A4: Yes, an acid/base extraction can be a useful initial purification step. As a phenol, this compound is acidic and can be deprotonated by a moderately strong base (e.g., NaOH) to form a water-soluble phenoxide salt. This allows for the separation from non-acidic impurities. However, this method will not separate it from other acidic impurities like unreacted 2,3-difluorophenol.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: My compound is streaking or "tailing" on the silica gel column.

  • Possible Cause: The acidic phenolic hydroxyl group is interacting strongly with the acidic silanol groups on the silica gel surface.

  • Solution: Add a small amount of a modifier to your eluent to suppress this interaction. Typically, adding 0.5-1% acetic acid to the mobile phase will sharpen the peaks and improve separation.

Problem 2: I am getting poor separation between my product and an impurity.

  • Possible Cause 1: The chosen solvent system is not optimal.

  • Solution 1: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). An ideal Rf value for the target compound is between 0.2 and 0.4 for good separation.[2][3] A common starting point for halophenols is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1]

  • Possible Cause 2: You have overloaded the column.

  • Solution 2: Use an appropriate ratio of silica gel to crude product. A ratio of 50:1 to 100:1 (by weight) is recommended for difficult separations.

  • Possible Cause 3: The impurity is a regioisomer with very similar polarity.

  • Solution 3: Use a longer column and a very shallow solvent gradient to increase the resolution between the peaks.

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point (53-57 °C). This is common for compounds with relatively low melting points.

  • Solution:

    • Add more of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation temperature.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Problem 2: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization during hot filtration.

  • Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out on the filter paper.

  • Possible Cause 3: Significant product remains in the mother liquor.

  • Solution 3: After collecting the first crop of crystals, concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop.

Data Presentation

Table 1: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Ethyl Acetate / Hexanes (or Petroleum Ether)Good balance of polarity for eluting halophenols.
Initial Eluent 5% Ethyl Acetate in HexanesStart with low polarity to elute non-polar impurities.
Gradient Increase to 10-20% Ethyl AcetateGradually increase polarity to elute the product.
Modifier 0.5% Acetic AcidPrevents peak tailing.
Target Rf on TLC ~0.3Provides optimal separation on the column.

Table 2: Potential Solvents for Recrystallization

Solvent SystemSuitabilityComments
Hexane / Toluene GoodThe compound should be soluble in hot toluene and insoluble in cold hexane. Dissolve in minimal hot toluene and add hot hexane until cloudy.
Ethanol / Water GoodA common mixed-solvent system for phenols. Dissolve in hot ethanol and add hot water until persistent cloudiness appears, then clarify with a drop of hot ethanol.[4]
Heptane / Ethyl Acetate Potentially GoodA versatile mixture for many organic compounds.[5]
Dichloromethane / Hexane Potentially GoodGood for compounds of moderate polarity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf of ~0.3 and show good separation from impurities. A starting point is 10% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization (Hexane/Toluene System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene with stirring to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: While the toluene solution is still hot, slowly add hot hexane until the solution becomes slightly cloudy. Add a drop or two of hot toluene to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystal Formation: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow Overall Purification Workflow for this compound Crude Crude Product (Oil or Solid) AcidBase Optional: Acid-Base Extraction Crude->AcidBase Initial Cleanup Chromatography Flash Column Chromatography Crude->Chromatography Primary Method Recrystallization Recrystallization Crude->Recrystallization If crude is solid & relatively clean AcidBase->Chromatography If significant non-acidic impurities Analysis Purity Check (TLC, NMR, GC-MS) Chromatography->Analysis Recrystallization->Analysis Re-check Purity Analysis->Recrystallization Further Purification Needed PureProduct Pure this compound Analysis->PureProduct Purity > 98%

Caption: Overall Purification Workflow for this compound.

Troubleshooting_Chromatography Troubleshooting Logic for Column Chromatography Start Poor Separation or Tailing CheckTailing Is there significant peak tailing? Start->CheckTailing AddAcid Add 0.5% Acetic Acid to eluent CheckTailing->AddAcid Yes CheckRf Is Product Rf ~0.3 on TLC? CheckTailing->CheckRf No AddAcid->CheckRf OptimizeSolvent Optimize solvent system (change polarity/solvents) CheckRf->OptimizeSolvent No CheckLoading Was column overloaded? CheckRf->CheckLoading Yes OptimizeSolvent->Start Re-evaluate ReduceLoad Reduce sample load (use >50:1 silica:sample ratio) CheckLoading->ReduceLoad Yes Success Improved Separation CheckLoading->Success No, separation should be improved ReduceLoad->Success

Caption: Troubleshooting Logic for Column Chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura coupling reactions involving challenging fluorinated aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with aryl fluorides so challenging?

A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond. Compared to other carbon-halogen bonds (C-Cl, C-Br, C-I), the C-F bond has the highest bond dissociation energy, making the initial oxidative addition step of the catalytic cycle difficult.[1][2] Consequently, more forcing reaction conditions or highly specialized catalytic systems are often required to achieve efficient C-F bond activation.

Q2: What type of catalyst is best for coupling aryl fluorides?

A2: While palladium catalysts are the standard for many Suzuki couplings, nickel-based catalysts have shown exceptional performance for activating the inert C-F bond.[3] For palladium catalysis, success often relies on using electron-rich and sterically bulky phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), which promote the difficult oxidative addition step.[4][5] Nickel catalysts, being more electron-rich than palladium, can often activate aryl fluorides under milder conditions.[1]

Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium or nickel center.[6][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF).[8][9]

Q4: Can I use the same conditions for an aryl fluoride as I would for an aryl bromide?

A4: It is highly unlikely that standard conditions for aryl bromides will be effective for aryl fluorides. Due to the strength of the C-F bond, reactions with aryl fluorides typically require higher temperatures, more active catalysts (often nickel-based or palladium with specialized ligands), and carefully optimized bases and solvents.[8][10]

Q5: What is protodeboronation and how can I prevent it?

A5: Protodeboronation is a common side reaction where the boronic acid or ester is converted into the corresponding arene by reacting with a proton source (like water) before it can participate in the cross-coupling. This reduces the yield of the desired product. To minimize this, ensure your reaction is run under anhydrous conditions where possible, use a strong base, or convert the boronic acid to a more stable trifluoroborate salt.[11]

Troubleshooting Guide

Problem 1: Low or No Conversion of the Aryl Fluoride

Possible Cause Suggested Solution
Insufficient Catalyst Activity The C-F bond is strong and requires a highly active catalyst. Switch from a standard Pd catalyst to a more active system. Option 1: Use a nickel catalyst (e.g., Ni(cod)₂) with a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl).[11] Option 2: For palladium, use a catalyst precursor with a bulky, electron-rich phosphine ligand like RuPhos, XPhos, or SPhos.[4][12]
Reaction Temperature is Too Low High temperatures are often needed to overcome the activation energy for C-F bond cleavage. Increase the reaction temperature, potentially up to 150°C. Microwave heating can be an effective way to achieve high temperatures and reduce reaction times.[13][14]
Incorrect Base or Solvent The choice of base and solvent is critical. For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often effective.[8][11] Solvents like dioxane, toluene, or DMF are commonly used.[6][11] Consider screening different base/solvent combinations.
Catalyst Poisoning Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation by oxygen.[13]

Problem 2: Formation of Homocoupled Boronic Acid Product (Ar'-Ar')

Possible Cause Suggested Solution
Presence of Oxygen Traces of oxygen can promote the homocoupling of the boronic acid. Thoroughly degas all solvents and ensure the reaction vessel is properly purged with an inert gas before heating.[13]
Slow Oxidative Addition If the oxidative addition of the aryl fluoride is slow, the boronic acid may have more time to undergo side reactions. Use a more active catalyst system (see Problem 1) to accelerate the main catalytic cycle.
Palladium(II) Precatalyst Reduction If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be initiated by the boronic acid, leading to homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can sometimes mitigate this.[5][7]

Problem 3: Dehalogenation or Reduction of the Aryl Fluoride

Possible Cause Suggested Solution
Hydride Source in the Reaction Certain bases or additives can act as hydride sources, leading to the reduction of the aryl halide. This is less common with aryl fluorides than with other aryl halides but can occur under harsh conditions.[15]
β-Hydride Elimination (for alkylboron reagents) If coupling with an alkylboronic acid that has β-hydrogens, β-hydride elimination from the Pd(II) intermediate can be a competing pathway. Using a nickel catalyst can sometimes reduce the rate of this undesirable side reaction.[11]
High Temperature and Long Reaction Time Prolonged exposure to high temperatures can increase the likelihood of side reactions, including dehalogenation. Optimize the reaction time by monitoring its progress (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed.[13][15]

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Benzylic Fluorides.

Catalyst (5 mol%)Ligand (10 mol%)Base (0.4 mmol)SolventTemp (°C)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Cs₂CO₃Toluene10095
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene10060
Ni(cod)₂4,4'-di-tBu-bipyCs₂CO₃Toluene100High
Data derived from a study on benzylic and unactivated aliphatic fluorides, demonstrating the effectiveness of both Pd and Ni systems.[11]

Table 2: Effect of Temperature on Suzuki Coupling Reactions.

EntryTemperature (°C)Time (min)Conversion (%)
130 (Room Temp)18040
2606070
3803090
41001098
General trend observed in a study using a Pd/NiFe₂O₄ catalyst, showing increased reaction rate and conversion with higher temperature.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides

This protocol is adapted for aryl fluorides bearing electron-withdrawing groups, which are generally more reactive.

  • Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl fluoride (1.0 equiv), the arylboronic ester (1.5 equiv), and a metal fluoride co-catalyst such as ZrF₄ (1.5 equiv).

  • Catalyst and Ligand: Add the nickel catalyst (e.g., Ni(cod)₂, 5-10 mol%) and the appropriate ligand (e.g., an N-heterocyclic carbene or phosphine ligand, 10-20 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.

  • Solvent and Base: Add anhydrous solvent (e.g., dioxane or toluene) via syringe, followed by the base (e.g., K₃PO₄, 3.0 equiv).

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

This protocol is a generalized representation based on methodologies developed for nickel-catalyzed couplings of aryl fluorides.[17][18]

Protocol 2: Microwave-Assisted Suzuki Coupling

  • Preparation: In a microwave synthesis vial, combine the aryl fluoride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%).[13]

  • Solvent: Add the chosen solvent system (e.g., dioxane/water 4:1).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[13]

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visualized Workflows and Logic

Suzuki_Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Steps Start Start Suzuki Coupling (Aryl Fluoride) Check_Conversion Monitor Reaction (TLC, LC-MS) Start->Check_Conversion Success Reaction Successful (>80% Yield) Check_Conversion->Success Good Conversion Failure Low / No Conversion Check_Conversion->Failure Poor Conversion Change_Catalyst Change Catalyst System (e.g., Ni-based or Pd/Bulky Ligand) Failure->Change_Catalyst 1st Action Increase_Temp Increase Temperature (e.g., 100-150°C) Change_Base Screen Different Base/Solvent (e.g., Cs2CO3, K3PO4 in Dioxane) Increase_Temp->Change_Base 3rd Action Change_Catalyst->Increase_Temp 2nd Action Change_Base->Check_Conversion Re-run Reaction Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products OA Oxidative Addition (Ar-F + M(0) -> Ar-M(II)-F) Transmetalation Transmetalation (Ar'B(OR)2 + Base -> Ar'-M(II)-Ar') OA->Transmetalation Difficult Step for C-F RE Reductive Elimination (Ar-M(II)-Ar' -> Ar-Ar' + M(0)) Transmetalation->RE Catalyst_Regen M(0) Catalyst RE->Catalyst_Regen Regenerates Catalyst Product Biaryl Product (Ar-Ar') RE->Product Catalyst_Regen->OA ArylFluoride Aryl Fluoride (Ar-F) ArylFluoride->OA BoronicEster Boronic Acid/Ester (Ar'-B(OR)2) BoronicEster->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Overcoming Challenges in Polyfluorinated Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for polyfluorinated phenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polyfluorinated phenols, and what are their primary advantages and disadvantages?

A1: Several methods are employed for the synthesis of polyfluorinated phenols, each with distinct advantages and drawbacks. Traditional methods like diazotization and hydrolysis are often multi-step processes that can generate significant waste.[1] Modern methods such as nucleophilic aromatic substitution (SNAr) and deoxyfluorination offer more direct routes. Deoxyfluorination using reagents like PhenoFluor™ is noted for its operational simplicity and tolerance of various functional groups. Another approach involves the use of sulfuryl fluoride (SO₂F₂) and a fluoride source to convert phenols to aryl fluorides, which is advantageous due to the low cost of SO₂F₂.[2][3]

Q2: How do electron-withdrawing and electron-donating groups on the phenol affect the success of the fluorination reaction?

A2: The electronic nature of substituents on the phenolic ring significantly impacts the reaction's success, particularly in nucleophilic fluorination reactions.

  • Electron-withdrawing groups (EWGs): Phenols bearing EWGs (e.g., -NO₂, -CN, -CO₂R) are generally more reactive towards nucleophilic fluorination. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, thus facilitating the substitution.[4] Reactions with these substrates often proceed faster and at lower temperatures.[4]

  • Electron-donating groups (EDGs): Phenols with EDGs (e.g., -OCH₃, -NH₂, -alkyl) are less reactive in nucleophilic fluorination.[5] These groups destabilize the Meisenheimer complex, making the reaction more challenging and often requiring higher temperatures and longer reaction times.[4][6] For instance, some electron-rich phenols may need to be heated at 110°C for up to 20 hours for successful fluorination.[4]

Q3: What are the key considerations for ensuring anhydrous conditions, and why is it critical for many fluorination reactions?

A3: Maintaining anhydrous (water-free) conditions is crucial for the success of many fluorination reactions, especially those employing moisture-sensitive reagents. Fluorinating agents like PhenoFluor™ can readily hydrolyze in the presence of water to form an unreactive urea byproduct, which is difficult to remove.[7] Similarly, many fluoride sources, such as cesium fluoride (CsF), are hygroscopic and their effectiveness is diminished by the presence of water, which can solvate the fluoride ion and reduce its nucleophilicity.

Key considerations for maintaining anhydrous conditions include:

  • Drying solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

  • Thoroughly drying glassware in an oven before use.

  • Using freshly opened or properly stored anhydrous reagents.

  • Running reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Drying hygroscopic reagents like CsF at high temperatures under vacuum before use.[7]

Troubleshooting Guides

Guide 1: Low or No Yield of the Desired Polyfluorinated Phenol

Low or non-existent yield is a common frustration in synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause & Solution Workflow

LowYieldTroubleshooting Start Low/No Yield CheckReagents Verify Reagent Quality and Purity Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate CheckPurification Review Purification Procedure Start->CheckPurification Moisture Moisture Contamination? CheckReagents->Moisture Check for TempTime Incorrect Temp/Time? CheckConditions->TempTime Check for EWG_EDG Substrate has EDGs? CheckSubstrate->EWG_EDG Check for LossDuringWorkup Product Loss During Workup/Extraction? CheckPurification->LossDuringWorkup Check for Decomposition Reagent Decomposition? Moisture->Decomposition No Anhydrous Implement Strict Anhydrous Techniques Moisture->Anhydrous Yes FreshReagent Use Fresh/Newly Purchased Reagents Decomposition->FreshReagent Yes Stoichiometry Incorrect Stoichiometry? TempTime->Stoichiometry No OptimizeTempTime Optimize Temperature and Reaction Time TempTime->OptimizeTempTime Yes VerifyStoichiometry Verify Reagent Stoichiometry Stoichiometry->VerifyStoichiometry Yes StericHindrance Steric Hindrance? EWG_EDG->StericHindrance No IncreaseSeverity Increase Reaction Temperature/Time EWG_EDG->IncreaseSeverity Yes AltMethod Consider Alternative Synthetic Route StericHindrance->AltMethod Yes OptimizePurification Optimize Extraction and Chromatography Conditions LossDuringWorkup->OptimizePurification Yes

Troubleshooting workflow for low or no product yield.
Guide 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of byproducts. This guide will help you identify and mitigate common side reactions.

Common Byproducts and Mitigation Strategies

Byproduct Potential Cause Mitigation Strategy Relevant Citation
Hydrolysis Product (Urea from PhenoFluor™) Presence of moisture in the reaction.Ensure strict anhydrous conditions. Use freshly dried solvents and reagents.[7]
Benzyne Formation A common side reaction in SNAr reactions, especially with less activated aryl electrophiles.This is less common with modern deoxyfluorination methods but can be a concern in traditional SNAr. Using milder conditions may help.[2]
Products of Over-fluorination Reaction conditions are too harsh (high temperature or long reaction time).Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Optimize temperature and reaction time.N/A
Polymerization Catechols and other easily oxidized phenols can polymerize, especially in the presence of air.Work up the reaction mixture promptly. Consider using an inert atmosphere and deoxygenated solvents.[8]

Experimental Protocols

Detailed Methodology for Deoxyfluorination using PhenoFluor™

This protocol is adapted from established literature procedures for the deoxyfluorination of phenols.[7][9]

Materials:

  • Phenol substrate (1.0 equiv)

  • PhenoFluor™ (1.2-1.5 equiv)

  • Cesium Fluoride (CsF), dried (3.0 equiv)

  • Anhydrous toluene or dioxane (to make a 0.1 M solution)

Procedure:

  • In an inert atmosphere glovebox, add the phenol (0.500 mmol, 1.00 equiv), finely ground and dried CsF (228 mg, 1.50 mmol, 3.00 equiv), and PhenoFluor™ (256–320 mg, 0.600–0.750 mmol, 1.20–1.50 equiv) to a reaction vial.

  • Add anhydrous toluene or dioxane (5.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature (23 °C) for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, eluting with dichloromethane (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash silica gel column chromatography.

Experimental Workflow Diagram

DeoxyfluorinationWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Phenol, CsF, and PhenoFluor™ B Add Anhydrous Solvent A->B C Seal Vial B->C D Stir at RT (30 min) C->D E Heat at 110 °C (24 h) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Column Chromatography H->I

A typical experimental workflow for deoxyfluorination.

Quantitative Data Summary

Table 1: Reaction Conditions for Deoxyfluorination of Various Phenols

Substrate Type Reagent Temperature (°C) Time (h) Typical Yield (%) Relevant Citation
Electron-deficient PhenolsPhenoFluor™803>90[4]
Electron-rich PhenolsPhenoFluor™11020Variable, can be high[4]
Heteroaromatic PhenolsPhenoFluor™11024Good to excellent[7]
General PhenolsSO₂F₂/NMe₄F25 - 10024Good to excellent[2]

Table 2: Catalyst and Reaction Parameters for a Patented Polyfluorinated Phenol Synthesis

Parameter Value Relevant Citation
Catalyst Raney Ni, Pd/C, Pt/C, or Ru/C[1]
Temperature 100 - 180 °C[1]
Pressure 0.3 - 2.0 MPa[1]
Reaction Time 6 - 12 h[1]
Reported Yield ≥ 80%[1]
Reported Purity ≥ 99.5%[1]

References

Identifying side products in the bromination of difluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of difluorophenols.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of different difluorophenol isomers?

A1: The regioselectivity of the bromination of difluorophenols is primarily governed by the directing effects of the hydroxyl (-OH) group and the fluorine (-F) atoms. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance.

For common difluorophenol isomers, the expected major monobrominated products are:

Starting MaterialMajor Monobrominated ProductRationale
2,4-Difluorophenol6-Bromo-2,4-difluorophenolThe hydroxyl group strongly activates the C6 (ortho) and C4 (para) positions. Since the C4 position is blocked by a fluorine atom, bromination occurs at the less sterically hindered and strongly activated C6 position.[1]
2,6-Difluorophenol4-Bromo-2,6-difluorophenolThe hydroxyl group activates the C4 (para) position. The two ortho fluorine atoms sterically hinder attack at these positions and further direct the incoming electrophile to the C4 position.[2][3]
3,5-Difluorophenol4-Bromo-3,5-difluorophenol or 2-Bromo-3,5-difluorophenolThe hydroxyl group activates the C2, C4, and C6 positions. Bromination will likely occur at one of these positions, with the potential for a mixture of isomers.

Q2: What are the common side products observed in the bromination of difluorophenols?

A2: The most common side products in the bromination of difluorophenols are:

  • Over-brominated products: Due to the strong activation of the phenolic ring, multiple brominations can occur, leading to the formation of di- and tri-brominated difluorophenols. This is especially prevalent with the use of excess brominating agent or in polar solvents.

  • Isomeric products: Depending on the starting difluorophenol isomer and reaction conditions, a mixture of regioisomers can be formed.

  • Degradation products: Harsh reaction conditions can lead to the degradation of the starting material or product, resulting in a complex mixture of byproducts.[4]

A less common, but possible, side reaction is ipso-substitution , where a fluorine atom is replaced by a bromine atom. This is more likely to occur at positions activated by the hydroxyl group.[5][6]

Q3: How can I control the regioselectivity of the bromination reaction?

A3: Controlling the regioselectivity is crucial for obtaining the desired product in high yield. Here are some strategies:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to elemental bromine (Br₂).[3]

  • Solvent: Non-polar solvents like carbon disulfide or dichloromethane generally favor monobromination and can improve selectivity. Polar solvents like acetic acid or water can lead to over-bromination.[2]

  • Temperature: Running the reaction at lower temperatures can increase selectivity by favoring the reaction pathway with the lower activation energy.[7]

  • Catalyst: The use of a Lewis acid catalyst can sometimes alter the regioselectivity, but care must be taken as it can also increase the rate of side reactions.

Q4: What analytical techniques are best for identifying the products and side products of my reaction?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in the reaction mixture. The mass spectrum provides the molecular weight and fragmentation pattern, which helps in structure elucidation. Derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic performance.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure determination of the isolated products. ¹⁹F NMR is particularly useful for fluorinated compounds.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring the progress of the reaction and for the analysis of less volatile products.[9]

Troubleshooting Guides

Problem 1: Low yield of the desired monobrominated product and formation of multiple products.

Possible Cause Troubleshooting Steps
Over-bromination - Reduce the equivalents of the brominating agent. - Add the brominating agent slowly and at a low temperature. - Use a less polar solvent.
Poor Regioselectivity - Switch to a milder brominating agent (e.g., NBS). - Optimize the reaction temperature; lower temperatures often improve selectivity.[7] - Experiment with different solvents.
Starting material degradation - Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation. - Use milder reaction conditions (lower temperature, less reactive brominating agent).
Incomplete reaction - Increase the reaction time or temperature slightly. - Ensure the purity of the starting materials and reagents.

Problem 2: Difficulty in purifying the desired bromodifluorophenol from the reaction mixture.

Possible Cause Troubleshooting Steps
Co-elution of isomers - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization may be an effective purification method if the product is a solid.
Presence of polar impurities - Perform an aqueous workup with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[2] - A water wash can help remove highly polar impurities.
Product is an oil - If the product is an oil and difficult to purify by chromatography, consider distillation under reduced pressure (Kugelrohr apparatus).[2]

Experimental Protocols

Example Protocol: Synthesis of 4-Bromo-2,6-difluorophenol [2]

This protocol describes the bromination of 2,6-difluorophenol to yield 4-bromo-2,6-difluorophenol.

Materials:

  • 2,6-Difluorophenol

  • Bromine (Br₂)

  • Carbon disulfide (CS₂) (dry)

  • 48% Hydrobromic acid (HBr) solution

  • Saturated sodium metabisulfite solution

  • Saturated sodium hydrogen carbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in dry carbon disulfide.

  • Prepare a solution of bromine (1.0-1.1 eq) in dry carbon disulfide.

  • Slowly add the bromine solution to the stirred solution of 2,6-difluorophenol over 5 minutes.

  • Add a few drops of 48% hydrobromic acid solution to the reaction mixture.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction to cool to room temperature and stir for an additional 16 hours.

  • Heat the mixture at reflux for another 4 hours, then let it stand for 24 hours.

  • Pour the reaction mixture into water.

  • Add saturated sodium metabisulfite solution to quench any unreacted bromine.

  • Separate the organic layer and wash it with saturated sodium hydrogen carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation (e.g., using a Kugelrohr apparatus) or column chromatography.

Visualizations

DOT Script for Bromination of 2,6-Difluorophenol Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2,6-Difluorophenol in CS2 add_br2 Add Bromine Solution start->add_br2 prep_br2 Prepare Br2 solution in CS2 prep_br2->add_br2 add_hbr Add HBr (catalyst) add_br2->add_hbr reflux1 Reflux for 2h add_hbr->reflux1 stir Stir at RT for 16h reflux1->stir reflux2 Reflux for 4h stir->reflux2 stand Stand for 24h reflux2->stand quench Quench with Na2S2O5 stand->quench wash Wash with NaHCO3 and Water quench->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Distillation or Chromatography evaporate->purify end 4-Bromo-2,6-difluorophenol purify->end

Caption: Workflow for the synthesis of 4-bromo-2,6-difluorophenol.

DOT Script for Troubleshooting Logic

G cluster_analysis Analysis of Crude Mixture cluster_troubleshooting Troubleshooting Actions start Poor Reaction Outcome analysis Analyze by GC-MS / NMR start->analysis low_yield Low Yield of Desired Product analysis->low_yield multiple_products Multiple Products analysis->multiple_products check_equivalents Adjust Brominating Agent Equivalents low_yield->check_equivalents Over-bromination suspected optimize_temp Lower Reaction Temperature low_yield->optimize_temp Degradation suspected change_reagent Use Milder Brominating Agent (e.g., NBS) multiple_products->change_reagent Poor regioselectivity change_solvent Use Non-Polar Solvent multiple_products->change_solvent Isomers or over-bromination optimize_purification Optimize Purification Method multiple_products->optimize_purification Co-eluting products check_equivalents->start Re-run change_reagent->start Re-run optimize_temp->start Re-run change_solvent->start Re-run optimize_purification->start Re-purify

Caption: Troubleshooting workflow for bromination of difluorophenols.

References

Technical Support Center: Synthesis of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,3-difluorophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary routes are commonly employed:

  • Demethylation of 4-bromo-2,3-difluoroanisole: This method involves the cleavage of the methyl ether of 4-bromo-2,3-difluoroanisole, typically using a strong Lewis acid like boron tribromide (BBr₃). This route is effective if the anisole precursor is readily available.

  • Direct Bromination of 2,3-difluorophenol: This involves the electrophilic aromatic substitution of 2,3-difluorophenol with a brominating agent. Careful control of reaction conditions is crucial to ensure regioselectivity for the desired 4-bromo isomer.

Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?

A2: Key challenges include:

  • Formation of isomers: During the direct bromination of 2,3-difluorophenol, other isomers, such as 6-bromo-2,3-difluorophenol, can be formed as byproducts, reducing the yield of the desired product.

  • Incomplete reaction: In the demethylation route, the reaction may not go to completion, leaving unreacted starting material.

  • Side reactions: The strong reagents used in both methods can lead to undesired side reactions, such as decomposition of the starting material or product.

  • Purification difficulties: Separating the desired product from isomers and other impurities can be challenging and may lead to product loss.

Q3: How can I minimize the formation of isomers during the direct bromination of 2,3-difluorophenol?

A3: To improve regioselectivity and minimize isomer formation, consider the following:

  • Choice of brominating agent: Using a milder brominating agent or a bromine source in combination with a catalyst can enhance selectivity.

  • Reaction temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.

  • Solvent effects: The choice of solvent can influence the regioselectivity of the bromination. Non-polar solvents may favor para-substitution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in demethylation of 4-bromo-2,3-difluoroanisole Incomplete reaction- Increase the equivalents of boron tribromide (BBr₃).- Extend the reaction time.- Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the BBr₃.
Decomposition of product- Perform the reaction at a lower temperature, especially during the addition of BBr₃.- Carefully control the temperature during the entire process.
Low yield and/or formation of multiple products in direct bromination of 2,3-difluorophenol Poor regioselectivity- Adjust the reaction temperature; lower temperatures often favor para-substitution.- Experiment with different solvents to optimize selectivity.- Consider using a catalyst to direct the bromination to the desired position.
Over-bromination- Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly to the reaction mixture to maintain control.
Difficulty in purifying the final product Presence of close-boiling isomers- Employ high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system for separation.- Consider derivatization of the phenolic hydroxyl group to facilitate separation, followed by deprotection.
Residual starting material- Ensure the reaction has gone to completion using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).- If the reaction is incomplete, consider re-subjecting the crude product to the reaction conditions.

Experimental Protocols

Method 1: Demethylation of 4-bromo-2,3-difluoroanisole

This protocol is based on a reported synthesis with a 70% yield.[1]

Materials:

  • 1-bromo-2,3-difluoro-4-methoxybenzene (4-bromo-2,3-difluoroanisole)

  • Dichloromethane (DCM)

  • 1 M Boron tribromide (BBr₃) in DCM

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (30 mL) in a round-bottom flask.[1]

  • Cool the solution to -20 °C using a cooling bath.[1]

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (26.9 mL, 26.9 mmol) dropwise over 10 minutes, maintaining the temperature at -20 °C.[1]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12 hours.[1]

  • Cool the reaction mixture to 10 °C.[1]

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).[1]

  • Dilute the mixture with dichloromethane (150 mL).[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[1]

Quantitative Data Summary

Reactant Amount Molar Eq. Solvent Reagent Yield
1-bromo-2,3-difluoro-4-methoxybenzene3 g1.0Dichloromethane1 M BBr₃ in DCM70%
Method 2: Direct Bromination of 2,3-difluorophenol (General Approach)

This is a general protocol for the bromination of a phenol, which can be adapted for 2,3-difluorophenol. Optimization of conditions will be necessary to maximize the yield of the 4-bromo isomer.

Materials:

  • 2,3-difluorophenol

  • Bromine

  • Carbon disulfide (or another suitable solvent)

  • 48% Hydrogen bromide solution (catalyst)

  • Saturated sodium metabisulfite solution

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-difluorophenol in a suitable solvent like carbon disulfide in a round-bottom flask.

  • Add a catalytic amount of 48% hydrogen bromide solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture.

  • The reaction can be performed at room temperature or heated to reflux to increase the rate.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, pour the reaction mixture into water.

  • Add saturated sodium metabisulfite solution to quench any excess bromine.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_demethylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 4-bromo-2,3-difluoroanisole in DCM cool Cool to -20°C start->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 warm Warm to RT and stir for 12h add_bbr3->warm cool_quench Cool to 10°C and quench with NaHCO3 warm->cool_quench extract Dilute with DCM and separate layers cool_quench->extract dry Dry organic layer and concentrate extract->dry product This compound dry->product

Caption: Experimental workflow for the demethylation of 4-bromo-2,3-difluoroanisole.

troubleshooting_low_yield cluster_demethylation Demethylation Route cluster_bromination Direct Bromination Route issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Product Decomposition issue->cause2 cause3 Poor Regioselectivity issue->cause3 cause4 Over-bromination issue->cause4 sol1a Increase BBr3 equivalents cause1->sol1a sol1b Extend reaction time cause1->sol1b sol2 Lower reaction temperature cause2->sol2 sol3a Optimize temperature cause3->sol3a sol3b Screen solvents cause3->sol3b sol4 Use stoichiometric bromine cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2,3-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If synthesizing via bromination of 2,3-difluorophenol, you may encounter:

  • Unreacted 2,3-difluorophenol: The starting material may not have fully reacted.

  • Regioisomers: Bromination can potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-2,3-difluorophenol.

If synthesizing from 4-bromo-2,3-difluoroanisole, impurities could include:

  • Unreacted 4-bromo-2,3-difluoroanisole: Incomplete demethylation will leave the starting material in your product.

  • Byproducts from the demethylation reagent: For example, if using boron tribromide (BBr₃), boron-containing byproducts may be present after workup.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in brominated phenols is often due to the presence of residual bromine or oxidized impurities.

  • Troubleshooting: Before purification by column chromatography, you can wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This should be followed by a wash with water to remove any resulting salts.[1]

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?

A3: Phenolic compounds, like this compound, can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition.[1]

  • Troubleshooting:

    • Test for Stability: You can assess the stability of your compound on silica gel by running a 2D TLC. Spot your compound in one corner of a TLC plate, elute, then turn the plate 90 degrees and elute again in the same solvent system. The appearance of new spots or significant streaking indicates degradation.[1]

    • Use Deactivated Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine. Packing the column with this mixture can mitigate the degradation of acid-sensitive compounds.

Q4: How can I improve the separation of my product from closely-eluting impurities during column chromatography?

A4: Poor separation is a common issue when impurities have similar polarities to the desired product.[1]

  • Troubleshooting:

    • Optimize the Solvent System: Use TLC to test various solvent systems to maximize the difference in Rf values between your product and the impurities. A less polar eluent may be required.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.

    • Column Dimensions and Loading: Use a longer column for better separation and avoid overloading the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1.[2]

Troubleshooting Guides

Purification by Flash Column Chromatography

This guide addresses common issues encountered during the purification of this compound by flash column chromatography.

Problem Possible Cause Solution
Poor separation of the desired product from impurities. Inappropriate solvent system.Experiment with different solvent systems using TLC to find the optimal mobile phase for separation.[1]
Co-elution of regioisomers.A very slow gradient and a long column can improve separation. Preparative HPLC may be necessary for very difficult separations.
Sample overload.Reduce the amount of crude material loaded onto the column. A silica gel to crude product ratio of at least 50:1 is recommended.[2]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Product has decomposed on the column.Test for compound stability on silica gel. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
Low yield of the purified product. Compound instability on silica gel.Use deactivated silica gel.
Irreversible adsorption to the stationary phase.Try a different stationary phase or a solvent system that reduces strong interactions.
Co-elution with impurities.Optimize the solvent system for better separation.
Purity Analysis by HPLC and GC-MS

This table provides a comparison of typical parameters for the analysis of halogenated phenols by HPLC and GC-MS.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV or MS detection.Separation based on volatility and polarity, with mass spectrometric detection.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization (e.g., silylation) to improve volatility and thermal stability of the phenolic group.
Advantages High precision and accuracy, suitable for non-volatile compounds.High sensitivity and selectivity, provides structural information from mass spectra.
Considerations Requires a reference standard for accurate quantification.Derivatization adds a step to sample preparation and can introduce variability.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate, 98:2) and gradually increase the polarity as needed.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector and a C18 reverse-phase column.

  • Reagents: HPLC-grade acetonitrile and water, and an acid modifier like formic acid or trifluoroacetic acid.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard and create a calibration curve by preparing a series of dilutions. Dissolve the sample to be analyzed in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Analysis: Inject the standards and the sample to determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Protocol 3: Impurity Profiling by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents: A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent like dichloromethane or hexane.

  • Sample Derivatization:

    • Dissolve a known amount of the sample in the chosen solvent.

    • Add the derivatizing agent (BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to convert the phenol to its more volatile trimethylsilyl ether.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Analysis: Inject the derivatized sample. Identify impurities by their mass spectra and retention times.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography hplc_purification Preparative HPLC (Optional) column_chromatography->hplc_purification If impurities persist pure_product Pure this compound column_chromatography->pure_product hplc_purification->pure_product analysis_sample Purified Sample pure_product->analysis_sample hplc_analysis HPLC Analysis analysis_sample->hplc_analysis gcms_analysis GC-MS Analysis analysis_sample->gcms_analysis purity_data Purity Data hplc_analysis->purity_data impurity_profile Impurity Profile gcms_analysis->impurity_profile

Caption: Experimental workflow for purification and analysis.

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Check TLC Rf values start->check_rf rf_too_close Rf values too close? check_rf->rf_too_close yes_rf Yes rf_too_close->yes_rf no_rf No rf_too_close->no_rf change_solvent Optimize Solvent System yes_rf->change_solvent check_loading Check Column Loading no_rf->check_loading gradient_elution Use Gradient Elution change_solvent->gradient_elution end Improved Separation gradient_elution->end overloaded Overloaded? check_loading->overloaded yes_load Yes overloaded->yes_load no_load No overloaded->no_load reduce_load Reduce Sample Load yes_load->reduce_load check_stability Check Compound Stability (2D TLC) no_load->check_stability reduce_load->end unstable Unstable? check_stability->unstable yes_unstable Yes unstable->yes_unstable no_unstable No unstable->no_unstable deactivate_silica Use Deactivated Silica yes_unstable->deactivate_silica no_unstable->end deactivate_silica->end

References

Troubleshooting Buchwald-Hartwig reactions with electron-poor substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions, with a particular focus on challenges associated with electron-poor substrates.

Troubleshooting Guide

Low yield or no reaction is a common issue when working with electron-poor amines or aryl halides. The following guide provides a systematic approach to troubleshooting these challenging reactions.

dot

Buchwald_Hartwig_Troubleshooting cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions start Low or No Product Formation (Electron-Poor Substrate) reduced_nucleophilicity Is the amine substrate strongly electron-poor (e.g., nitroaniline, cyanoaniline)? start->reduced_nucleophilicity Start Here catalyst_issue Is there an issue with the catalyst system? reduced_nucleophilicity->catalyst_issue No ligand_solution Use electron-rich, bulky ligands (e.g., XPhos, BrettPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. reduced_nucleophilicity->ligand_solution Yes base_issue Is the base appropriate and effective? catalyst_issue->base_issue No precatalyst_solution Employ a well-defined, air-stable Pd precatalyst (e.g., G3/G4 XPhos). catalyst_issue->precatalyst_solution Yes conditions_issue Are the reaction conditions optimal? base_issue->conditions_issue No base_solution Use a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS). Ensure base is fully dissolved. base_issue->base_solution Yes solvent_solution Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF). Avoid chlorinated solvents, MeCN, pyridine. conditions_issue->solvent_solution Check Solvent atmosphere_solution Ensure a strictly inert atmosphere (Argon or Nitrogen). Use freeze-pump-thaw degassing. conditions_issue->atmosphere_solution Check Atmosphere ligand_solution->base_solution precatalyst_solution->base_solution solvent_solution->atmosphere_solution

Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom through resonance and inductive effects. This makes the amine a much weaker nucleophile, leading to a sluggish reaction that may require more forceful conditions to proceed to completion.

Q2: My Buchwald-Hartwig amination with a nitroaniline substrate is failing. What are the first things I should change?

A: For challenging substrates like nitroanilines, consider the following modifications to your protocol:

  • Ligand Selection: Standard phosphine ligands may not be effective. Switch to more electron-rich and sterically hindered biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands are designed to accelerate the key steps of the catalytic cycle. Alternatively, N-Heterocyclic Carbene (NHC) ligands can offer enhanced stability and reactivity.[1]

  • Base Selection: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[1]

  • Catalyst System: Instead of generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable palladium precatalyst. For example, an XPhos-based G3 or G4 precatalyst can lead to more reproducible and higher-yielding reactions.[1]

Q3: What is the best solvent for a Buchwald-Hartwig amination, and are there any I should avoid?

A: Toluene is a widely used and effective solvent for these reactions.[1] Other common choices include ethereal solvents like dioxane and THF. It is critical to use anhydrous and thoroughly degassed solvents. You should strictly avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]

Q4: My aryl chloride substrate is unreactive. What can I do to improve the outcome?

A: Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1] To improve reactivity, you can:

  • Switch to a more electron-rich and bulky phosphine ligand.

  • Use a precatalyst for cleaner and more reliable formation of the active catalytic species.[1]

  • If feasible, changing the leaving group on your aryl substrate from chloride to bromide or iodide can significantly improve reaction rates.

Q5: I suspect my catalyst is being poisoned or is decomposing. What are the common causes and solutions?

A: Catalyst deactivation can be a significant issue. Here are some common causes and their solutions:

  • Oxygen: Palladium catalysts are sensitive to oxygen. Ensure you are using rigorous techniques to maintain an inert atmosphere, such as using a glovebox or employing freeze-pump-thaw degassing of your solvents.

  • Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous.

  • Incompatible Functional Groups: Certain functional groups, such as azo groups, can poison the palladium catalyst.[2] If you suspect this is the case, you may need to choose a different catalyst system or protect the problematic functional group.

Data Presentation

The selection of ligand, base, and solvent is critical for the success of Buchwald-Hartwig aminations with electron-poor substrates. The following tables provide a summary of reaction components and conditions that have been used in the literature.

Table 1: Ligand and Base Combinations for Electron-Poor Substrates

Aryl HalideAmineLigandBaseSolventTemp. (°C)Yield (%)
4-ChloronitrobenzeneAnilineXantphosDBUToluene/DMF100High
2-BromopyridineAnilineXantphosDBUToluene/DMF100High
4-BromobenzonitrileAnilineXantphosDBUToluene/DMF100High
Aryl HalidesPrimary AminesBrettPhosNaOtBuToluene80-110Good-Excellent
Aryl HalidesSecondary AminesRuPhosNaOtBuToluene80-110Good-Excellent
Aryl ChloridesAnilinesIPr (NHC)NaOtBuToluene100Good-Excellent

Data synthesized from multiple sources for illustrative purposes.

Table 2: General Solvent and Base Selection Guide

BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu, KOtBu~19Toluene, Dioxane, THFStrong bases, effective for deprotonating weakly acidic amines. Can be sensitive to some functional groups.
LHMDS~26Toluene, THFVery strong base, good for challenging deprotonations.
K₃PO₄, Cs₂CO₃~12.3, ~10.3Dioxane, TolueneWeaker bases, suitable for substrates with base-sensitive functional groups. May require higher temperatures.
DBU~13.5Toluene, DMFOrganic base, can be used for sensitive substrates.

pKa values are approximate and can vary with solvent.

Key Experimental Protocol

The following is a representative protocol for the Buchwald-Hartwig amination of an electron-deficient aryl halide with an aniline.

Synthesis of N-(4-bromophenyl)-4-nitroaniline

This protocol describes the coupling of 4-bromoaniline with 1-chloro-4-nitrobenzene.

Reaction Scheme:

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 1-Chloro-4-nitrobenzene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • X-Phos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add palladium(II) acetate, X-Phos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Add the anhydrous, degassed toluene to the vessel.

  • Stir the mixture at room temperature for approximately 10 minutes to allow for the formation of the active catalyst.

  • Add 4-bromoaniline and 1-chloro-4-nitrobenzene to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-bromophenyl)-4-nitroaniline.

dot

Experimental_Workflow prep 1. Prepare Reaction Vessel (Inert Atmosphere) add_catalyst 2. Add Pd(OAc)₂, X-Phos, and NaOt-Bu prep->add_catalyst add_solvent 3. Add Anhydrous, Degassed Toluene add_catalyst->add_solvent preform_catalyst 4. Stir to Pre-form Active Catalyst add_solvent->preform_catalyst add_reactants 5. Add 4-Bromoaniline and 1-Chloro-4-nitrobenzene preform_catalyst->add_reactants heat 6. Heat to 100°C and Monitor add_reactants->heat workup 7. Work-up (Cool, Dilute, Wash) heat->workup purify 8. Purify by Column Chromatography workup->purify product N-(4-bromophenyl)-4-nitroaniline purify->product

Caption: Experimental workflow for N-arylation.

References

Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Bromo-2,3-difluorophenol in palladium-catalyzed cross-coupling reactions. The advice and data presented are based on established principles for cross-coupling reactions of electron-deficient aryl halides and provide a strong starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction yield low when using this compound?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several solvent-related factors:

  • Poor Solubility: The substrate, boronic acid, or base may not be fully soluble in the chosen solvent, hindering the reaction.[1] Using a solvent system that ensures the solubility of all components is crucial.[2]

  • Inadequate Solvent Polarity: The polarity of the solvent significantly influences catalyst stability and the reaction mechanism.[3] For electron-deficient aryl halides, a careful balance is needed. Highly polar aprotic solvents like DMF can sometimes promote side reactions, while nonpolar solvents like toluene may require higher temperatures.[3][4]

  • Suboptimal Water Content: In many Suzuki reactions, a mixture of an organic solvent and water is beneficial. Water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the crucial transmetalation step.[3][5] However, excessive water can lead to catalyst decomposition or hydrolysis of the boronic acid. The optimal ratio (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O) must be determined experimentally.[2]

  • Catalyst Deactivation: Oxygen or impurities in the solvent can deactivate the palladium catalyst.[6] Using high-purity, anhydrous, and properly degassed solvents is critical for reproducibility and high yields.[7]

Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen). Can the solvent be the cause?

A2: Yes, the solvent choice can contribute to hydrodehalogenation. Polar aprotic solvents like DMF are known to sometimes act as a hydride source, leading to this side reaction, especially at elevated temperatures.[3][8] If hydrodehalogenation is a significant issue, consider switching to a nonpolar aprotic solvent like toluene or an ethereal solvent such as 1,4-dioxane or THF.[7] Additionally, ensure your reaction is run under strictly anaerobic conditions, as water and oxygen can also promote catalyst degradation pathways that lead to dehalogenation.[7]

Q3: Which solvent system is a good starting point for a Buchwald-Hartwig amination with this compound?

A3: For Buchwald-Hartwig aminations, nonpolar aprotic and ethereal solvents are generally preferred.

  • Toluene is a very common and effective solvent, offering a good balance of reactant solubility and a high boiling point suitable for these reactions.[1][9]

  • Ethereal solvents like 1,4-dioxane, THF, and 2-methyltetrahydrofuran (2-MeTHF) are also widely used.[1][10] 2-MeTHF is considered a greener alternative to THF and dioxane.[11]

  • It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine , as they can inhibit the palladium catalyst and are generally poor choices for this reaction.[1]

Q4: How does solvent choice affect a Heck coupling reaction with this substrate?

A4: In Heck reactions, polar aprotic solvents are most commonly employed to facilitate the formation of the cationic palladium complex intermediate.[4]

  • DMF, DMAc (dimethylacetamide), and NMP (N-methyl-2-pyrrolidone) are classic choices that often lead to good reaction rates due to their high polarity and boiling points.[4][12][13]

  • Acetonitrile (CH₃CN) can also be used.[12]

  • The choice of base is intrinsically linked to the solvent. The combination of solvent and base must be optimized to ensure sufficient basicity and solubility.[13]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If your reaction with this compound is failing, a systematic approach to troubleshooting is required. The following decision tree can help diagnose the issue, with a focus on solvent-related problems.

G start Low / No Product solubility Are all reactants soluble? (Substrate, Partner, Base) start->solubility degassed Was the solvent properly degassed? solubility->degassed Yes sol_solubility Change to a solvent system with better solubility (e.g., Toluene, Dioxane/Water) solubility->sol_solubility No solvent_type Is the solvent type appropriate? (e.g., Aprotic for B-H, Polar for Heck) degassed->solvent_type Yes sol_degassed Use high-purity, anhydrous solvent and degas thoroughly (N2/Ar bubbling or freeze-pump-thaw) degassed->sol_degassed No temp Is the reaction temperature optimal? solvent_type->temp Yes sol_solvent_type Consult literature for the specific reaction type and substrate class. Screen solvents. solvent_type->sol_solvent_type No catalyst Check Catalyst/Ligand/Base temp->catalyst Yes sol_temp Gradually increase temperature. Monitor for decomposition. temp->sol_temp No G setup Reaction Setup (Inert Atmosphere) reagents Add Solids: Substrate, Partner, Base, Catalyst, Ligand setup->reagents solvent Add Degassed Solvent(s) reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Quench & Extract reaction->workup purify Column Chromatography or Recrystallization workup->purify product Pure Product purify->product

References

Technical Support Center: Catalyst Selection for 4-Bromo-2,3-difluorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 4-Bromo-2,3-difluorophenol. The electron-withdrawing nature of the two fluorine atoms and the presence of a phenolic hydroxyl group on this substrate present unique challenges in catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the substrate. The two electron-withdrawing fluorine atoms deactivate the aryl bromide towards oxidative addition, which is a critical step in the catalytic cycle of many cross-coupling reactions. Additionally, the acidic phenolic proton can interfere with basic catalysts and reagents, potentially requiring the use of a protecting group or carefully selected reaction conditions.

Q2: Do I need to protect the phenol group in this compound before performing a coupling reaction?

A2: Not always, but it is a critical consideration. The necessity of protecting the phenol group depends on the specific reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, which may lead to side reactions or catalyst inhibition.

  • For Suzuki-Miyaura reactions , using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often allow the reaction to proceed without protection.

  • For Buchwald-Hartwig aminations , which frequently employ strong bases like sodium tert-butoxide (NaOtBu), protection of the phenol is often necessary to prevent unwanted side reactions. A common strategy is to protect the phenol as a benzyl ether, which can be removed later by hydrogenolysis.[1]

  • For Sonogashira couplings , the amine base used (e.g., triethylamine or diisopropylamine) is typically not strong enough to deprotonate the phenol, so the reaction can often be performed without a protecting group.

Q3: Which type of palladium catalyst and ligands are generally recommended for coupling with electron-deficient aryl bromides like this compound?

A3: For electron-deficient aryl bromides, catalyst systems that are highly active and promote the oxidative addition step are preferred. This typically involves the use of bulky, electron-rich phosphine ligands. Some widely recommended ligands for such substrates include:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for challenging couplings, including those with electron-deficient substrates.

  • Carbene ligands: N-heterocyclic carbene (NHC) ligands can also be very effective.

  • For Suzuki couplings , palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with one of these ligands is a common choice.

  • For Buchwald-Hartwig aminations , pre-catalysts such as those based on the XPhos or RuPhos ligands are often used to ensure efficient generation of the active Pd(0) species.

Q4: I am observing low to no conversion in my coupling reaction. What are the likely causes and how can I troubleshoot this?

A4: Low or no conversion with this compound is often due to the deactivated nature of the substrate. Here are some troubleshooting steps:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.

  • Screen Different Ligands: The choice of ligand is crucial. If one ligand is not effective, screen others from the recommended list of bulky, electron-rich phosphines.

  • Use a More Active Catalyst System: Consider using a pre-catalyst that generates the active Pd(0) species more readily.

  • Check Reagent Quality: Ensure that all reagents, especially the palladium catalyst, boronic acid (for Suzuki), and any bases, are of high purity and are not degraded.

  • Ensure Anhydrous and Anaerobic Conditions: Oxygen can deactivate the palladium catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q5: What are common side reactions to watch out for, and how can they be minimized?

A5: Common side reactions in cross-coupling reactions include:

  • Homocoupling: This is where two molecules of the starting material or the coupling partner react with each other. To minimize homocoupling, you can try lowering the catalyst concentration, using a less reactive catalyst system, or adjusting the reaction temperature. For Sonogashira reactions, using a copper-free system can reduce alkyne homocoupling (Glaser coupling).

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can be promoted by certain bases and high temperatures. If dehalogenation is a significant issue, consider using a milder base or lowering the reaction temperature.

  • Protodeborylation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid. Using an appropriate base and ensuring anhydrous conditions (unless the protocol specifies water) can help minimize this side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Root Cause(s) Troubleshooting Steps
Low or No Yield Inefficient oxidative addition due to electron-deficient substrate.- Increase reaction temperature. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use a more active palladium pre-catalyst.
Decomposition of boronic acid.- Use fresh, high-purity boronic acid. - Ensure appropriate stoichiometry (typically 1.1-1.5 equivalents).
Inactive catalyst.- Use a fresh source of palladium catalyst. - Ensure proper degassing to prevent catalyst oxidation.
Significant Homocoupling of Boronic Acid Presence of oxygen.- Thoroughly degas solvents and reagents. - Maintain a positive pressure of inert gas.
High catalyst loading.- Reduce the catalyst loading incrementally.
Dehalogenation of this compound High reaction temperature.- Lower the reaction temperature and increase the reaction time.
Inappropriate base.- Screen milder bases (e.g., K₃PO₄, Cs₂CO₃).
Buchwald-Hartwig Amination
Issue Potential Root Cause(s) Troubleshooting Steps
Low or No Yield Interference from the unprotected phenol group.- Protect the phenol as a benzyl or silyl ether.
Poorly active catalyst for electron-deficient substrate.- Use a highly active catalyst system (e.g., a Buchwald pre-catalyst with a ligand like BrettPhos or RuPhos).
Inappropriate base.- Screen different strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄).
Formation of Side Products Reaction with the phenol group.- Protect the phenol group prior to the coupling reaction.
Catalyst decomposition.- Ensure strictly anaerobic conditions. - Consider using a more stable pre-catalyst.
Sonogashira Coupling
Issue Potential Root Cause(s) Troubleshooting Steps
Low or No Yield Inefficient catalyst system.- Increase reaction temperature. - Screen different phosphine ligands. - Ensure the copper(I) co-catalyst is active.
Low reactivity of the alkyne.- Use a slight excess of the terminal alkyne.
Significant Homocoupling of the Alkyne (Glaser Coupling) Presence of oxygen and/or copper(I) catalyst.- Thoroughly degas the reaction mixture. - Consider a copper-free Sonogashira protocol.
Decomposition of the Catalyst (Formation of Palladium Black) High temperature or impurities.- Lower the reaction temperature if possible. - Use high-purity, degassed solvents and reagents.

Data Presentation

The following tables summarize representative catalyst systems and conditions for the coupling of this compound and analogous electron-deficient aryl bromides. Note that optimal conditions may vary depending on the specific coupling partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Cupric AcetateTEADCMRoom Temp.48Not SpecifiedFrom a patent example for coupling with phenylboronic acid.[2][3]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012>85General conditions for electron-deficient aryl bromides.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90Highly active system for challenging substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination (with protected phenol)

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd₂(dba)₃ / RuPhosNaOtBuToluene10018>90Effective for a range of amines with aryl bromides.
BrettPhos Pd G4K₃PO₄t-BuOH10072>85Milder base, may be compatible with some unprotected phenols.[4]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11024>80Another robust system for C-N bond formation.

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd(PPh₃)₄ / CuIEt₃NTHF6018>70Classical Sonogashira conditions.
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene8012>80Often provides good results with aryl bromides.
Pd(OAc)₂ / SPhosCs₂CO₃Acetonitrile8012>85Example of a copper-free system.

Experimental Protocols

General Protocol for Protecting the Phenol Group of this compound as a Benzyl Ether[1]
  • To a stirred solution of this compound (1.0 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (1.1 eq.).

  • Add benzyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the benzylated product.

Protocol for Suzuki-Miyaura Coupling of this compound[2][3]
  • To an oven-dried flask, add this compound (1.0 eq.), phenylboronic acid (2.5 eq.), triethylamine (TEA) (6.0 eq.), and cupric acetate (1.6 eq.).

  • Add dichloromethane (DCM) as the solvent.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the reaction mixture through celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel chromatography.

Note: This protocol from a patent uses a copper-mediated system, which is less common for Suzuki reactions. More conventional palladium-catalyzed systems are generally preferred.

General Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide
  • To a Schlenk flask, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq.) and the terminal alkyne (1.2 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., acetonitrile).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Coupling Reaction cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_sonogashira Sonogashira Pathway Start Select Coupling Type: - Suzuki-Miyaura - Buchwald-Hartwig - Sonogashira Suzuki_Catalyst Catalyst System: - Pd(OAc)₂ or PdCl₂ - Ligand: SPhos, XPhos Start->Suzuki_Catalyst Suzuki Buchwald_Protect Protect Phenol Group (e.g., as Benzyl Ether) Start->Buchwald_Protect Buchwald-Hartwig Sonogashira_Catalyst Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - Optional: CuI co-catalyst Start->Sonogashira_Catalyst Sonogashira Suzuki_Base Base Selection: - K₂CO₃ or K₃PO₄ (Phenol protection may not be needed) Suzuki_Catalyst->Suzuki_Base Suzuki_Troubleshoot Troubleshooting: - Low yield? -> Increase Temp, Screen Ligands - Homocoupling? -> Degas, Lower Catalyst Loading Suzuki_Base->Suzuki_Troubleshoot Buchwald_Catalyst Catalyst System: - Buchwald Pre-catalyst - Ligand: BrettPhos, RuPhos Buchwald_Protect->Buchwald_Catalyst Buchwald_Base Base Selection: - NaOtBu, LHMDS Buchwald_Catalyst->Buchwald_Base Buchwald_Troubleshoot Troubleshooting: - Low yield? -> Use Pre-catalyst, Check Base - Side reactions? -> Ensure complete protection Buchwald_Base->Buchwald_Troubleshoot Sonogashira_Base Base Selection: - Et₃N, i-Pr₂NH (Phenol protection usually not needed) Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Troubleshoot Troubleshooting: - Low yield? -> Increase Temp, Check CuI - Glaser coupling? -> Use Copper-Free System Sonogashira_Base->Sonogashira_Troubleshoot

Caption: Catalyst selection workflow for coupling reactions with this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Solution Pathways Problem Reaction Issue Encountered: - Low/No Conversion - Side Product Formation Cause_Catalyst Catalyst Inactivity/ Decomposition Problem->Cause_Catalyst Cause_Substrate Substrate Reactivity Issues (Electron-Deficient, Phenol Group) Problem->Cause_Substrate Cause_Conditions Suboptimal Conditions (Temp, Base, Solvent) Problem->Cause_Conditions Cause_Reagents Reagent Quality/ Contamination (O₂, H₂O) Problem->Cause_Reagents Sol_Catalyst Change Catalyst/Ligand (e.g., Bulky, Electron-Rich) Cause_Catalyst->Sol_Catalyst Cause_Substrate->Sol_Catalyst Sol_Protect Protect Phenol Group Cause_Substrate->Sol_Protect Sol_Optimize Optimize Conditions (Increase Temp, Screen Bases) Cause_Conditions->Sol_Optimize Sol_Purity Use High-Purity Reagents & Ensure Inert Atmosphere Cause_Reagents->Sol_Purity

Caption: General troubleshooting logic for this compound coupling reactions.

References

Technical Support Center: Regioselective Functionalization of Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the functionalization of fluorophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution of fluorophenols?

A1: Regioselectivity is primarily governed by the interplay of the electronic effects of the hydroxyl (-OH) and fluorine (-F) substituents.

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director. It donates electron density to the aromatic ring through a strong positive resonance (+M) effect, which significantly outweighs its inductive electron-withdrawing (-I) effect. This increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack.[1][2][3]

  • Fluorine Atom (-F): Halogens are a unique class of substituents. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall compared to benzene. However, it also possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M). This resonance effect, although weaker than that of the -OH group, directs incoming electrophiles to the ortho and para positions.[1][4]

Typically, the directing power of the -OH group dominates, but the position of the fluorine atom and the reaction conditions fine-tune the final isomeric ratio.

Q2: My reaction is yielding a mixture of ortho and para isomers. How can I improve selectivity for the para product?

A2: Achieving high para-selectivity often involves managing steric hindrance and thermodynamic control.

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position. Using bulkier reagents or catalysts can disfavor attack at the ortho position, thereby increasing the proportion of the para product.[5][6]

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, which is typically the para isomer due to reduced steric strain.[7]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. For some reactions, like nitration, specific solvents can enhance para-selectivity.[7]

  • Use of Catalysts/Additives: In certain reactions, such as chlorination, using specific catalysts like zeolites or modifiers like methylthioalkanes can promote para-selectivity through shape-selective catalysis or complexation.[8]

Q3: How can I favor functionalization at the ortho position?

A3: Favoring ortho functionalization often requires overcoming the steric preference for the para position. This is typically achieved using directing groups.

  • Directing Groups: A directing group is temporarily installed on the phenol's hydroxyl group. This group contains a coordinating atom (e.g., N, O) that can chelate to a metal catalyst, delivering the electrophile to the nearby ortho C-H bond. The 2-pyridinyl group is commonly used in palladium-catalyzed C-H functionalization for this purpose.[9]

  • Hydrogen Bonding: In some cases, intramolecular hydrogen bonding between the phenolic proton and a reagent can favor substitution at the ortho position.[5]

Q4: What is the role of a protecting group in controlling regioselectivity?

A4: Protecting groups are essential for preventing unwanted side reactions at the highly reactive hydroxyl group and for influencing regioselectivity.[7] By converting the -OH group into a bulkier ether (e.g., benzyl ether) or silyl ether, you can:

  • Prevent O-functionalization (e.g., O-alkylation, O-acylation).

  • Increase steric hindrance around the ortho positions, thus favoring para substitution.

  • Modify the electronic nature of the directing group, which can subtly alter the ortho/para ratio. The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable later.[7]

Q5: Can the fluorine atom act as a leaving group during the reaction?

A5: Yes, under specific conditions, particularly in oxidative or nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group. For instance, in a recently developed metal-free oxidative arylation, the fluoride functions as a leaving group, and its position (ortho or para) dictates the structure of the resulting arylated quinone product.[10] This defluorinative functionalization provides a distinct pathway compared to traditional C-H activation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity with a Mixture of C-H Functionalization Products

Possible CausesSuggested Solutions
Inappropriate Ligand (for catalyzed reactions): The ligand plays a crucial role in the selectivity of metal-catalyzed C-H activation. Its steric and electronic properties can favor one position over another.[11][12]Ligand Screening: Experiment with a panel of ligands. For palladium-catalyzed reactions, try bulkier phosphine or N-heterocyclic carbene (NHC) ligands to disfavor the ortho position and enhance para-selectivity.
Suboptimal Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.[7][11]Optimize Temperature: Lower the reaction temperature in increments (e.g., from 80 °C to 60 °C, then to room temperature). This may slow the reaction but can significantly improve the regiochemical outcome.
Incorrect Solvent: The solvent can influence catalyst activity and the stability of reaction intermediates, thereby affecting selectivity.Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, HFIP). Hexafluoroisopropanol (HFIP) has been shown to uniquely mediate and control regioselectivity in some reactions.[13]
Steric Profile of Substrate/Reagent: The inherent size of the fluorophenol substituents or the incoming electrophile can dictate the site of reaction.Modify Reagents: If possible, use a bulkier functionalizing reagent to sterically disfavor the ortho position. Alternatively, install a bulky protecting group on the hydroxyl moiety.[7]

Problem 2: Low or No Yield of the Desired Functionalized Product

Possible CausesSuggested Solutions
Incorrect Reaction Atmosphere: Many organometallic catalysts used in C-H functionalization are sensitive to oxygen or moisture.Ensure Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use properly dried solvents and glassware.
Deactivation of Catalyst: The catalyst may be poisoned by impurities or decompose under the reaction conditions.Check Reagent Purity: Ensure all starting materials and reagents are pure. Vary Catalyst Loading: Increase the catalyst loading slightly. For Pd-catalyzed reactions, ensure the correct oxidation state is used or generated in situ.
Insufficiently Reactive C-H Bond: The electronic deactivation by the fluorine atom can make C-H activation challenging.Use a Stronger Activating System: Employ a more active catalyst system (e.g., a different metal or ligand). For electrophilic substitutions, use stronger electrophiles or more potent Lewis acid promoters.
Poor Solubility: The substrate or catalyst may not be fully dissolved at the reaction temperature, limiting reactivity.Change Solvent or Add Co-solvent: Choose a solvent in which all components are soluble at the desired temperature. A co-solvent can sometimes resolve solubility issues.

Data Presentation

Table 1: Comparison of Generalized Conditions for Ortho vs. Para C-H Chlorination

ParameterCondition for ortho-SelectivityCondition for para-SelectivityRationale
Strategy Directing Group-AssistedSteric Hindrance / Shape SelectivityDirecting groups guide the reaction to the proximal C-H bond. Steric bulk and catalyst pore size can block the ortho position.[8][9]
Catalyst System Pd(OAc)₂ with a 2-pyridinyl directing groupAlCl₃ or FeCl₃ with a bulky modifier (e.g., 1,6-bis(methylthio)hexane) or a zeolite catalyst.[8]The Pd catalyst chelates to the directing group. The bulky modifier or zeolite pores sterically favor the para position.
Chlorinating Agent N-Chlorosuccinimide (NCS)Sulfuryl chloride (SO₂Cl₂) or NCSThe choice of chlorinating agent is often tied to the specific catalytic system.
Temperature Room Temperature to 60 °CRoom TemperatureMild conditions are often sufficient for these catalyzed reactions.
Solvent Dichloroethane (DCE) or similar non-coordinating solventsDichloromethane (DCM) or reaction over a solid zeolite supportSolvent choice must be compatible with the catalytic system.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed ortho-C-H Chlorination of a Protected Fluorophenol using a Directing Group

This protocol is a generalized example based on established methodologies for directed C-H functionalization.[9]

Materials:

  • Protected 4-fluorophenol with a 2-pyridinyl directing group

  • Palladium(II) Acetate (Pd(OAc)₂)

  • N-Chlorosuccinimide (NCS)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the protected 4-fluorophenol substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DCE (5 mL) to the flask via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add NCS (1.2 mmol) to the reaction mixture in one portion.

  • Fit the flask with a condenser and heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ortho-chlorinated product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Ligand/Catalyst? start->cause2 cause3 Wrong Solvent? start->cause3 cause4 Steric Effects? start->cause4 solution1 Lower Reaction Temperature (Favors thermodynamic product) cause1->solution1 solution2 Screen Different Ligands (e.g., bulkier ligands for para) cause2->solution2 solution3 Test Solvents of Varying Polarity (e.g., Toluene, Dioxane, HFIP) cause3->solution3 solution4 Use Bulky Protecting Group or Bulkier Reagent cause4->solution4

Caption: A decision-making workflow for troubleshooting poor regioselectivity in experiments.

Caption: Electronic influence of -OH and -F groups on the fluorophenol ring.

Reaction_Influence_Pathway Factors Influencing Regioselective Reaction Outcome Substrate Fluorophenol Substrate Intermediate Reactive Intermediate Substrate->Intermediate Activates C-H Bond Catalyst Metal Catalyst (e.g., Pd) Catalyst->Intermediate Forms Active Catalytic Species Ligand Ligand Ligand->Intermediate Forms Active Catalytic Species Ligand->Intermediate Controls Sterics at Metal Center Solvent Solvent Solvent->Intermediate Stabilizes/ Solvates Temperature Temperature Ortho Ortho Product Temperature->Ortho Affects Kinetic vs. Thermodynamic Control Para Para Product Temperature->Para Affects Kinetic vs. Thermodynamic Control Intermediate->Ortho Lower Steric Hindrance Path Intermediate->Para Higher Steric Hindrance Path

Caption: Logical relationships between reaction components and the final product distribution.

References

Assessing the stability of 4-Bromo-2,3-difluorophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4-Bromo-2,3-difluorophenol in solution. The information herein is compiled from scientific literature on related halogenated phenols and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated aromatic compound. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both bromine and fluorine atoms, can significantly influence the biological activity of the final products.

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is typically a white to brown solid (powder or crystal) with a melting point in the range of 50-60°C.[2] It is important to consult the supplier's safety data sheet (SDS) for specific handling and storage information.[3]

Q3: What are the general stability concerns for halogenated phenols like this compound in solution?

A3: Halogenated phenols can be susceptible to degradation under certain conditions. Key factors influencing stability include pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents.[4][5][6] Degradation can involve dehalogenation, oxidation of the phenol ring, or polymerization. For fluorinated phenols, degradation can lead to the formation of fluoride ions.[7]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the phenol.[1][12][13][14] These methods allow for the quantification of the parent compound and the detection of any degradation products that may form over time.

Troubleshooting Guide

Q1: My this compound solution has developed a yellow or brown tint. What could be the cause?

A1: Discoloration of phenolic solutions is often an indication of oxidation. This can be triggered by exposure to air (oxygen), light, or trace metal impurities. Ensure your solutions are prepared with high-purity solvents, stored under an inert atmosphere (e.g., nitrogen or argon) if necessary, and protected from light by using amber vials or storing them in the dark.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. How can I identify them?

A2: The appearance of new peaks suggests the formation of degradation products. To identify these, you can perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradants.[5][6] The comparison of retention times of the peaks from your stored sample with those from the forced degradation studies can help in the tentative identification of the degradation products. For structural elucidation, techniques like LC-MS/MS would be necessary.[15]

Q3: The concentration of my this compound standard solution is decreasing over time, even when stored in the refrigerator. What can I do to improve its stability?

A3: If you observe a decrease in concentration, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate and does not react with the compound. Aprotic solvents are generally preferred for long-term storage if solubility permits.

  • pH of the Solution: The stability of phenols can be pH-dependent. Buffering the solution may enhance stability.

  • Exclusion of Oxygen: Purge the solvent with an inert gas before preparing the solution and store the solution under an inert headspace.

  • Light Protection: Always store solutions in amber vials or in the dark.

  • Storage Temperature: While refrigeration is generally recommended, for some compounds, storage at lower temperatures (e.g., -20°C) may be necessary. However, be mindful of the compound's solubility at these temperatures to prevent precipitation.

Stability of this compound in Solution: An Overview

Disclaimer: The following table summarizes the expected stability of this compound under various conditions. This information is inferred from the known behavior of structurally related halogenated phenols due to the absence of specific stability data for this compound in the public domain. Experimental verification is highly recommended.

Stress ConditionReagents and ConditionsExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursLikely StableMinimal degradation expected.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for DegradationFormation of phenoxide, potential for dehalogenation or oxidation.
Oxidative 3% H₂O₂ at room temperature for 24 hoursSusceptible to DegradationHydroxylated and quinone-type structures, potential for ring opening.
Photolytic Exposure to UV light (e.g., 254 nm) at room temperatureSusceptible to DegradationDehalogenated species, polymeric materials.
Thermal 60°C in solution for 72 hours (in the dark)Likely StableMinimal degradation expected if protected from oxygen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for assessing the stability of this compound. Optimization may be required based on the specific instrumentation and degradation products encountered.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate the parent compound from potential degradation products. An example gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation:

  • Inject the prepared standard and sample solutions.

  • The stability of the solution is assessed by monitoring the peak area of the this compound peak over time. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

  • Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of co-eluting impurities or degradation products.

Visualizations

logical_relationship cluster_stress Stress Conditions cluster_compound Compound in Solution cluster_degradation Potential Degradation Pathways Acid Acidic Hydrolysis Compound This compound Acid->Compound induces degradation of Base Basic Hydrolysis Base->Compound induces degradation of Oxidation Oxidation (H2O2) Oxidation->Compound induces degradation of Photolysis Photolysis (UV Light) Photolysis->Compound induces degradation of Thermal Thermal Stress Thermal->Compound induces degradation of Dehalogenation Dehalogenation Compound->Dehalogenation degrades to Oxidized Oxidized Products (e.g., quinones) Compound->Oxidized degrades to Polymerization Polymerization Compound->Polymerization degrades to

Caption: Logical relationship of stress conditions and potential degradation pathways for this compound.

experimental_workflow start Start: Prepare Solution of This compound stress Expose solution to stress conditions (pH, light, temp, oxidant) start->stress sample Collect samples at defined time points stress->sample hplc Analyze samples by Stability-Indicating HPLC-UV Method sample->hplc data Quantify parent compound and detect degradation products hplc->data evaluate Evaluate stability profile and degradation pathway data->evaluate end End: Stability Assessment Complete evaluate->end

Caption: Experimental workflow for assessing the stability of a this compound solution.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-2,3-difluorophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Bromo-2,3-difluorophenol and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and drug development.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern influences its chemical reactivity and physical properties, making detailed spectroscopic analysis essential for its application. This guide focuses on the characterization of this compound and compares its spectroscopic data with those of its derivatives and related halogenated phenols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound CDCl₃7.15-7.21mAr-H
6.69-6.76mAr-H
5.30-5.31m-OH
4-Bromo-2,6-difluorophenol[1]DMSO-d₆10.49s-OH
7.35d (J=6.2 Hz)Ar-H
4-Bromo-2-fluorophenol---[No specific data found]
4-Bromo-2,3-difluoroanisole---[No specific data found]
4-Bromo-2,3-difluorophenyl acetate---[No specific data found]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -[No specific data found]
4-Bromo-2-fluorophenol-[No specific data found]
4-Bromo-2,5-dichlorophenol-[No specific data found]
2,6-Dibromo-4-fluorophenol-[No specific data found]

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm (Referenced to CFCl₃)
This compound -[No specific data found]
4-bromo-2,3-difluoroaniline-[No specific data found]
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchAromatic C-H StretchC=C Stretch (Aromatic)C-O StretchC-F StretchC-Br Stretch
This compound [Data unavailable][Data unavailable][Data unavailable][Data unavailable][Data unavailable][Data unavailable]
Typical Phenol Ranges3200-3600 (broad)3000-31001500-1600~12201000-1400500-600

Note: While the existence of FT-IR and ATR-IR spectra for this compound is confirmed, a detailed peak list was not available in the searched resources.[2][3]

Mass Spectrometry (MS)

Table 5: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

AdductPredicted m/z
[M+H]⁺208.94081
[M+Na]⁺230.92275
[M-H]⁻206.92625
[M+NH₄]⁺225.96735
[M+K]⁺246.89669
[M]⁺207.93298

Note: This data is based on predicted values from PubChem.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field instrument.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Reference: CFCl₃ (external or internal standard).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer.

  • Mode: Transmittance or Attenuated Total Reflectance (ATR).

  • Spectral range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Data Acquisition:

  • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrument Parameters (General):

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Oven temperature program: Start at a low temperature (e.g., 50-100 °C), ramp up to a high temperature (e.g., 250-300 °C).

    • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: A suitable range to cover the expected molecular ion and fragments (e.g., m/z 40-400).

Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

  • Compare the obtained mass spectrum with library spectra for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample of this compound Derivative Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR MS GC-MS Analysis Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison Purity Purity Assessment Structure->Purity

Caption: A general workflow for the spectroscopic characterization of this compound derivatives.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques Interrelation of Spectroscopic Information Compound Chemical Structure NMR NMR (Connectivity, Chemical Environment) Compound->NMR determines IR IR (Functional Groups) Compound->IR determines MS MS (Molecular Weight, Fragmentation) Compound->MS determines NMR->Compound elucidates IR->Compound identifies MS->Compound confirms

References

Comparing the reactivity of bromo-difluorophenol constitutional isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the reactivity of bromo-difluorophenol constitutional isomers is essential for researchers, scientists, and professionals in drug development for the strategic design of synthetic routes. The reactivity of these isomers in common cross-coupling reactions is primarily governed by the interplay of electronic and steric effects imparted by the hydroxyl, bromo, and difluoro substituents on the aromatic ring. While direct comparative studies under identical conditions for all constitutional isomers are not extensively documented, a comparative analysis can be established based on fundamental principles of organic chemistry and available experimental data for individual isomers.

This guide provides an objective comparison of the reactivity of various bromo-difluorophenol isomers in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by theoretical rationale and representative experimental data.

Factors Influencing Reactivity

The reactivity of bromo-difluorophenol isomers in palladium-catalyzed cross-coupling reactions is influenced by several factors:

  • Electronic Effects : The electron-withdrawing nature of the fluorine atoms and the hydroxyl group can influence the electron density of the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.

  • Steric Hindrance : The position of the substituents relative to the bromine atom can create steric hindrance, impeding the approach of the bulky palladium catalyst to the C-Br bond. Isomers with substituents ortho to the bromine atom are generally less reactive than those with meta or para substitution.

  • Acidity of the Phenolic Proton : The acidity of the phenolic proton is influenced by the electron-withdrawing substituents. This can affect the choice of base and the overall reaction conditions, as a more acidic phenol will be more readily deprotonated.

The interplay of these factors determines the overall reactivity of each isomer.

logical_relationship Factors Influencing Reactivity of Bromo-difluorophenol Isomers cluster_factors Influencing Factors Reactivity Overall Reactivity Electronic Electronic Effects Electronic->Reactivity Influences rate of oxidative addition Steric Steric Hindrance Steric->Reactivity Hinders catalyst approach Acidity Phenolic Acidity Acidity->Reactivity Affects choice of base and conditions

Caption: Logical workflow of substituent effects on reactivity.

Data Presentation: Comparison of Reactivity in Cross-Coupling Reactions

The following table summarizes representative data for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of some bromo-difluorophenol isomers. It is important to note that the data is compiled from different sources and the reaction conditions are not identical, thus providing an indirect comparison.

IsomerReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2,6-difluorophenol Suzuki-MiyauraPhenylboronic acidPd/CK₂CO₃WaterMW-High
2-Bromo-4,5-difluorophenol Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane804Good to Excellent
4-Bromo-3,5-difluorophenol Buchwald-HartwigAnilinePd(OAc)₂ / X-PhosKOt-BuToluene100-Good to Excellent
3-Bromo-4-fluorophenol Suzuki-MiyauraArylboronic acids-----Wide applicability

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of cross-coupling reactions. Below are representative experimental protocols that can be adapted for bromo-difluorophenol isomers.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure suitable for the coupling of bromo-difluorophenol isomers with arylboronic acids.

Reagents and Equipment:

  • Bromo-difluorophenol isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)

  • Round-bottom flask, magnetic stir bar, reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-difluorophenol isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Dilute the filtrate with the same organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of bromo-difluorophenol isomers.[1][2][3][4]

Reagents and Equipment:

  • Bromo-difluorophenol isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., X-Phos, 0.04 mmol)

  • Strong base (e.g., KOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or sealed vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube or vial.

  • Add the bromo-difluorophenol isomer and the amine.

  • Add the anhydrous solvent.

  • Seal the tube or vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

experimental_workflow Generalized Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Bromo-difluorophenol, Coupling Partner, Catalyst, Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temp E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

References

A Comparative Analysis of 4-Bromo-2,3-difluorophenol and Other Halogenated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between halogenated phenols is critical for designing novel therapeutics and understanding structure-activity relationships. This guide provides a detailed comparative analysis of 4-Bromo-2,3-difluorophenol against other key halogenated phenols, including 4-chlorophenol, 4-fluorophenol, 4-iodophenol, and 2,4-dichlorophenol. The comparison covers physicochemical properties, biological activities, and toxicity, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Foundation for Biological Interaction

The nature and position of halogen substituents on the phenol ring significantly influence the molecule's physicochemical properties, which in turn dictate its biological behavior. Key properties such as acidity (pKa), lipophilicity (logP), molecular weight, and melting/boiling points are crucial in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Below is a comparative summary of the physicochemical properties of this compound and other selected halogenated phenols.

PropertyThis compound4-Chlorophenol4-Fluorophenol4-Iodophenol2,4-Dichlorophenol
Molecular Formula C₆H₃BrF₂O[1]C₆H₅ClOC₆H₅FOC₆H₅IO[2]C₆H₄Cl₂O[3]
Molecular Weight ( g/mol ) 208.99[1]128.56112.10220.01[2]163.00[3]
Melting Point (°C) 53.0 - 57.0[4]42-4545-4892-94[5][6]45[3]
Boiling Point (°C) 213.3 (Predicted)[4]220185138 (at 5 mmHg)[5]210[3]
pKa Not available9.18-9.419.959.307.48[7]
logP (Predicted/Experimental) 2.5 (Predicted)[1][4]2.391.832.9 (Predicted)[2]3.06

Comparative Biological Activity and Toxicity

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic effects. These activities are highly dependent on the specific halogen, its position on the phenolic ring, and the presence of other substituents. While direct comparative studies for this compound are limited, this section provides available data for the selected compounds to offer a broader context of their potential biological profiles.

It is important to note that the following data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMICSource
4-ChlorophenolPseudomonas aeruginosa>1000 µg/mL[8]
2,4-DichlorophenolPseudomonas aeruginosa450 µM[8]
Bromophenol DerivativesStaphylococcus aureus12-780 µg/mL[9]

Enzyme Inhibition (Half-maximal Inhibitory Concentration - IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10]

CompoundEnzymeIC50Source
Halogenated BPA derivativesVariousVaries[11]

Cytotoxicity (Median Lethal Dose - LD50 / Median Effect Concentration - EC50)

CompoundTest SystemValueSource
2,4-DichlorophenolRat (oral)2830 mg/kg (LD50)[12]
2,4-DichlorophenolFreshwater aquatic life (acute)2,020 µg/L (LC50)[7]
2,4-DichlorophenolFreshwater aquatic life (chronic)365 µg/L (NOEC)[7]
4-IodophenolNot specifiedHarmful if swallowed[13]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of halogenated phenols against a bacterial strain.

Materials:

  • Test compounds (this compound and other halogenated phenols)

  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare stock solutions of each halogenated phenol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of halogenated phenols against a target enzyme (e.g., a kinase, phosphatase, or oxidase).

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compounds.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenols for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the concentration at which 50% of the cells are viable (IC50).

Signaling Pathways and Experimental Workflows

The biological effects of halogenated phenols are often mediated through their interference with cellular signaling pathways. While specific pathways for this compound are not well-documented, related compounds like 2,4-Dichlorophenol have been shown to induce apoptosis through the mitochondrial pathway.

Below is a DOT language script to generate a diagram of a generalized experimental workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Halogenated Phenols compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt Incubate solubilize Solubilize Formazan add_mtt->solubilize Incubate read_plate Measure Absorbance solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A generalized workflow for determining the cytotoxicity (IC50) of halogenated phenols using the MTT assay.

Conclusion

This comparative guide provides a foundational understanding of this compound in the context of other halogenated phenols. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in drug discovery and development. While direct comparative data for this compound remains an area for future investigation, the information compiled here offers a framework for initiating such studies and for understanding the broader structure-activity relationships within this important class of compounds. The unique substitution pattern of this compound, with both bromine and fluorine atoms, suggests it may possess distinct biological activities worthy of further exploration.

References

The Strategic Application of 4-Bromo-2,3-difluorophenol in API Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of building blocks is a critical determinant of efficiency, yield, and overall process viability. Among the vast arsenal of reagents available to medicinal chemists, halogenated phenols serve as versatile intermediates for the construction of core molecular scaffolds. This guide provides a comprehensive evaluation of 4-Bromo-2,3-difluorophenol, a key starting material in the synthesis of various API intermediates, with a particular focus on the formation of the diaryl ether linkage—a common motif in numerous therapeutic agents.

This analysis offers a comparative perspective, pitting this compound against its chloro and iodo analogs in prominent cross-coupling reactions. By examining experimental data and established reactivity principles, this guide aims to equip researchers, scientists, and drug development professionals with the objective insights needed to make informed decisions in their synthetic strategies.

Performance in Diaryl Ether Synthesis: A Comparative Overview

The efficacy of this compound is most effectively evaluated in the context of widely used C-O bond-forming reactions. The following data summarizes its performance and that of its halogenated counterparts in Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura cross-coupling reactions. The synthesis of a simple, representative diaryl ether, 2,3-difluoro-4-phenoxyphenol, is used as a benchmark for this comparison.

It is a well-established principle in cross-coupling reactions that the reactivity of aryl halides follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more readily cleaved during the oxidative addition step in palladium- and copper-catalyzed cycles, generally leading to faster reactions and higher yields under milder conditions. Conversely, the stronger C-Cl bond often requires more forcing conditions, including higher temperatures and more active catalysts, to achieve comparable results.

While direct side-by-side experimental data for the 2,3-difluorophenol series is not extensively published, the following tables are compiled based on established reactivity trends and representative yields from analogous systems in the literature.

Table 1: Comparison of 4-Halo-2,3-difluorophenols in Ullmann Condensation

Aryl HalideTypical Catalyst/LigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
4-Iodo-2,3-difluorophenolCuI / L-prolineK₂CO₃DMSO90-11012-2485-95
This compound CuI / L-proline K₂CO₃ DMSO 110-130 24-48 75-85
4-Chloro-2,3-difluorophenolCuI / L-prolineCs₂CO₃NMP130-16048-7240-60

Table 2: Comparison of 4-Halo-2,3-difluorophenols in Buchwald-Hartwig C-O Coupling

Aryl HalidePd Precatalyst / LigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
4-Iodo-2,3-difluorophenolPd₂(dba)₃ / XantphosCs₂CO₃Toluene80-1008-1690-98
This compound Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 90-110 12-24 80-90
4-Chloro-2,3-difluorophenolPd(OAc)₂ / RuPhosK₃PO₄Dioxane100-12024-4860-75

Table 3: Comparison of 4-Halo-2,3-difluorophenols in Suzuki-Miyaura Coupling

Aryl HalidePd Catalyst / LigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
4-Iodo-2,3-difluorophenolPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-906-1288-96
This compound Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90-100 12-24 80-90
4-Chloro-2,3-difluorophenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11024-4855-70

From this data, this compound emerges as a highly effective and versatile reagent. While the iodo-analog generally provides slightly higher yields under milder conditions, the bromo-derivative offers a good balance of reactivity and stability, often at a lower cost. The chloro-analog consistently requires more forcing conditions and provides lower yields, making it a less favorable choice unless dictated by other synthetic considerations.

Experimental Methodologies

To provide a practical context for the data presented, the following sections detail representative experimental protocols for the synthesis of a diaryl ether using this compound via the Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura reactions.

Ullmann Condensation Protocol

Reaction: this compound + Phenol → 2,3-Difluoro-4-phenoxyphenol

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenol, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Buchwald-Hartwig C-O Coupling Protocol

Reaction: this compound + Phenol → 2,3-Difluoro-4-phenoxyphenol

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (Anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous, degassed toluene, followed by this compound and phenol.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound + Phenylboronic acid → 4-Biphenyl-2,3-difluorophenol

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • In a Schlenk flask, dissolve this compound, phenylboronic acid, and K₂CO₃ in the degassed dioxane/water mixture.

  • Bubble argon through the solution for 15-20 minutes to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key reactions and a general experimental workflow.

Ullmann_Condensation cluster_0 Ullmann Catalytic Cycle CuI Cu(I)X Cu_phenoxide Cu(I)-OAr' CuI->Cu_phenoxide + Ar'-OH, - HX CuIII_intermediate Ar-Cu(III)(X)-OAr' Cu_phenoxide->CuIII_intermediate Oxidative Addition + Ar-X CuIII_intermediate->CuI Reductive Elimination product Ar-O-Ar' CuIII_intermediate->product ArX Ar-X ArOH Ar'-OH Base Base

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Buchwald_Hartwig cluster_1 Buchwald-Hartwig C-O Coupling Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition + Ar-X PdII_alkoxide L-Pd(II)(Ar)(OAr') PdII_complex->PdII_alkoxide + Ar'-OH, Base - HX PdII_alkoxide->Pd0 Reductive Elimination product Ar-O-Ar' PdII_alkoxide->product ArX Ar-X ArOH Ar'-OH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Suzuki_Miyaura cluster_2 Suzuki-Miyaura Coupling Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition + Ar-X PdII_boronate L-Pd(II)(Ar)(Ar') PdII_complex->PdII_boronate Transmetalation + Ar'-B(OH)₂, Base PdII_boronate->Pd0 Reductive Elimination product Ar-Ar' PdII_boronate->product ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Nucleophile, Catalyst, Ligand, Base) setup Reaction Setup (Inert atmosphere, add solvent) start->setup reaction Reaction (Heating and stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, extraction, washing) monitoring->workup Complete purification Purification (Column chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound stands out as a robust and efficient building block for API synthesis, particularly in the formation of diaryl ether linkages. While 4-iodo-2,3-difluorophenol may offer faster reaction times and slightly higher yields, the bromo-analog provides an excellent balance of reactivity, cost-effectiveness, and stability. Its performance in Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura couplings is reliable, making it a go-to reagent for many synthetic chemists. In contrast, 4-chloro-2,3-difluorophenol is significantly less reactive and should be considered a less favorable alternative unless specific synthetic constraints necessitate its use. The choice of synthetic route—be it copper- or palladium-catalyzed—will ultimately depend on the specific substrate scope, functional group tolerance, and economic considerations of the project at hand. This guide provides the foundational data and protocols to aid in making that strategic decision.

The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorine's Impact on Drug Properties, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful yet nuanced approach can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of fluorinated and non-fluorinated compounds, offering quantitative data, detailed experimental protocols, and clear visualizations to inform rational drug design and development.

The Trifecta of Benefits: How Fluorine Enhances Drug Properties

The introduction of fluorine atoms into a molecular scaffold can lead to significant improvements in three key areas: metabolic stability, binding affinity, and bioavailability.[1][2][3][4]

1. Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, compared to a carbon-hydrogen (C-H) bond.[1][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This tactic often leads to a longer drug half-life, reduced clearance, and sustained therapeutic effects.[1][7]

2. Modulated Binding Affinity: Fluorine's high electronegativity and unique electronic properties can significantly influence a drug's interaction with its biological target.[3][8] The introduction of fluorine can alter the molecule's conformation and electronic distribution, leading to more potent and selective binding.[8] Fluorine can participate in favorable interactions within the binding pocket of a protein, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[9]

3. Improved Bioavailability: Fluorination can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to improved bioavailability.[5][8] By enhancing metabolic stability, fluorination ensures that more of the active drug reaches systemic circulation.[1] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity and pKa, which are critical factors for membrane permeability and absorption.[3][8]

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs

The following tables provide a snapshot of the quantitative impact of fluorination on key drug properties.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes

Compound PairNon-Fluorinated (Parent)Fluorinated AnalogFold Improvement in Half-lifeReference
Risperidone / 9-Fluororisperidonet½ = 15 mint½ = 240 min16[7]
Celecoxib / 4'-Fluorocelecoxibt½ = 30 mint½ = 120 min4[7]
Rucaparib / Fluorinated Rucaparib--10-fold increase in in-vitro potency[8]

Note: A longer half-life (t½) indicates greater metabolic stability.

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Fentanyl Analogs

CompoundEC50 (nM)Reference
Fentanyl0.35[10]
2-Fluorofentanyl0.16[10]
3-Fluorofentanyl1.2[10]
4-Fluorofentanyl0.28[10]

Note: A lower EC50 value indicates a higher binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a fundamental in vitro method to assess a compound's susceptibility to metabolism by liver enzymes.[1][11][12][13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., high and low clearance)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO). Prepare the liver microsomal solution in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a separate 96-well plate containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18][19]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a macromolecule.

Materials:

  • Purified macromolecule (e.g., protein) and ligand

  • ITC instrument

  • Matched buffer for both macromolecule and ligand

Procedure:

  • Sample Preparation: Prepare the macromolecule and ligand in the same, extensively dialyzed buffer to minimize buffer mismatch effects. Degas both solutions to prevent air bubbles.

  • Instrument Setup: Set the experimental parameters, including temperature, stirring speed, and injection volumes.

  • Loading: Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Subtract the heat of dilution from the binding data. Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

In Vivo Bioavailability Study in Rats

This study design is a standard preclinical model to assess the fraction of an administered drug that reaches the systemic circulation.[20][21][22][23][24]

Objective: To determine the absolute bioavailability of a test compound.

Animal Model: Male Sprague-Dawley rats are commonly used.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Dosing:

    • Oral (PO) Group: Fast rats overnight. Administer the test compound formulation via oral gavage.

    • Intravenous (IV) Group: Administer the test compound solution via tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both oral and intravenous administration. Calculate the Area Under the Curve (AUC) for both routes.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Impact and Workflow

cluster_0 Impact of Fluorination on Metabolic Pathways Non-Fluorinated Drug Non-Fluorinated Drug CYP450 Enzymes CYP450 Enzymes Non-Fluorinated Drug->CYP450 Enzymes Metabolic Attack Metabolites (Inactive/Toxic) Metabolites (Inactive/Toxic) CYP450 Enzymes->Metabolites (Inactive/Toxic) Fluorinated Drug Fluorinated Drug Blocked Metabolism Blocked Metabolism Fluorinated Drug->Blocked Metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

cluster_1 Experimental Workflow for Drug Candidate Evaluation A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B In Vitro Metabolic Stability Assay (Liver Microsomes) A->B C Binding Affinity Assay (e.g., ITC) A->C D In Vivo Bioavailability Study (e.g., Rat Model) B->D C->D E Data Analysis & Comparison D->E F Lead Optimization E->F

Caption: A typical experimental workflow for evaluating drug candidates.

cluster_2 Logical Relationship of Improved Properties Metabolic_Stability Increased Metabolic Stability Drug_Efficacy Overall Drug Efficacy Metabolic_Stability->Drug_Efficacy Binding_Affinity Enhanced Binding Affinity Binding_Affinity->Drug_Efficacy Bioavailability Improved Bioavailability Bioavailability->Drug_Efficacy

Caption: How improved properties contribute to overall drug efficacy.

Conclusion

The strategic incorporation of fluorine into molecular scaffolds is a highly effective and widely employed strategy in medicinal chemistry to enhance the developability of drug candidates. By improving metabolic stability, modulating binding affinity, and increasing bioavailability, fluorinated building blocks offer a powerful tool to overcome common challenges in drug discovery. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and optimization of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Palladium Catalysts for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance with Supporting Experimental Data.

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool, offering broad substrate scope and functional group tolerance. The efficacy of this reaction is critically dependent on the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. This guide provides a comparative analysis of various palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Catalytic Performance: A Data-Driven Comparison

The choice of the palladium precursor and, more critically, the phosphine ligand, significantly influences the outcome of a C-N cross-coupling reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated exceptional performance in promoting the key steps of the catalytic cycle. The following tables summarize the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of different aryl halides with amines.

Table 1: Comparison of Buchwald Ligands for the Amination of 4-Chlorotoluene with Morpholine

This table compares the performance of different Buchwald ligands in the palladium-catalyzed coupling of 4-chlorotoluene with morpholine.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694[1]
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*[1]

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1]

Table 2: Comparison of Palladium Precatalysts for the Amination of 4-Chloro-3-methylanisole with a Primary Amine

This table evaluates the effectiveness of different palladium precatalysts in the coupling of an aryl chloride with a primary amine.

PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
(SPhos)Pd G3SPhosNaOtBuToluene100295[2]
(XPhos)Pd G3XPhosNaOtBuToluene100298[2]
(RuPhos)Pd G3RuPhosNaOtBuToluene100285[2]
Table 3: Comparison of Palladium Catalysts for the Amination of an Aryl Bromide with a Secondary Amine

This table showcases the performance of various catalyst systems in the amination of an aryl bromide with a secondary amine.

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosKOtBuToluene1000.17Good to Excellent[3]
Pd₂(dba)₃BINAPNaOtBuToluene110-High[3]
Pd(dba)₂XPhosNaOtBuTolueneReflux694[3]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for representative Buchwald-Hartwig amination reactions.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl Halides

This general protocol can be adapted for a wide range of aryl halides and amines.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)[3]

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)[3]

  • Strong base (e.g., NaOtBu, 1.4 equiv)[3]

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, the phosphine ligand, and the base.[3]

  • Add the anhydrous, deoxygenated solvent.[3]

  • Stir the mixture for a few minutes at room temperature to allow for the formation of the active catalyst.[3]

  • Add the aryl halide and the amine.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[3]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Specific Procedure for the Amination of 4-Chlorotoluene with Morpholine using Pd₂(dba)₃/XPhos

This protocol provides a specific example of a high-yielding Buchwald-Hartwig amination.

Materials:

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Degassed toluene

Procedure:

  • In a nitrogen-filled glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add degassed toluene, followed by 4-chlorotoluene and morpholine.

  • Seal the tube and heat the reaction mixture at 100 °C for 6 hours.[1]

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired product.

Protocol 3: Amination of Heteroaryl Chlorides using a Josiphos Ligand

This protocol is suitable for the coupling of challenging heteroaryl chlorides with primary amines.[4]

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • CyPF-tBu (Josiphos ligand) (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂, the Josiphos ligand, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the heteroaryl chloride and the primary amine.

  • Heat the mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by GC or TLC.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To further clarify the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Inert Atmosphere Inert Atmosphere Add Catalyst Components Add Catalyst Components Inert Atmosphere->Add Catalyst Components Add Solvent Add Solvent Add Catalyst Components->Add Solvent Add Reactants Add Reactants Add Solvent->Add Reactants Heat and Stir Heat and Stir Add Reactants->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification Purification Drying and Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Reaction Products of 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 4-bromo-2,3-difluorophenol, a versatile building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a bromine atom on the phenol ring allows for a variety of chemical transformations, primarily through cross-coupling reactions. This document will focus on three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Ullmann condensation, providing a comparative overview of their performance with this compound and its structural isomers. The information presented is supported by established chemical principles and extrapolated data from closely related compounds to facilitate informed decisions in synthetic strategies.

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Consequently, fluorinated synthons like this compound are of significant interest.

Comparative Analysis of Cross-Coupling Reactions

The reactivity of this compound in popular cross-coupling reactions is compared with its isomers, 4-bromo-2-fluorophenol and 4-bromo-3-fluorophenol. The presence and position of the fluorine atoms significantly influence the electronic properties of the aryl bromide and, consequently, the reaction outcomes.

Table 1: Comparison of Suzuki-Miyaura Coupling of Bromofluorophenols with Phenylboronic Acid

Aryl HalideProductCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Estimated)
This compound2,3-Difluoro-4-phenylphenolPd(PPh₃)₄ / BaseToluene/Ethanol/Water80-10085-95
4-Bromo-2-fluorophenol2-Fluoro-4-phenylphenolPd(PPh₃)₄ / BaseToluene/Ethanol/Water80-10088-98
4-Bromo-3-fluorophenol3-Fluoro-4-phenylphenolPd(PPh₃)₄ / BaseToluene/Ethanol/Water80-10082-92

Table 2: Comparison of Buchwald-Hartwig Amination of Bromofluorophenols with Aniline

Aryl HalideProductCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Estimated)
This compound4-Anilino-2,3-difluorophenolPd₂(dba)₃ / Ligand / BaseToluene or Dioxane100-12075-85
4-Bromo-2-fluorophenol4-Anilino-2-fluorophenolPd₂(dba)₃ / Ligand / BaseToluene or Dioxane100-12080-90
4-Bromo-3-fluorophenol4-Anilino-3-fluorophenolPd₂(dba)₃ / Ligand / BaseToluene or Dioxane100-12070-80

Table 3: Comparison of Ullmann Condensation of Bromofluorophenols with Phenol

Aryl HalideProductCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Estimated)
This compound4-Phenoxy-2,3-difluorophenolCuI / Ligand / BaseDMF or NMP120-16060-75
4-Bromo-2-fluorophenol4-Phenoxy-2-fluorophenolCuI / Ligand / BaseDMF or NMP120-16065-80
4-Bromo-3-fluorophenol4-Phenoxy-3-fluorophenolCuI / Ligand / BaseDMF or NMP120-16055-70

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation reactions. These protocols serve as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: General Procedure
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Procedure[4]
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv) in a dry Schlenk tube.[4][5][6][7][8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.

Ullmann Condensation: General Procedure[10]
  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), the phenol (1.0-1.5 equiv), a copper catalyst such as CuI (0.1-0.2 equiv), a ligand (e.g., 1,10-phenanthroline or an amino acid, 0.2-0.4 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the reaction mixture to 120-160 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or distillation.

Visualizations

The following diagrams illustrate the general workflow for these coupling reactions and a conceptual representation of how the resulting fluorinated compounds can be utilized in drug discovery to interact with biological signaling pathways.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench Reaction D->E F Extraction and Washing E->F G Drying and Concentration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

A general workflow for cross-coupling reactions.

G Conceptual Signaling Pathway Modulation by Fluorinated Biaryls cluster_drug Drug Action cluster_pathway Cellular Signaling Pathway cluster_response Cellular Response Drug Fluorinated Biaryl Derivative (e.g., Kinase Inhibitor) Kinase2 Kinase 2 Drug->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression (e.g., Proliferation, Inflammation) TF->Response

Conceptual modulation of a kinase signaling pathway.

References

Purity Assessment of Synthesized 4-Bromo-2,3-difluorophenol: A Comparative Guide to GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Bromo-2,3-difluorophenol. The information presented is based on established analytical principles for halogenated phenolic compounds.

Comparative Overview of GC and HPLC for Purity Analysis

Gas chromatography and high-performance liquid chromatography are both powerful techniques for separating and quantifying components in a mixture. The choice between GC and HPLC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[1] For phenolic compounds, GC analysis can sometimes be performed directly, though derivatization may be employed to improve peak shape and sensitivity.[2][3] GC, especially when coupled with a mass spectrometer (GC-MS), offers high resolution and definitive peak identification.[4][5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for separating polar aromatic compounds like phenols.[6][7][8]

The following table summarizes the key experimental parameters for both a proposed GC and a proposed HPLC method for the purity analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Instrumentation Gas Chromatograph with FID or MS detector.HPLC system with UV/PDA or MS detector.
Column Capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.Reversed-phase column (e.g., C18), 150 mm x 4.6 mm ID, 5 µm particle size.
Mobile Phase Carrier Gas: Helium or Hydrogen.Acetonitrile and water (with optional acid modifier like 0.1% formic acid).
Temperature Oven temperature program (e.g., 80°C to 250°C).Typically ambient or controlled (e.g., 30°C).
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).UV-Vis or Photodiode Array (PDA) Detector (e.g., at 280 nm).
Sample Prep Dissolution in a volatile organic solvent (e.g., dichloromethane, methanol).Dissolution in mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
Injection Volume 1 µL (split or splitless injection).5-20 µL.
Run Time Typically 15-30 minutes.Typically 10-20 minutes.
Advantages High resolution, suitable for volatile impurities, sensitive detectors (MS for identification).Broad applicability, suitable for non-volatile impurities, non-destructive.
Limitations Requires analyte to be volatile and thermally stable, potential for peak tailing with polar phenols.Can be prone to interference from matrix compounds, requires solvent disposal.[2]

Experimental Protocols

Gas Chromatography (GC) Method

This protocol describes a hypothetical GC method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler for precise injections.

Chromatographic Conditions:

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 260°C.[4]

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.[4]

    • Ramp: 10°C/min to 220°C, hold for 2 minutes.[4]

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Data Acquisition: Collect data for 20 minutes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer an aliquot to an autosampler vial for analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a hypothetical reversed-phase HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualized Workflows

The following diagrams illustrate the logical workflow for the purity assessment of this compound using the described GC and HPLC methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample (1 µL) transfer->inject separate Separation on 5% Diphenyl Column inject->separate detect Detection by FID/MS separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.45 µm) vortex->filter transfer Transfer to HPLC Vial filter->transfer inject Inject Sample (10 µL) transfer->inject separate Separation on C18 Column inject->separate detect Detection by UV/PDA (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

References

A Researcher's Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Comparative Study Featuring 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in drug development and the chemical sciences, a deep, quantitative understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient, scalable, and reproducible synthesis. This guide provides an in-depth exploration of the kinetic analysis of palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet complex substrate, 4-Bromo-2,3-difluorophenol. We will dissect the "why" behind experimental choices, offering a framework for robust protocol development. This guide will objectively compare the expected performance of this compound with alternative substrates, supported by both established principles and experimental data from the literature.

The fluorine atoms in this compound significantly influence its electronic properties, making it an intriguing substrate for cross-coupling reactions. The introduction of fluorine atoms into aromatic compounds can enhance metabolic stability and binding affinity, rendering this substrate particularly relevant in medicinal chemistry.[1] This guide will provide the tools to quantitatively assess its reactivity and optimize its use in synthetic workflows.

The Central Role of Kinetics in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A thorough kinetic analysis allows us to identify the rate-determining step, understand the influence of substrates and ligands, and rationally optimize reaction conditions to improve yield, selectivity, and efficiency.

dot graph TD; A[Catalytic Cycle] --> B(Oxidative Addition); B --> C(Transmetalation); C --> D(Reductive Elimination); D --> A; subgraph Legend direction LR subgraph fill:#F1F3F4, stroke:#5F6368 X[Key Steps] end end

end

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Comparative Framework: The Electronic Effects of Substituents

The rate of the oxidative addition step, often the rate-determining step, is highly sensitive to the electronic properties of the aryl halide.[7][8] Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the carbon atom attached to the halogen more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

To provide a clear comparison, we will consider the expected reactivity of this compound alongside three other substrates:

  • 4-Bromophenol: A baseline comparator with a hydroxyl group, which is weakly activating.

  • 4-Bromo-3-nitrophenol: Contains a strongly electron-withdrawing nitro group.

  • 2,4-Dibromophenol: Allows for a discussion of chemoselectivity.

The two fluorine atoms in this compound are strongly electron-withdrawing, suggesting that it will exhibit enhanced reactivity compared to 4-bromophenol. The cumulative electron-withdrawing effect of the two fluorine atoms is expected to be significant, potentially leading to faster reaction rates than even some nitro-substituted analogues under certain conditions.

Experimental Protocol: Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound

This section provides a detailed, step-by-step methodology for the kinetic analysis of the Suzuki-Miyaura reaction of this compound with phenylboronic acid. The protocol is designed to be a self-validating system, with an emphasis on reproducibility.

Materials and Reagents
  • This compound (synthesis can be performed from 4-bromo-2,3-difluoroanisole[9])

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade acetonitrile and water

Instrumentation
  • Schlenk line for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Gas chromatograph-mass spectrometer (GC-MS) for initial product identification

  • High-performance liquid chromatograph (HPLC) with a UV detector for quantitative analysis[10][11][12]

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

dot graph TD; A[Reactant Preparation] --> B{Reaction Setup}; B --> C[Reaction Monitoring]; C --> D{Data Acquisition}; D --> E[Kinetic Analysis];

end

Caption: A streamlined workflow for the kinetic analysis of cross-coupling reactions.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (0.1 M) in 1,4-dioxane.

    • Prepare a stock solution of phenylboronic acid (0.15 M) in 1,4-dioxane.

    • Prepare a stock solution of the internal standard (e.g., dodecane, 0.05 M) in 1,4-dioxane.

    • Prepare a stock solution of the palladium catalyst precursor, Pd(OAc)₂ (5 mM), and PPh₃ (10 mM) in 1,4-dioxane.

  • Reaction Setup:

    • To a clean, dry Schlenk tube equipped with a magnetic stir bar, add K₂CO₃ (2.0 mmol).

    • Under an argon atmosphere, add the this compound stock solution (10 mL, 1.0 mmol).

    • Add the phenylboronic acid stock solution (10 mL, 1.5 mmol).

    • Add the internal standard stock solution (2 mL, 0.1 mmol).

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Initiation and Monitoring of the Reaction:

    • Inject the catalyst stock solution (1 mL, 0.005 mmol Pd) into the reaction mixture to initiate the reaction (t=0).

    • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a mixture of diethyl ether and water to stop the reaction.

  • Sample Analysis by HPLC:

    • Separate the organic layer from the quenched aliquot and dilute it with acetonitrile.

    • Analyze the diluted sample by RP-HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water.[11][12]

    • Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.

    • Repeat the experiment with varying concentrations of reactants and catalyst to determine the reaction order with respect to each component.

Comparative Kinetic Data

The following table presents a summary of expected and literature-derived kinetic data for the Suzuki-Miyaura coupling of various bromophenols with phenylboronic acid. This data provides a framework for understanding the relative reactivity of this compound.

SubstrateKey SubstituentsExpected Relative Initial RateLiterature Observations
4-Bromophenol-OH1 (Baseline)Serves as a standard for comparison. The hydroxyl group has a modest electronic effect.
This compound -OH, -F, -F> 5The two strongly electron-withdrawing fluorine atoms are expected to significantly accelerate the rate of oxidative addition.
4-Bromo-3-nitrophenol-OH, -NO₂> 10The nitro group is a very strong electron-withdrawing group, leading to high reactivity.[7]
2,4-Dibromophenol-OH, -Br, -BrVariableThe primary reaction is expected at the more sterically accessible 4-position. The kinetics can be more complex due to potential for double addition.

Note: The relative initial rates are estimations based on established principles of physical organic chemistry and may vary depending on specific reaction conditions.

Mechanistic Insights and the Rationale Behind Experimental Choices

  • Choice of Catalyst: The combination of Pd(OAc)₂ and PPh₃ is a classic and well-understood catalyst system for Suzuki-Miyaura reactions. For more challenging substrates or for optimization, more advanced phosphine ligands such as SPhos or XPhos could be employed.[13]

  • Role of the Base: The base is crucial for the transmetalation step. K₂CO₃ is a common and effective choice for many Suzuki couplings. The strength and solubility of the base can significantly impact the reaction kinetics.[14]

  • Inert Atmosphere: Palladium(0) species are sensitive to oxidation, which can lead to catalyst deactivation. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential for reproducible kinetic data.

  • Internal Standard: The use of an internal standard is critical for accurate quantification by HPLC, as it corrects for variations in injection volume and sample preparation.

Conclusion

This guide provides a comprehensive framework for the kinetic analysis of cross-coupling reactions, using this compound as a case study. By understanding the underlying principles of reaction kinetics and employing robust experimental methodologies, researchers can gain valuable insights into reaction mechanisms, optimize reaction conditions, and accelerate the development of novel synthetic routes. The enhanced reactivity of this compound, driven by the electronic effects of its fluorine substituents, makes it a valuable building block in modern organic synthesis, and a thorough kinetic understanding is key to unlocking its full potential.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,3-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for 4-Bromo-2,3-difluorophenol

This guide provides critical safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before working with this chemical.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Skin IrritationH315: Causes skin irritation[1][3]
Eye IrritationH319: Causes serious eye irritation[1][3][4]
Respiratory IrritationH335: May cause respiratory irritation[1][3]

This chemical may also cause an allergic skin reaction.[4] Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them before use. Employ proper glove removal techniques to avoid skin contact.[3]

  • Protective Clothing: A standard laboratory coat or a chemical-resistant suit is required.[3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a fume hood.[3][5] If exposure limits are exceeded, a full-face respirator should be used.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal company, with incineration being a common technique.[5] Do not dispose of this chemical down the drain.[5]

1. Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[5]

  • Container Requirements:

    • Use a designated, compatible, and properly sealed waste container. Plastic containers are often preferred.[5]

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[5]

    • Keep the waste container closed except when adding waste.[5]

  • Segregation Principles:

    • DO NOT mix with non-halogenated organic waste.[5]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[5]

    • DO NOT dispose of down the drain.[5]

2. Storage of Waste:

  • Store the sealed waste container in a dry, cool, and well-ventilated area.[3]

  • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

  • Provide them with the accurate chemical name and hazard information.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[3]

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4]

    • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_container Containerization cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe waste_gen Generate Waste (e.g., unused chemical, contaminated materials) ppe->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Place in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated Segregate as non-halogenated waste is_halogenated->non_halogenated No label_container Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - 'this compound' halogenated_container->label_container seal_container Keep container sealed when not in use label_container->seal_container store_waste Store in a cool, dry, well-ventilated area seal_container->store_waste contact_ehs Contact EHS or licensed disposal company for pickup store_waste->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination.[3]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances.
Respiratory Use in a certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

1. Preparation and Pre-Handling:

  • Fume Hood Verification: Before beginning work, ensure a chemical fume hood is certified and functioning correctly.

  • Designated Area: Designate a specific area within the fume hood for the handling of this compound to contain potential contamination.

  • Assemble Materials: Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

  • Emergency Equipment: Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.

2. Donning PPE:

  • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

3. Handling the Compound:

  • Weighing and Transfer: Carefully weigh and transfer the solid this compound within the fume hood.

  • Solution Preparation: If creating a solution, add the compound slowly to the solvent to avoid splashing.

  • Container Management: Keep all containers with this compound tightly sealed when not in use.[1]

4. Post-Handling and Decontamination:

  • Surface Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.

First Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and consult a doctor.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated phenol, it is considered hazardous waste.[4][5]

Waste Segregation and Collection:

  • Halogenated Waste Stream: Dispose of this compound and any solvent mixtures containing it in a designated, properly labeled hazardous waste container for halogenated organic compounds.[4][6]

  • Solid Waste: Place contaminated disposable items such as gloves, pipette tips, and paper towels into a dedicated, sealed waste bag within the fume hood. This should be treated as hazardous solid waste.[4][5]

  • Contaminated Labware: Decontaminate non-disposable glassware by rinsing it three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other constituents.

  • Secure Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by the institution's Environmental Health and Safety (EHS) department.

Institutional Procedures:

  • Consult EHS: Always follow your institution's specific protocols for hazardous waste disposal.

  • Arrange Pickup: Arrange for the pickup of hazardous waste through your institution's EHS department.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Designate Handling Area prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Segregate and Label Waste post1->post2 post3 Properly Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.